(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
Beschreibung
BenchChem offers high-quality (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-3-cyclobutylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGZCPKZMJJHA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure of 3-cyclobutyl-L-alanine tert-butyl ester
An In-depth Technical Guide to the Chemical Structure and Utility of 3-Cyclobutyl-L-alanine tert-Butyl Ester
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 3-cyclobutyl-L-alanine tert-butyl ester, a non-canonical amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, explore the strategic role of the tert-butyl ester protecting group, and present detailed, field-proven protocols for its synthesis and analytical characterization. This document is structured to serve as a practical reference, blending foundational chemical principles with actionable methodologies. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide equips researchers with the necessary knowledge to effectively utilize this valuable building block in the synthesis of novel therapeutics and complex molecular probes.
Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery
The twenty canonical amino acids form the fundamental basis of protein biochemistry, yet the frontiers of medicinal chemistry are increasingly defined by what lies beyond this set. Unnatural amino acids (UAAs), also referred to as non-canonical amino acids, are crucial building blocks that allow chemists to design and construct molecules with precisely tailored properties.[1][2][] Their integration into peptides or small molecules can enhance metabolic stability, increase receptor affinity and selectivity, and introduce novel chemical functionality.[1][2]
Among UAAs, those featuring cyclic moieties are particularly powerful. The cyclobutyl group, as seen in 3-cyclobutyl-L-alanine, is a valuable structural motif used to impose conformational constraints on a molecule, which can lock it into a bioactive shape.[4][5] This rigidity can reduce the entropic penalty of binding to a biological target, thereby improving potency. Furthermore, the saturated, three-dimensional nature of the cyclobutyl ring is often employed to probe and fill hydrophobic pockets within enzyme active sites or to serve as a metabolically robust isostere for other groups.[4][6]
This guide focuses on 3-cyclobutyl-L-alanine tert-butyl ester, a derivative designed for seamless integration into complex synthetic pathways. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, an essential maneuver in multi-step syntheses like solid-phase peptide synthesis (SPPS), preventing unwanted side reactions while other molecular transformations are performed.[7][8]
Section 1: Molecular Architecture and Physicochemical Properties
Structural Elucidation
The structure of 3-cyclobutyl-L-alanine tert-butyl ester is a composite of three key functional components:
-
L-Alanine Backbone: The core of the molecule is derived from L-alanine, providing the essential alpha-amino and carboxyl groups with a specific (S)-stereochemistry at the alpha-carbon (Cα). This chirality is critical, as biological systems are exquisitely sensitive to stereoisomerism.
-
Cyclobutyl Side Chain: Replacing the methyl group of alanine is a cyclobutylmethyl side chain attached at the beta-carbon (Cβ). This non-polar, puckered ring system is the primary contributor to the molecule's unique steric profile.[4]
-
Tert-Butyl Ester: The carboxylic acid is protected as a tert-butyl ester. This bulky group sterically shields the carbonyl carbon from nucleophilic attack and is a cornerstone of orthogonal protection strategies in modern synthesis.[7][9]
Caption: .
Physicochemical Data Summary
The following table summarizes key computed and established properties for the parent amino acid and its tert-butyl ester derivative.
| Property | 3-Cyclobutyl-L-alanine | 3-Cyclobutyl-L-alanine tert-Butyl Ester | Data Source |
| IUPAC Name | (2S)-2-amino-3-cyclobutylpropanoic acid | tert-butyl (2S)-2-amino-3-cyclobutylpropanoate | PubChem / IUPAC |
| Molecular Formula | C₇H₁₃NO₂ | C₁₁H₂₁NO₂ | - |
| Molecular Weight | 143.18 g/mol | 199.29 g/mol | PubChem[10] |
| Canonical SMILES | C1CC(C1)CN | CC(C)(C)OC(=O)N | PubChem[10] |
Section 2: The Strategic Role of the Tert-Butyl Ester Protecting Group
Rationale for Protection
In organic synthesis, especially when constructing peptides or other complex molecules, it is essential to mask the reactivity of certain functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.[7] The carboxylic acid of an amino acid is both acidic and can be converted into a nucleophile (a carboxylate), making it incompatible with many standard reactions, such as peptide coupling, which requires a free amine to react with an activated carboxyl group. The tert-butyl ester is an ideal protecting group because it is exceptionally stable across a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection in SPPS.[8][9]
Mechanism of Acid-Catalyzed Deprotection
A key advantage of the tert-butyl ester is its facile and clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[8] This high selectivity allows for its removal without disturbing other, more robust protecting groups. The deprotection mechanism proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene gas and the formation of a stable tert-butyl carbocation. This process regenerates the free carboxylic acid.
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Section 3: Synthesis and Purification
Synthetic Strategy Overview
The synthesis of 3-cyclobutyl-L-alanine tert-butyl ester is most practically achieved by the direct esterification of the parent amino acid, 3-cyclobutyl-L-alanine. To prevent self-polymerization and other side reactions, the alpha-amino group should first be protected, typically with a tert-butoxycarbonyl (Boc) group. The subsequent esterification of the carboxylic acid can then be performed, followed by the selective removal of the N-Boc group if the free amine is desired for subsequent coupling reactions. A common and effective method for tert-butylation involves using tert-butyl acetate as both the reagent and solvent in the presence of a strong acid catalyst.[11][12]
Experimental Protocol: Synthesis of L-Alanine, 3-cyclobutyl-, 1,1-dimethylethyl ester, hydrochloride
This protocol outlines a representative synthesis starting from commercially available 3-cyclobutyl-L-alanine.
Materials:
-
3-Cyclobutyl-L-alanine
-
tert-Butyl acetate (reagent grade)
-
Perchloric acid (70%)
-
0.5 N Hydrochloric acid (HCl)
-
Potassium bicarbonate (KHCO₃)
-
4 N Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Esterification: In a suitable reaction vessel, suspend 3-cyclobutyl-L-alanine (1.0 eq) in tert-butyl acetate.
-
Add perchloric acid (70%, ~1.1 eq) dropwise while stirring at room temperature.
-
Seal the vessel and stir the mixture vigorously at room temperature for 3-5 days. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-quarter of its original volume.
-
Cool the residue to 0-5 °C and extract with cold 0.5 N HCl (4 x volume).
-
Combine the aqueous layers and neutralize carefully with solid potassium bicarbonate until effervescence ceases.
-
Adjust the pH to ~13 with 4 N NaOH.
-
Extract the aqueous phase with diethyl ether (4 x volume).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x volume), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free-base product as an oil.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether or DCM and add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Purification and Quality Control
The primary method for assessing the purity of the final product is reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
| HPLC Parameter | Recommended Condition |
| Column | C18, 3-5 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
Section 4: Analytical Characterization
Structural confirmation and purity assessment are critical. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts (in ppm) for the hydrochloride salt in a solvent like DMSO-d₆.
| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations / Multiplicity |
| NH₃⁺ | ~8.5 (broad s) | - | Protons on nitrogen, broad due to exchange. |
| Cα-H | ~4.0 (t) | ~52 | Coupled to Cβ-H₂ protons. |
| Cβ-H₂ | ~1.8-2.0 (m) | ~35 | Methylene protons adjacent to the cyclobutyl ring. |
| Cyclobutyl-H | ~1.7-2.2 (m) | ~18, ~28, ~32 | Complex multiplet for the 7 cyclobutyl protons. |
| tert-Butyl -C(CH₃)₃ | ~1.45 (s) | ~28 | Singlet, integrating to 9 protons. |
| C=O (Ester) | - | ~170 | Carbonyl carbon of the ester. |
| -C(CH₃)₃ | - | ~82 | Quaternary carbon of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Functional Group | Characteristic Frequency (cm⁻¹) | Expected Appearance |
| N-H Stretch (Ammonium) | 3100-3300 | Strong, broad absorption. |
| C-H Stretch (Alkyl) | 2850-3000 | Strong, sharp peaks. |
| C=O Stretch (Ester) | ~1735-1750 | Very strong, sharp "sword-like" peak.[14] |
| N-H Bend (Ammonium) | ~1500-1600 | Medium to strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected ion would be the protonated molecule.[][16]
-
Expected Ion (Positive Mode ESI): [M+H]⁺
-
Calculated m/z for C₁₁H₂₂NO₂⁺: 200.16
-
Common Fragment: A significant fragment corresponding to the loss of isobutylene ([M-56+H]⁺) at m/z 144.10 is often observed, which is characteristic of a tert-butyl ester.
Caption: A comprehensive workflow for the synthesis and analytical validation.
Section 5: Applications in Drug Discovery and Development
The primary utility of 3-cyclobutyl-L-alanine tert-butyl ester is as a specialized building block for the synthesis of peptidomimetics and other small molecule drug candidates.[17][18]
-
Conformational Constraint: When incorporated into a peptide sequence, the cyclobutyl group restricts the rotational freedom of the peptide backbone in its vicinity. This can pre-organize the peptide into a conformation that is optimal for binding to a specific biological target, a strategy frequently employed to enhance binding affinity.[4][5]
-
Improved Pharmacokinetics: The replacement of more common amino acid side chains (e.g., leucine or valine) with a cyclobutylalanine residue can block sites of metabolic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.[4]
-
Probing Hydrophobic Pockets: The defined size and shape of the cyclobutyl group make it an excellent tool for structure-activity relationship (SAR) studies. Scientists can use it to systematically map the steric and hydrophobic requirements of a target's binding site.[4][6]
Once incorporated into the desired molecule, the tert-butyl ester is typically removed during the final deprotection step to yield the free carboxylic acid, which is often a critical feature for biological activity (e.g., for forming salt bridges with positively charged residues in a protein).
Conclusion
3-Cyclobutyl-L-alanine tert-butyl ester is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its structure combines the chirality of a natural amino acid, the unique conformational properties of a cyclobutane ring, and the synthetic versatility afforded by the tert-butyl ester protecting group. Understanding its chemical properties, synthesis, and analytical characterization is essential for leveraging its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.
References
- An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem.
- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
- Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling | Organic Letters - ACS Publications.
- Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development - ACS Publications.
- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide - Benchchem.
- Tert-butyl esters Definition - Organic Chemistry II Key... - Fiveable.
- Unnatural Amino Acids: Definition, Synthesis, and Applications - BOC Sciences.
- Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters.
- Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase | Journal of the American Chemical Society.
- 4 - The Royal Society of Chemistry.
- Protected Peptides: Essential Building Blocks for Research - BOC Sciences.
- tert-Butyl Esters - Organic Chemistry Portal.
- 1-(Z-amino)-cyclobutyl-1-carboxylic acid - Chem-Impex.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve.
- Temperature dependence of amino acid side chain IR absorptions in the amide I' region.
- 3-Cyclobutyl-L-alanine | C7H13NO2 | CID 50999324 - PubChem.
- INFRARED SPECTROSCOPY (IR).
- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods - Creative Proteomics.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
- Cyclobutane Derivatives in Drug Discovery - PharmaBlock.
- Aminoacids of the cyclobutane series - ResearchGate.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- What Are Cyclic Amino Acids and Their Applications? - MolecularCloud.
- Method for the Preparation of N‐protected β‐Cyano L‐alanine Tertiary Butyl Esters.
- Synthesis of L-alanine-t-butyl ester hydrochloride - PrepChem.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. 3-Cyclobutyl-L-alanine | C7H13NO2 | CID 50999324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 17. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 18. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, a non-canonical amino acid of significant interest in medicinal chemistry. We will delve into its core molecular attributes, synthesis, and strategic applications in the design of next-generation therapeutics.
Core Molecular Identity and Physicochemical Properties
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative featuring a cyclobutane ring and a tert-butyl ester protecting group. These structural motifs impart unique conformational constraints and physicochemical properties that are highly desirable in drug design.
Molecular Formula and Weight
The chemical formula for (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is C₁₁H₂₁NO₂ . Its calculated molecular weight is 199.29 g/mol [1].
Structural Features and Their Significance
-
Cyclobutane Moiety : The rigid, puckered structure of the cyclobutane ring introduces conformational constraints into peptide backbones and small molecules. This can lead to improved binding affinity and selectivity for biological targets by locking the molecule into a bioactive conformation.[2][3] The cyclobutane scaffold is also recognized for its ability to enhance metabolic stability and serve as a versatile scaffold in drug design.[3][4]
-
tert-Butyl Ester : The tert-butyl group serves as a protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, a crucial feature in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[5][6][7] This protecting group also increases the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |
| Molecular Weight | 199.29 g/mol | [1] |
| Stereochemistry | (S)-enantiomer | - |
| Functional Groups | Primary amine, tert-butyl ester, cyclobutane | - |
Synthesis and Methodologies
The synthesis of non-canonical amino acids like (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a critical aspect of their application. While specific protocols for this exact molecule are proprietary or not widely published, a general and adaptable synthetic route can be outlined based on established organic chemistry principles.
General Synthetic Workflow
A common approach involves the alkylation of a glycine-derived Schiff base with a suitable cyclobutylmethyl halide, followed by esterification and deprotection.
Caption: General synthetic workflow for tert-butyl 2-amino-3-cyclobutylpropanoate.
Exemplary Experimental Protocol: Alkylation of a Glycine Enolate Equivalent
This protocol is a representative method and may require optimization for the specific target molecule.
-
Schiff Base Formation : To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add an equimolar amount of benzophenone imine and a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Deprotonation and Alkylation : Cool the reaction mixture to -78 °C and add a strong base (e.g., LDA) dropwise to form the enolate. After stirring for 30 minutes, add a solution of cyclobutylmethyl bromide in THF. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Hydrolysis : Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then hydrolyzed with aqueous acid (e.g., 1M HCl) to remove the benzophenone protecting group.
-
Purification : The crude amino acid ester is purified by column chromatography on silica gel to yield the desired product. Chiral resolution may be necessary if a racemic starting material was used.
Applications in Drug Discovery and Development
The unique structural features of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate make it a valuable building block for the synthesis of novel therapeutic agents.
Conformationally Constrained Peptidomimetics
The incorporation of cyclobutane-containing amino acids into peptides can induce specific secondary structures, such as turns and helices.[8] This conformational rigidity can enhance the peptide's binding affinity to its target receptor and improve its stability against enzymatic degradation.
Caption: Role of cyclobutane amino acids in stabilizing bioactive conformations.
Scaffold for Small Molecule Inhibitors
The cyclobutane ring can serve as a central scaffold for the development of small molecule drugs.[4] Its three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, leading to potent and selective inhibitors of enzymes and receptors. Several cyclobutane-containing drugs are currently on the market, highlighting the utility of this motif in medicinal chemistry.[2]
The Role of the tert-Butyl Protecting Group in Synthesis
The tert-butyl ester is a cornerstone of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[5][7] Its stability to the basic conditions used for Fmoc deprotection and its facile cleavage under acidic conditions allow for the efficient and controlled assembly of complex peptides incorporating (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate.[6]
Conclusion
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally rigid cyclobutane scaffold and a strategically important tert-butyl protecting group provides medicinal chemists with a powerful tool to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As the demand for more sophisticated and effective drugs continues to grow, the application of such non-canonical amino acids is poised to play an increasingly critical role in the future of pharmaceutical development.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Fields, G. B. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, Chapter 18, Unit 18.3. Retrieved from [Link]
-
Kim, K., & Lee, Y. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed, 23(6), 947-50. Retrieved from [Link]
-
ResearchGate. (2025). Aminoacids of the cyclobutane series. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate. PubChem. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Retrieved from [Link]
-
Arts, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. Retrieved from [Link]
Sources
- 1. tert-butyl 3-amino-2-cyclobutylpropanoate | 2031268-91-2 [sigmaaldrich.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Conformational Rigidity of Cyclobutyl Amino Acids in Peptidomimetics: A Technical Guide for Drug Development
Abstract
The rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. A critical strategy in this endeavor is the introduction of conformational constraints to lock the peptide into its bioactive conformation, thereby reducing the entropic penalty of receptor binding. Cyclobutyl amino acids (CBAAs) have emerged as uniquely powerful building blocks for this purpose. Their inherent three-dimensional structure, characterized by a puckered four-membered ring, imparts predictable and severe restrictions on the peptide backbone. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical methodologies for utilizing CBAAs. We will delve into the stereoselective synthesis of key CBAA isomers, their incorporation into peptide scaffolds via solid-phase peptide synthesis, and the rigorous conformational analysis required to validate their structural impact, culminating in a case study that illustrates the profound effect of conformational rigidity on biological activity.
The Imperative for Rigidity: Overcoming the Flexibility of Natural Peptides
Natural peptides are often plagued by two significant liabilities in a therapeutic context: conformational flexibility and susceptibility to proteolysis. A linear peptide in solution exists as a dynamic ensemble of countless conformations. Only a fraction of these conformers may be biologically active, meaning a significant portion of the peptide population is non-productive. This inherent flexibility leads to a high entropic cost upon binding to a receptor, as the peptide must "freeze" into a single bioactive shape, which can result in lower binding affinity.
The introduction of conformationally rigid amino acids, such as CBAAs, addresses this challenge directly. By pre-organizing the peptide backbone into a shape that closely mimics the bound conformation, we can significantly enhance binding affinity and, consequently, biological potency. Furthermore, the unnatural structure of CBAAs often confers resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the resulting peptidomimetic.
The cyclobutane ring is particularly advantageous. Its unique puckered geometry, unlike the planar cyclopropane or more flexible cyclopentane rings, provides a rigid scaffold that can direct the orientation of peptide side chains and backbone functional groups with high precision. The stereochemistry of the substituents on the cyclobutane ring—specifically the cis versus trans relationship between the amino and carboxyl groups—is a critical determinant of the resulting backbone geometry.
Synthesis of Cyclobutyl Amino Acid Building Blocks
The successful application of CBAAs begins with their efficient and stereocontrolled synthesis. The two most commonly employed isomers are the α-amino acid, 1-aminocyclobutane-1-carboxylic acid (Ac4c), and the β-amino acid, 2-aminocyclobutane-1-carboxylic acid (ACBC). The relative stereochemistry of the latter is crucial, with the trans-isomer generally inducing more folded, turn-like structures and the cis-isomer promoting extended, strand-like conformations.[1][2]
Protocol 2.1: Synthesis of Fmoc-Protected cis- and trans-ACBC
This protocol provides a generalized approach for obtaining all four stereoisomers of Fmoc-protected 2-aminocyclobutane-1-carboxylic acid, a critical building block for solid-phase synthesis. The methodology leverages a combination of resolution and controlled epimerization.
Starting Material: Racemic cis-2-aminocyclobutanecarboxylic acid.
Step-by-Step Methodology:
-
Resolution of the cis-Racemate:
-
Dissolve the racemic cis-ACBC in an appropriate solvent (e.g., aqueous ethanol).
-
Add a chiral resolving agent, such as (R)-α-phenylethylamine, to form diastereomeric salts.
-
Allow the solution to cool slowly to facilitate the selective crystallization of one diastereomer.
-
Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Acidify the isolated salt (e.g., with HCl) to recover the enantiomerically pure cis-ACBC. Repeat the process with the mother liquor, potentially using the (S)-resolving agent, to obtain the other cis-enantiomer.
-
-
Controlled Epimerization to the trans-Isomer:
-
Causality: This step leverages the thermodynamic stability of the trans isomer over the cis isomer. Treatment with a strong base will deprotonate the α-carbon, allowing for inversion of stereochemistry.
-
Protect the amino group of the enantiopure cis-ACBC (e.g., as a Boc derivative).
-
Esterify the carboxylic acid (e.g., to a methyl or ethyl ester).
-
Treat the protected cis-ACBC ester with a strong base, such as sodium ethoxide in ethanol, and heat to reflux.
-
Monitor the reaction by NMR or chromatography until equilibrium is reached, favoring the trans product.
-
Hydrolyze the ester and remove the protecting group to yield the enantiopure trans-ACBC.
-
-
Fmoc Protection for SPPS:
-
Self-Validation: The success of this step is critical for subsequent peptide synthesis. The final product should be a pure, white solid, and its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Dissolve the desired ACBC isomer in an aqueous basic solution (e.g., aqueous sodium carbonate or triethylamine in acetonitrile/water).
-
Add Fmoc-succinimide (Fmoc-OSu) portion-wise while stirring vigorously.
-
Maintain the pH of the solution between 8.5 and 9.0.
-
Once the reaction is complete (monitored by TLC or LC-MS), acidify the mixture with dilute HCl.
-
Extract the Fmoc-protected amino acid with an organic solvent like ethyl acetate.
-
Dry the organic layer, evaporate the solvent, and purify the product by crystallization or chromatography to yield the final Fmoc-CBAA building block.
-
Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common and robust method for incorporating CBAAs into a growing peptide chain on a solid support.[3] The general cycle of deprotection, coupling, and washing is maintained, with special consideration for the coupling efficiency of these sterically hindered amino acids.
Protocol 3.1: Standard Fmoc/tBu SPPS Cycle for CBAA Incorporation
Resin: Rink Amide resin is a common choice for producing C-terminally amidated peptides.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., N,N-dimethylformamide, DMF) for 30-60 minutes in the reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. This exposes the free amine for the first coupling.
-
Washing: Thoroughly wash the resin to remove piperidine and byproducts. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).
-
Amino Acid Coupling:
-
Causality: The carboxyl group of the incoming Fmoc-amino acid must be activated to react with the free amine on the resin. HBTU/HATU in the presence of a non-nucleophilic base like DIPEA are highly effective activators, especially for hindered amino acids like CBAAs.
-
In a separate vial, pre-activate the Fmoc-CBAA (3-5 equivalents relative to resin loading) with a coupling agent like HBTU (0.95 eq. to the amino acid) and a base like DIPEA (2 eq. to the amino acid) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. For hindered CBAAs, a longer coupling time or a double coupling (repeating the step) may be necessary.
-
-
Coupling Completion Monitoring (Self-Validation):
-
Perform a qualitative Kaiser test or a Chloranil test on a small sample of beads. A negative result (beads remain colorless or yellow for Kaiser) indicates the absence of free primary amines and a successful coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin as described in Step 3 to remove excess reagents and byproducts.
-
Repeat Cycle: Return to Step 2 for the deprotection of the newly added amino acid and proceed through the cycle for each subsequent residue in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin extensively with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by LC-MS and analytical HPLC.
Conformational Analysis: Unveiling the Structural Impact
The primary motivation for using CBAAs is to enforce a specific conformation. Therefore, rigorous structural analysis is not merely a characterization step but a validation of the entire design strategy. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state conformation of these peptidomimetics.[4]
The Power of the Puckered Ring
The cyclobutane ring is not planar but exists in a puckered conformation. This puckering, combined with the stereochemistry of the α- and β-substituents, creates a rigid scaffold that severely restricts the allowable values for the backbone dihedral angles, phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N).[5][6] As demonstrated by X-ray crystallography, even a simple α-substituted CBAA like Ac4c acts as a potent helix and β-turn former, forcing the peptide backbone into well-defined secondary structures.[4]
| Residue Type | Peptide Sequence | Residue Position | φ Angle (°) | ψ Angle (°) | Conformation |
| Ac4c | Z-(Ac4c)₃-OtBu | Ac4c(1) | -59.5 | -33.0 | Helical |
| Ac4c | Z-(Ac4c)₃-OtBu | Ac4c(2) | -56.8 | -34.8 | Helical |
| Ac4c | Z-L-Ala-Ac4c-L-Ala-OMe | Ac4c(2) | -62.7 | -29.6 | Helical |
| Ac4c | Z-(Ac4c)₄-OtBu | Ac4c(1) | 54.3 | 39.5 | Helical |
| Ac4c | Z-(Ac4c)₄-OtBu | Ac4c(2) | -55.8 | -37.2 | Helical |
| Ac4c | Z-(Ac4c)₄-OtBu | Ac4c(3) | -57.7 | -30.9 | Helical |
| Table 1: Experimentally determined backbone dihedral angles (φ/ψ) for the 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue in various peptides, as determined by X-ray crystallography. The data consistently show that Ac4c strongly promotes helical conformations, restricting φ/ψ angles to narrow regions of the Ramachandran plot. Data sourced from Toniolo et al.[4] |
Protocol 4.1: NMR-Based Conformational Analysis
This protocol outlines a comprehensive workflow for determining the three-dimensional structure of a CBAA-containing peptide in solution.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.
-
Choose a solvent that solubilizes the peptide well and is appropriate for the desired biological context. For peptides with exchangeable amide protons, a 90% H₂O/10% D₂O mixture is often used.
-
Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).
-
-
NMR Data Acquisition:
-
Causality: Each experiment provides a unique piece of the structural puzzle. COSY and TOCSY identify through-bond correlations to assign protons within each amino acid residue. NOESY/ROESY identify through-space correlations, which are the primary source of distance restraints for structure calculation.
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, solubility, and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a spin system (i.e., within a single amino acid residue). Use a mixing time of ~80 ms.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is crucial for determining the peptide's fold.
-
Use NOESY for small (<1 kDa) or large (>2 kDa) molecules.
-
Use ROESY for intermediate-sized molecules where the NOE effect may be close to zero.
-
Acquire spectra with several mixing times (e.g., 100, 200, 400 ms) to build up NOE intensity curves.
-
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of each amino acid residue.
-
Use the NOESY/ROESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs between the amide proton (NH) of one residue and the alpha proton (Hα) of the preceding residue (dαN(i, i+1)).
-
-
Structural Restraint Generation:
-
Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra (at a short mixing time to avoid spin diffusion). Calibrate these volumes against a known distance (e.g., the geminal Hβ protons of a Pro residue) to convert them into upper distance bounds (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).
-
Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate these coupling constants to the phi (φ) dihedral angle. For example, a large ³J(HNHα) value (>8 Hz) typically corresponds to a trans conformation (φ ≈ -120°), while a small value (<5 Hz) suggests a cis or helical conformation (φ ≈ -60°).
-
-
Structure Calculation and Validation:
-
Use a molecular dynamics software package (e.g., AMBER, CHARMM, XPLOR-NIH) to generate a family of structures.
-
Input the experimental distance and dihedral angle restraints.
-
Run a simulated annealing protocol, where the system is heated to a high temperature in silico to overcome local energy minima and then slowly cooled. The program attempts to find structures that satisfy the experimental restraints while maintaining correct bond lengths and angles.
-
The result is an ensemble of low-energy structures. The precision of the structure is indicated by the root-mean-square deviation (RMSD) among the ensemble members.
-
Self-Validation: The final ensemble of structures must be validated. Check for violations of the experimental restraints. Generate a Ramachandran plot to ensure that the φ/ψ angles fall within energetically favorable regions.[2][7]
-
Visualizing the Workflow
The entire process, from synthesis to structural elucidation, can be visualized as a self-validating workflow.
Caption: Integrated workflow for the development of conformationally rigid peptidomimetics.
Case Study: Enhancing Biological Activity Through Conformational Constraint
The ultimate goal of inducing conformational rigidity is to enhance biological function. The immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) provides an excellent model system. Tuftsin stimulates phagocytosis by polymorphonuclear leukocytes, but its activity is transient due to its flexibility and susceptibility to degradation.[8] While this example uses cyclization rather than a CBAA, the principle of enhanced potency through rigidification is identical. Analogs that are conformationally constrained often exhibit dramatically increased potency.
| Compound | Optimal Concentration (μg/mL) | Maximum Phagocytic Index (%) | Relative Potency vs. Tuftsin |
| Tuftsin (Linear) | 10.0 | 100 ± 8 | 1x |
| cyclo(TKPR-Gly) | 0.2 | 95 ± 7 | 50x |
| cyclo(TKPR-Asp) Isomer 1 | 2.0 | 105 ± 10 | 5x |
| cyclo(TKPR-Asp) Isomer 2 | > 20.0 | < 20 | Inactive |
| Table 2: Comparison of phagocytosis-stimulating activity between linear tuftsin and its conformationally constrained cyclic analogs. The rigid cyclic analog cyclo(TKPR-Gly) is 50-fold more potent than the flexible parent peptide, highlighting the therapeutic benefit of conformational restriction. Data sourced from Dagan et al.[9] |
This case study demonstrates that by locking the peptide into its bioactive conformation, a dramatic increase in potency can be achieved. The 50-fold enhancement in activity for the cyclic analog underscores the power of conformational constraint, a principle that is expertly realized through the strategic incorporation of cyclobutyl amino acids.
Conclusion and Future Outlook
Cyclobutyl amino acids are invaluable tools for transforming flexible, transiently active peptides into potent, stable peptidomimetics. Their unique, puckered structure provides a robust method for controlling backbone conformation with stereochemical precision. By mastering the synthesis of these building blocks and applying rigorous analytical techniques like NMR spectroscopy, drug development professionals can rationally design next-generation therapeutics with superior pharmacological properties. The continued exploration of novel CBAA derivatives and their integration with computational modeling will further refine our ability to predict and engineer specific peptide geometries, paving the way for innovative treatments for a wide range of diseases.
References
-
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the Chemical Society, Perkin Transactions 2, (4), 525-533. [Link]
-
Illa, O., Olivares, J.A., Nolis, P., & Ortuño, R.M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(41), 5965-5974. [Link]
-
Ramachandran, G.N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7, 95-99. [Link]
-
Dagan, S., Gottlieb, P., Tzehoval, E., Feldman, M., Fridkin, M., Segal, S., & Sela, M. (1986). Enhanced phagocytosis activity of cyclic analogs of tuftsin. Journal of Medicinal Chemistry, 29(10), 1961-1965. [Link]
-
SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN-UAB. [Link]
-
Balaji, V.N., Ramnarayan, K., Chan, M.F., & Rao, S.N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]
-
Hassoun, A., Grison, C.M., Guillot, R., Boddaert, T., & Aitken, D.J. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 39(11), 8343-8346. [Link]
-
Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. International Journal of Molecular Sciences, 22(11), 6032. [Link]
-
Fridkin, M., & Gottlieb, P. (1981). Tuftsin, Thr-Lys-Pro-Arg. A natural immunomodulator. Molecular and Cellular Biochemistry, 41(2), 73-97. [Link]
-
Siemion, I.Z., & Kluczyk, A. (1999). Tuftsin: on the 30-year anniversary of Victor Najjar's discovery. Peptides, 20(5), 645-674. [Link]
-
Appella, D.H., Christianson, L.A., Karle, I.L., Powell, D.R., & Gellman, S.H. (1996). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072. [Link]
-
Stabinsky, Y., Fridkin, M., Zakuth, V., & Spirer, Z. (1978). Synthesis and biological activity of tuftsin and of [O=CThr]-tuftsin. International Journal of Peptide and Protein Research, 12(3), 130-138. [Link]
-
Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin - Properties and Analogs. Current Medicinal Chemistry, 24(34), 3738-3759. [Link]
-
Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin-Properties and Analogs. MOST Wiedzy. [Link]
-
Fridkin, M., Stabinsky, Y., Zakuth, V., & Spirer, Z. (1977). The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships. Biochimica et Biophysica Acta (BBA) - General Subjects, 496(1), 203-211. [Link]
-
IUPAC-IUB Commission on Biochemical Nomenclature. (1970). Abbreviations and Symbols for the Description of the Conformation of Polypeptide Chains. Journal of Molecular Biology, 52(1), 1-17. [Link]
-
Ortuño, R.M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(21), 8347-8356. [Link]
-
Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]
-
Gessner, V.H., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(10), 1514-1521. [Link]
-
Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin - Properties and Analogs. MOST Wiedzy. [Link]
-
D'Andrea, L.D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11039. [Link]
-
Swiss-Model. Secondary structure and backbone conformation. SWISS-MODEL. [Link]
-
Di Blasio, B., et al. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032-1037. [Link]
Sources
- 1. Conformational preferences of modified nucleoside N(4)-acetylcytidine, ac4C occur at "wobble" 34th position in the anticodon loop of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 3. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 5. researchgate.net [researchgate.net]
- 6. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 7. The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
A Technical Guide to Assessing the Metabolic Stability of Peptides Containing Cyclobutylalanine
Abstract
Peptide therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, limiting their clinical utility.[1][2] A primary failure mode is proteolytic degradation by enzymes found in plasma and tissues.[2][3] The incorporation of unnatural amino acids (UAAs) is a key strategy to overcome this limitation by introducing structural modifications that impede enzymatic recognition and cleavage.[][5][6][7] This guide focuses on the use of cyclobutylalanine (Cba), a conformationally constrained UAA, to enhance peptide stability. We provide an in-depth examination of the core experimental workflows required to rigorously assess the metabolic stability of Cba-containing peptides. This includes detailed, field-proven protocols for plasma stability, liver microsomal clearance, and specific proteolytic challenge assays. Furthermore, we detail the analytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and offer insights into data interpretation, empowering researchers and drug developers to make informed decisions in their peptide optimization campaigns.
The Challenge: Overcoming the Instability of Peptide Therapeutics
The therapeutic promise of peptides is often compromised by their inherent susceptibility to degradation in the body.[2][8] Unlike small molecules, peptides are rapidly cleared through two primary mechanisms: enzymatic degradation by proteases and peptidases, and renal clearance.[1][3] This results in short plasma half-lives, which necessitates frequent administration and can limit therapeutic efficacy.[1][9]
Major pathways of in vivo degradation include:
-
Proteolysis: The enzymatic hydrolysis of peptide bonds, which is the most significant barrier to peptide stability.[2][10] Exopeptidases cleave terminal amino acids, while endopeptidases cleave internal bonds.[11]
-
Chemical Degradation: Non-enzymatic pathways such as deamidation, oxidation, and hydrolysis can also compromise peptide integrity.[8][12]
To counteract these challenges, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and, most relevant to this guide, the incorporation of unnatural amino acids (UAAs).[7][9][13][14] UAAs can enhance stability by introducing non-natural side chains or backbone conformations that are not recognized by degradative enzymes.[][11][15]
Cyclobutylalanine (Cba): A Building Block for Enhanced Stability
Cyclobutylalanine is a non-proteinogenic amino acid featuring a cyclobutyl group attached to the alpha-carbon. This unique structure imparts several advantageous properties when incorporated into a peptide sequence.
2.1 Mechanism of Stability Enhancement
The primary benefit of incorporating Cba lies in its ability to confer conformational rigidity and steric hindrance .
-
Conformational Rigidity: The cyclic nature of the side chain restricts the rotational freedom of the peptide backbone in the vicinity of the Cba residue.[16][17][18] Proteases often require substrates to adopt a specific, extended conformation to fit into their active site.[10][16] By pre-organizing the peptide into a conformation that is incompatible with the protease's binding requirements, Cba reduces the likelihood of enzymatic cleavage.[16]
-
Steric Hindrance: The bulky cyclobutyl group can physically block the approach of a protease to the adjacent peptide bonds, effectively shielding these susceptible sites from hydrolysis.
These properties make Cba an attractive building block for designing peptides with significantly improved resistance to proteolytic degradation.[19]
2.2 Synthesis and Incorporation
Fmoc-protected L-cyclobutylalanine is commercially available and can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[19][20] The coupling of this building block is generally efficient, allowing for its placement at various positions within a peptide sequence to strategically block known cleavage sites.
Core Experimental Workflows for Stability Assessment
A multi-faceted approach is essential to comprehensively evaluate the metabolic stability of a novel Cba-containing peptide. The core workflow involves a series of in vitro assays designed to simulate different physiological environments.
Caption: High-level workflow for assessing peptide metabolic stability.
3.1 In Vitro Plasma Stability Assay
-
Causality & Rationale: This is the first and most critical assay, as it simulates the initial environment a peptide therapeutic encounters upon systemic administration.[21] Blood plasma contains a variety of proteases and esterases that can rapidly degrade peptides.[3][21] This assay provides a direct measure of a peptide's stability in circulation. A compound that is unstable in plasma is unlikely to achieve the necessary exposure to be effective, regardless of its stability in other tissues.[21]
-
Detailed Protocol:
-
Preparation: Thaw frozen plasma (human, rat, mouse, etc.) from a reputable supplier at 37°C. Centrifuge at ~4000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Compound Spiking: Prepare a 1 mg/mL stock solution of the test peptide (and a native peptide control) in a suitable solvent (e.g., DMSO). Dilute this stock into the pre-warmed plasma to a final concentration of ~5 µM. The final DMSO concentration should be <1% to avoid impacting enzyme activity.
-
Incubation: Incubate the plasma-peptide mixture in a shaking water bath at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar peptide or small molecule). This step precipitates plasma proteins and stops degradation.
-
Sample Processing: Vortex the quenched samples vigorously. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[22]
-
Self-Validation Control: As a negative control, run a parallel incubation with heat-inactivated plasma (heated at 56-60°C for 30 minutes) to ensure that observed degradation is enzymatic and not due to chemical instability.
-
3.2 Liver Microsomal Stability Assay
-
Causality & Rationale: The liver is the primary site of metabolism for many drugs.[2] While peptides are mainly degraded by proteases, they can also be substrates for cytochrome P450 (CYP) enzymes, particularly if they contain lipophilic or unnatural residues.[2][8] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[23] This assay assesses a peptide's susceptibility to Phase I oxidative metabolism.[21][24]
-
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test peptide (~1 µM), and liver microsomes (human, rat, etc.) at a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-incubate this mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiating the Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase). NADPH is a required cofactor for CYP450 enzyme activity.
-
Incubation & Time Points: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching & Processing: Quench and process samples as described in the plasma stability protocol (Section 3.1, steps 5-7).
-
Self-Validation Control: Run a parallel incubation without the NADPH-regenerating system.[25] Significant degradation in the absence of NADPH suggests metabolism by non-CYP enzymes (like esterases present in microsomes) or chemical instability.[24]
-
3.3 Specific Proteolytic Challenge Assays
-
Causality & Rationale: While plasma and microsome assays provide a general view of stability, it is often crucial to understand a peptide's resistance to specific, highly abundant proteases like trypsin or chymotrypsin, which are key enzymes in the gastrointestinal tract and are often used as models for proteolytic degradation.[2] This assay helps pinpoint specific cleavage sites and directly quantifies the improvement conferred by Cba incorporation against a known enzymatic threat.
-
Detailed Protocol:
-
Solution Preparation: Prepare a solution of the test peptide (~10-50 µM) in a suitable buffer (e.g., ammonium bicarbonate, pH ~8.0 for trypsin).
-
Enzyme Addition: Initiate the reaction by adding a stock solution of the protease (e.g., trypsin) to achieve a specific enzyme:substrate ratio (e.g., 1:20 or 1:100 w/w).
-
Incubation & Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 10, 30, 60, 180 minutes).
-
Reaction Quenching: Quench the reaction by adding an acid (e.g., 10% formic acid or trifluoroacetic acid) to denature the protease.
-
Analysis: Analyze the samples directly by LC-MS/MS.
-
Analytical Quantification and Data Interpretation
4.1 The Central Role of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices like plasma or microsomal incubates.[22][26][27][28] Its high sensitivity allows for the detection of low peptide concentrations, and its specificity enables the differentiation of the parent peptide from metabolites and endogenous matrix components.[29]
Caption: Detailed workflow for LC-MS/MS quantification of peptides.
The typical workflow involves Ultra-High Performance Liquid Chromatography (UPLC) for rapid separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[22] MRM provides superior selectivity by monitoring a specific precursor-to-product ion transition unique to the target peptide.[22]
4.2 Data Analysis and Interpretation
For each assay, the peak area of the target peptide is normalized to the peak area of the internal standard at each time point. The percentage of the peptide remaining is calculated relative to the T=0 time point.
-
Plotting the Data: Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determining the Slope: The slope of the linear regression of this plot is equal to the negative of the degradation rate constant (-k).
-
Calculating Half-Life (t½): The in vitro half-life is calculated using the formula: t½ = 0.693 / k
-
Calculating Intrinsic Clearance (CLint): For the microsomal assay, intrinsic clearance (in µL/min/mg protein) is calculated as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
4.3 Data Presentation: A Comparative Analysis
Summarizing the data in a table allows for a clear, direct comparison of the stabilizing effect of Cba incorporation.
| Peptide | Plasma Stability (t½, min) | Liver Microsome Stability (t½, min) | Trypsin Stability (t½, min) |
| Native Peptide (Ac-Arg-Gly -Asp-Ser-NH₂) | 45 | 110 | 15 |
| Cba-Peptide (Ac-Arg-Cba -Asp-Ser-NH₂) | > 240 | > 240 | 215 |
This is example data and will vary based on the peptide sequence and Cba position.
Interpreting the Results: In this example, the replacement of a glycine residue with cyclobutylalanine resulted in a dramatic increase in stability across all tested conditions. The half-life in plasma and liver microsomes increased more than 5-fold, and the resistance to trypsin, a specific endopeptidase, increased over 14-fold. This provides strong evidence that the conformational constraints and/or steric bulk introduced by Cba effectively protect the peptide from enzymatic degradation.
Conclusion and Forward Look
The strategic incorporation of cyclobutylalanine represents a powerful and accessible method for enhancing the metabolic stability of therapeutic peptides. The robust, multi-assay workflow detailed in this guide provides the necessary framework for drug development professionals to rigorously validate the efficacy of this approach. By combining systematic in vitro testing with high-precision LC-MS/MS analysis, researchers can confidently identify peptide candidates with improved pharmacokinetic profiles. The data generated from these core assays are critical for establishing structure-stability relationships and guiding the rational design of next-generation peptide therapeutics with the potential for improved clinical success.
References
-
Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]
-
Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides?. [Link]
-
Muttenthaler, M., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]
-
Muttenthaler, M., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
-
Wang, L., et al. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy. [Link]
-
MDPI. Special Issue : Non-Natural Amino Acids in Drug Design. [Link]
-
Lee, A. C.-L., et al. Strategies to improve the physicochemical properties of peptide-based drugs. ResearchGate. [Link]
-
Chase, T. E., et al. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
-
AMSbiopharma. UPLC-MS/MS method development for peptide analysis. [Link]
-
Doneanu, A., et al. A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Waters. [Link]
-
Lau, Y. H., et al. Recent Structural Advances in Constrained Helical Peptides. Chemical Biology & Drug Design. [Link]
-
Alturas Analytics. Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]
-
Zhang, Y., et al. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Biomedicine & Pharmacotherapy. [Link]
-
Biondi, L., et al. Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation. Molecules. [Link]
-
Van den Broek, I., et al. LC-MS/MS for protein and peptide quantification in clinical chemistry. Journal of Chromatography B. [Link]
-
Arora, P. S. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Protein and Peptide Letters. [Link]
-
Badescu, G., et al. Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Delivery. [Link]
-
Liu, R., et al. Extraordinary metabolic stability of peptides containing α-aminoxy acids. Organic & Biomolecular Chemistry. [Link]
-
Bruno, S., et al. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules. [Link]
-
Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. [Link]
-
Sia, S. The effect of conformation on the stability of RGD peptides. ProQuest. [Link]
-
Zhang, Z., et al. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]
-
Shai, Y., et al. Role of the conformational rigidity in de novo design of biomimetic antimicrobial compounds. Faraday Discussions. [Link]
-
Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Creative Bioarray. Plasma Stability Assay. [Link]
-
Mensink, M. A., et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Dong, N., et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
-
Patel, K., et al. Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]
-
Berenguer, M., et al. in vitro liver microsomes stability assay, plasma stability assay, and plasma protein binding assay of IP2. ResearchGate. [Link]
-
Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ResearchGate. [Link]
-
Wang, Z., et al. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies... DARU Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 5. Unnatural Amino Acids - Enamine [enamine.net]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Natural Amino Acids in Drug Design | Pharmaceuticals | MDPI [mdpi.com]
- 16. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of conformation on the stability of RGD peptides - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. chemimpex.com [chemimpex.com]
- 20. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 23. nuvisan.com [nuvisan.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. selectscience.net [selectscience.net]
Engineering Peptide and Protein Function: A Technical Guide to Cycloalkyl Non-Canonical Amino Acids
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Peptide Chemistry, and Protein Engineering
Executive Summary
The expansion of chemical space in drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs). Among these, ncAAs bearing cycloalkyl side chains—ranging from cyclopropyl to cycloheptyl groups—occupy a privileged region of physicochemical space. They offer the dense hydrophobicity and lipophilicity typically associated with aromatic residues (e.g., phenylalanine) but maintain the aliphatic nature and unique steric bulk of saturated hydrocarbons[1].
This technical whitepaper provides an in-depth analysis of the synthesis, structural incorporation, and therapeutic applications of cycloalkyl ncAAs. By bridging biocatalytic synthesis, solid-phase peptide synthesis (SPPS), and genetic code expansion (GCE), this guide serves as a comprehensive resource for scientists engineering next-generation peptidomimetics and metalloenzymes.
Mechanistic Rationale: The Biophysics of Cycloalkyl Side Chains
The decision to incorporate a cycloalkyl ncAA into a peptide or protein is driven by three biophysical imperatives:
-
Conformational Restriction: Cycloalkyl rings restrict the
and dihedral angles of the peptide backbone. The introduction of strain, particularly in -dehydroamino acid derivatives, forces the peptide into predictable secondary structures, such as rigid -sheets or stabilized -helices[2]. -
Proteolytic Shielding: The steric bulk of rings like cyclopentyl and cyclohexyl physically blocks the active sites of endogenous proteases. Peptides containing these bulky cycloalkyl residues exhibit near-total resistance to conjugate addition by biological nucleophiles (e.g., thiols) and enzymatic degradation[2].
-
Hydrophobic Tuning: Cyclohexylalanine (Cha) significantly enhances lipophilicity without introducing the
stacking liabilities of aromatic rings. This allows for precise "hydrophobic tuning" to optimize membrane permeability and target binding[1][3].
Synthetic Modalities for Cycloalkyl ncAAs
Accessing enantiopure cycloalkyl ncAAs requires overcoming the steric hindrance inherent to bulky aliphatic rings. Modern synthesis relies on two primary paradigms:
Biocatalytic Asymmetric Synthesis
Traditional heavy-metal catalysis often struggles with the stereoselective synthesis of bulky ncAAs. Biocatalysis provides an elegant alternative. The C-N lyase EDDS lyase exhibits broad substrate promiscuity, enabling the asymmetric hydroamination of fumarate with various cycloalkyl amines. This enzymatic approach yields N-cycloalkyl-substituted L-aspartic acids with >99% enantiomeric excess (ee) under mild, aqueous conditions[4].
Organocatalytic Enantioselective Synthesis
For
Incorporation Strategies
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of bulky residues like cyclohexylalanine (Cha) via Fmoc-SPPS presents kinetic challenges. The steric bulk of the cyclohexyl ring significantly hinders the nucleophilic attack of the incoming amino acid's amine onto the activated carboxyl group[6].
Causality in Protocol Design: Standard carbodiimide coupling (DIC/HOBt) often results in incomplete reactions or
Genetic Code Expansion (GCE)
For the site-specific incorporation of cycloalkyl ncAAs into full-length proteins in vivo, GCE utilizes orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. The wild-type pyrrolysyl-tRNA synthetase (PylRS) is engineered to expand its binding pocket, creating a polyspecific enzyme capable of accommodating 3-cyclopentylalanine (C5a), 3-cyclohexylalanine (C6a), and 3-cycloheptylalanine (C7a)[3][8].
Workflow of Genetic Code Expansion for site-specific incorporation of cycloalkyl ncAAs.
Therapeutic and Industrial Applications
Mitochondrial Targeting in Acute Kidney Injury
Cardiolipin (CL) is a unique phospholipid localized in the inner mitochondrial membrane (IMM). During ischemic acute kidney injury, CL depletion leads to mitochondrial dysfunction. The synthetic peptide CMP3013 leverages cyclohexylalanine (Cha) to target CL. While basic residues provide initial electrostatic attraction to CL's phosphate groups, the highly hydrophobic Cha residue physically inserts into the fatty acid acyl chains of CL. This dual-action binding anchors the peptide, rescuing mitochondrial cristae and reducing reactive oxygen species (ROS)[6].
Mechanism of cyclohexylalanine-containing peptides targeting mitochondrial cardiolipin.
Metalloenzyme Engineering via Hydrophobic Tuning
In industrial biocatalysis, bacterial laccases (copper metalloenzymes) are used for biomass valorization. By genetically encoding C5a, C6a, or C7a into the active site of the enzyme, researchers achieved precise "hydrophobic tuning." The bulky cycloalkyl rings optimized the substrate binding pocket for para-alkylated phenols, significantly increasing the catalytic rate constant (
Quantitative Data Summary
The following table summarizes the physicochemical profiles and optimal synthetic routes for key cycloalkyl ncAAs.
| Non-Canonical Amino Acid | Ring Size | Primary Synthetic Route | Key Biophysical Contribution | Primary Application |
| Cyclopropylalanine | 3 | Organocatalytic Epoxidation | Minimal steric bulk, rigidified | Peptidomimetic libraries |
| Cyclopentylalanine (C5a) | 5 | Biocatalytic (EDDS Lyase) | Moderate hydrophobic tuning | Metalloenzyme active sites |
| Cyclohexylalanine (Cha) | 6 | Fmoc-SPPS / GCE | High lipophilicity, membrane insertion | Cardiolipin targeting (CMP3013) |
| Cycloheptylalanine (C7a) | 7 | GCE (Engineered PylRS) | Extreme steric shielding, | Protease-resistant therapeutics |
Experimental Protocols
Protocol A: Biocatalytic Synthesis of N-Cycloalkyl-L-Aspartic Acids
This protocol utilizes EDDS lyase to achieve >99% ee. The causality of the buffer and substrate ratios is critical for driving the thermodynamic equilibrium toward the product.
-
Buffer Preparation: Prepare a 20 mM
-NaOH buffer and adjust to pH 8.5. Rationale: EDDS lyase requires a slightly alkaline environment to maintain the ionization state of its catalytic residues. -
Substrate Loading: Add 10 mM fumarate and 100 mM of the target cycloalkyl amine to the buffer. Rationale: A 10-fold molar excess of the amine is required to drive the reversible hydroamination reaction forward via Le Chatelier's principle.
-
Enzyme Addition: Introduce 0.15 mol% of purified EDDS lyase to the reaction mixture[4].
-
Incubation: Incubate the mixture at room temperature (
) under gentle agitation for 24 hours. -
Purification: Terminate the reaction by acidifying to pH 3.0, precipitate the unreacted proteins, and isolate the N-cycloalkyl-L-aspartic acid via preparative HPLC.
Protocol B: Fmoc-SPPS of Cyclohexylalanine (Cha)-Containing Peptides
Due to the steric bulk of the cyclohexyl ring, standard coupling protocols will fail. This self-validating system ensures complete amide bond formation.
-
Resin Swelling: Swell Rink amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes. Rationale: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF and dichloromethane (DCM)[6].
-
Sterically Hindered Coupling: Prepare a solution of 4 eq. Fmoc-Cha-OH, 4 eq. PyBOP, and 8 eq. DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature. Rationale: PyBOP forms a highly reactive, non-nucleophilic phosphonium intermediate that forces the coupling of the sterically hindered Cha residue without causing epimerization.
-
Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), repeat Step 3. A self-validating protocol requires a negative (yellow) result before proceeding to prevent deletion sequences.
-
Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/Water (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.
References
-
Title: Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases Source: University of Groningen URL: [Link]
-
Title: Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability Source: NIH (PubMed Central) URL: [Link]
-
Title: Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis Source: ACS Publications URL: [Link]
-
Title: Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury Source: NIH (PubMed Central) URL: [Link]
-
Title: Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme Source: Nature Communications / EPFL URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. pure.rug.nl [pure.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. delivertherapeutics.com [delivertherapeutics.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Efficiency Liquid Phase Peptide Synthesis (LPPS) Using H-L-Ala(cBu)-OtBu
Abstract & Strategic Overview
This application note details the protocol for utilizing H-L-Ala(cBu)-OtBu (L-Cyclobutylalanine tert-butyl ester) in Liquid Phase Peptide Synthesis (LPPS). The "Ala(cBu)" moiety is a non-canonical amino acid analog where the side chain is a cyclobutyl group. This residue is frequently employed in drug discovery—particularly in protease inhibitors (e.g., HCV NS3/4A inhibitors) and GPCR ligands—to introduce conformational constraints and enhance metabolic stability against proteolytic degradation.
The Challenge: Steric Hindrance & Orthogonality
Synthesizing peptides with H-L-Ala(cBu)-OtBu presents two primary challenges:
-
Steric Bulk: The cyclobutyl side chain creates significant steric hindrance at the
-carbon, reducing the nucleophilicity of the amine and impeding the approach of activated acyl donors. This increases the risk of slow coupling and racemization. -
Acid Sensitivity: The C-terminal tert-butyl ester (-OtBu) is acid-labile. This dictates the choice of N-terminal protection for the incoming amino acid; Boc chemistry is incompatible . The strategy must rely on Fmoc (base-labile) or Cbz (hydrogenolysis-labile) protection to ensure orthogonality.
The Solution: T3P-Mediated Coupling
To overcome steric hindrance while maintaining a streamlined LPPS workflow, this protocol utilizes Propylphosphonic Anhydride (T3P®) .[1][2] Unlike traditional carbodiimides (EDC/DCC), T3P drives rapid coupling of hindered amines with minimal epimerization and generates water-soluble byproducts, eliminating the need for chromatographic purification of intermediates.
Material Profile
| Property | Specification |
| Compound Name | H-L-Ala(cBu)-OtBu · HCl |
| Systematic Name | (S)-2-amino-3-cyclobutylpropanoic acid tert-butyl ester hydrochloride |
| Molecular Weight | ~235.75 g/mol (Free base: ~199.29) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, EtOAc, MeOH. |
| Storage | -20°C, desiccated. Hygroscopic. |
| Hazards | Irritant. Handle with standard PPE. |
Strategic Workflow Visualization
The following diagram illustrates the iterative LPPS cycle designed to preserve the acid-sensitive C-terminus while managing the steric bulk of the cyclobutyl group.
Detailed Experimental Protocols
Protocol A: Preparation and Free-Basing
Rationale: H-L-Ala(cBu)-OtBu is supplied as a hydrochloride salt to ensure stability.[3] The amine must be liberated in situ or prior to coupling to act as a nucleophile.
-
Solvent Selection: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents are "green," dissolve the protected peptide well, and allow for direct aqueous extraction.
-
Dissolution: Suspend 1.0 equivalent (eq) of H-L-Ala(cBu)-OtBu·HCl in the chosen solvent (concentration ~0.1 M).
-
Neutralization: Add 1.1 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 5 minutes. The solution should become clear as the free amine dissolves.
Protocol B: T3P-Mediated Coupling (The "Green" Route)
Rationale: T3P is chosen over HATU/EDC because its byproducts are water-soluble. This allows the user to isolate the coupled product (Fmoc-AA-Ala(cBu)-OtBu) simply by washing with water/bicarbonate, avoiding column chromatography which is rate-limiting in LPPS.
Reagents:
-
Amino Component: H-L-Ala(cBu)-OtBu (free based as above).
-
Carboxyl Component: Fmoc-AA-OH (1.1 – 1.2 eq).
-
Coupling Agent: T3P (50% solution in EtOAc/DMF) (1.5 eq).
-
Base: DIPEA or N-Methylmorpholine (NMM) (2.5 – 3.0 eq total).
Step-by-Step:
-
Cooling: Cool the solution of H-L-Ala(cBu)-OtBu and Fmoc-AA-OH in EtOAc to 0°C. Note: Low temperature minimizes racemization of the incoming amino acid.
-
Base Addition: Add the DIPEA/NMM.
-
T3P Addition: Dropwise add the T3P solution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Work-up (The Critical Step):
-
Wash organic layer with Water (removes T3P acid byproduct).
-
Wash with 0.5 M Citric Acid or KHSO₄ (removes unreacted amine). Caution: Do not use strong mineral acids (HCl) as the OtBu group is sensitive.
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
Wash with Brine , dry over Na₂SO₄, and concentrate.
-
Result: High purity Fmoc-AA-Ala(cBu)-OtBu foam/solid.
Protocol C: N-Terminal Deprotection (Fmoc Removal)
Rationale: Traditional piperidine deprotection generates dibenzofulvene-piperidine adducts that are difficult to remove without chromatography. In LPPS, we use Diethylamine (DEA) or TREN (Tris(2-aminoethyl)amine).
Method (DEA):
-
Dissolve the intermediate in DCM or DMF.
-
Add Diethylamine (20% v/v).
-
Stir for 30–60 minutes at RT.
-
Evaporation: DEA is volatile. Evaporate the solvent and reagent under reduced pressure.
-
Azeotrope: Co-evaporate with DCM/Heptane (3x) to remove traces of DEA.
-
Optional: If solid, trituruate with cold ether/hexane to remove the fulvene byproduct.
Protocol D: Final Global Deprotection (OtBu Removal)
Rationale: This step is performed only after the full peptide sequence is assembled.
-
Cocktail: Prepare a solution of TFA/TIS/H₂O (95:2.5:2.5). Note: TIS (Triisopropylsilane) scavenges the tert-butyl cations to prevent re-alkylation of sensitive side chains (e.g., Trp, Tyr).
-
Reaction: Dissolve the protected peptide in the cocktail. Stir for 1–2 hours at RT.[4]
-
Isolation: Precipitate the crude peptide by adding the reaction mixture dropwise into cold Diethyl Ether (-20°C).
-
Purification: Centrifuge, wash with ether, and purify via Prep-HPLC.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric clash of Cyclobutyl group. | Switch solvent to DMF (better kinetics). Increase T3P to 2.0 eq. Increase reaction time to 12h. |
| Racemization | Over-activation or high temp.[5][6] | Ensure reaction starts at 0°C. Use T3P (lowest epimerization risk). Avoid HATU if possible. Use Collidine as base (weaker than DIPEA). |
| Loss of OtBu | Acidic workup too strong. | Use 0.5 M Citric Acid or 10% KHSO₄ for washes. Limit contact time. Never use HCl. |
| Gelatinous Workup | Emulsion formation. | Add a small amount of brine to the aqueous layer. Filter the biphasic mixture through Celite if necessary. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
- Grounding: Authoritative review on coupling reagents, establishing T3P as a superior reagent for hindered systems and scale-up.
-
Wissmann, H., & Kleiner, H. J. (1980).[2] New peptide synthesis via propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134.
-
Grounding: The foundational paper for T3P chemistry in peptide synthesis.[2]
-
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
- Grounding: Defines the orthogonality of OtBu/Fmoc and acid sensitivity limits.
-
Bachem. (2025).[7] Peptide Synthesis Technologies: Liquid Phase Peptide Synthesis (LPPS).[8][9] Link
- Grounding: Industry standard guidelines for LPPS methodology.
Sources
- 1. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
Technical Application Note: Optimized Deprotection of tert-Butyl Esters in Cyclobutylalanine Derivatives
Executive Summary & Scientific Rationale
Cyclobutylalanine (Cba) is a critical non-proteinogenic amino acid in modern medicinal chemistry. Its cyclobutane ring provides a unique conformational restriction that can lock peptide backbones into bioactive geometries, enhancing potency and metabolic stability.[1] However, the synthesis of Cba derivatives often relies on the tert-butyl ester (OtBu) protecting group, the removal of which presents a specific set of challenges.
While the tert-butyl ester is classically acid-labile, the proximity of the strained cyclobutane ring requires a nuanced deprotection strategy. The primary risks are not just incomplete deprotection due to steric hindrance, but the potential for cation-mediated side reactions . The cleavage of the OtBu group generates a reactive tert-butyl carbocation (
This guide provides a validated, high-fidelity protocol for this transformation, prioritizing yield, purity, and the integrity of the cyclobutane ring.
Mechanistic Insight: The AAL1 Pathway
To optimize the reaction, one must understand the mechanism. The deprotection proceeds via an Acid-Catalyzed Alkyl-Oxygen Cleavage (AAL1) mechanism.
-
Protonation: The carbonyl oxygen is protonated by the acid (TFA or HCl).
-
Cleavage: The instable protonated intermediate collapses, releasing the free carboxylic acid and generating the bulky tert-butyl carbocation (
). -
Fate of
: This is the critical control point. The cation must be quenched immediately. If not, it enters an equilibrium with isobutylene (gas), which can re-add to the substrate, or it alkylates the substrate irreversibly.
Visualization: Reaction Mechanism & Scavenging
The following diagram illustrates the pathway and the critical role of scavengers (Triisopropylsilane/Water).[3]
Figure 1: AAL1 Deprotection Mechanism highlighting the critical interception of the tert-butyl cation by scavengers to prevent side reactions.
Experimental Protocols
Protocol A: The "Gold Standard" (TFA/Scavenger Cocktail)
Best for: General synthesis, peptides, and substrates containing electron-rich moieties (e.g., Trp, Tyr, Met) or sensitive rings.
Rationale: Trifluoroacetic acid (TFA) is the standard acid. However, pure TFA is dangerous for Cba derivatives because the high concentration of
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Triisopropylsilane (TIS) - The primary cation scavenger.
-
Water (H2O) - Secondary scavenger and hydrolytic aid.
-
Dichloromethane (DCM) - Solvent/Diluent.
Step-by-Step Methodology:
-
Preparation: Dissolve the Cyclobutylalanine-OtBu ester (1.0 equiv) in DCM (5–10 volumes relative to mass).
-
Note: If the substrate is not soluble in DCM, minimal TFA addition usually solubilizes it.
-
-
Cocktail Assembly: Prepare a cleavage cocktail of TFA : TIS : H2O (95 : 2.5 : 2.5 v/v/v) .
-
Why? TIS is a hydride donor that rapidly reduces the
cation to isobutane or forms a silyl adduct, preventing re-attachment.
-
-
Reaction: Cool the substrate solution to 0 °C (ice bath). Add the cleavage cocktail dropwise.
-
Ratio: Use at least 10–20 equivalents of TFA relative to the ester.
-
-
Incubation: Allow the reaction to warm to room temperature (20–25 °C) and stir.
-
Time: Typically 1–3 hours. Monitor by LCMS or TLC.
-
Checkpoint: Look for the disappearance of the ester peak (M+56 mass loss).
-
-
Work-up (Critical):
-
Do not quench with base (exothermic risk).
-
Concentrate the mixture under reduced pressure (rotary evaporator) at < 35 °C.
-
Co-evaporation: Add toluene (2x) and re-evaporate to remove residual TFA as an azeotrope. This is vital to prevent acid-catalyzed degradation during storage.
-
-
Precipitation: Dissolve the oily residue in a minimum amount of cold diethyl ether or MTBE. Add cold hexanes to precipitate the product. Filter and dry.[2]
Protocol B: The "Salt Isolation" (HCl in Dioxane)
Best for: Scale-up, substrates sensitive to fluorinated impurities, or when the hydrochloride salt is the desired final form.
Rationale: HCl is a stronger acid than TFA but less solvating for hydrophobic peptides. Using anhydrous HCl in dioxane allows the product to often precipitate directly as the hydrochloride salt, driving the equilibrium forward and simplifying purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in dry 1,4-dioxane (5 volumes).
-
Acid Addition: Add 4M HCl in dioxane (5–10 equivalents).
-
Reaction: Stir at room temperature.
-
Observation: The reaction often becomes cloudy as the deprotected amino acid hydrochloride salt precipitates.
-
-
Completion: Monitor by LCMS (1–4 hours).
-
Isolation:
-
If a solid forms: Filter the solid under nitrogen (hygroscopic!). Wash with diethyl ether.
-
If no solid forms: Concentrate to dryness, co-evaporate with DCM, and triturate with ether.
-
Optimization & Decision Logic
Not all Cyclobutylalanine derivatives are created equal.[4] Use this logic flow to select the correct parameters.
Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity and scale.
Data Summary & Troubleshooting
Comparative Performance of Conditions
| Parameter | Protocol A (TFA/TIS/H2O) | Protocol B (HCl/Dioxane) | Notes |
| Reaction Rate | Fast (30 min - 2 h) | Moderate (1 - 4 h) | TFA is a better solvent for protected peptides. |
| Scavenging | Excellent | Poor | Critical: Use Protocol A if your molecule has electron-rich rings. |
| Product Form | TFA Salt (Hygroscopic) | HCl Salt (Crystalline) | HCl salts are generally easier to handle. |
| Ring Stability | High | High | Both conditions preserve the cyclobutane ring at RT. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance of Cyclobutyl group. | Increase temperature to 30°C or extend time. Do NOT heat >40°C (risk of decarboxylation/ring opening). |
| New Impurity (+56 Da) | tert-Butylation of side chain. | Insufficient scavenger. Repeat with higher TIS load (5-10%) or add Thioanisole. |
| Ring Opening (Rare) | Acid-catalyzed rearrangement. | Switch to milder conditions: ZnBr2 in DCM (Lewis Acid method) or Formic Acid (weaker acid). |
| Sticky Oil Product | Trapped TFA/Solvent. | Co-evaporate with Toluene or Et2O multiple times. Lyophilize from water/acetonitrile if possible. |
References
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[5] International Journal of Peptide and Protein Research, 1978.[5]
-
BenchChem. "Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters." BenchChem Application Library, 2025.
-
Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[6] Journal of Organic Chemistry, 2006.[6][7]
-
Marcantoni, E., et al. "Selective deprotection of tert-butyl esters in the presence of acid labile protecting groups." Journal of Organic Chemistry, 2001.[6][8]
-
Wu, Y. Q., et al. "Lewis acid catalyzed conditions using ZnBr2 for deprotection."[8] Tetrahedron Letters, 2000.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Endocyclic Cycloalkyne Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Incorporating Cyclobutylalanine into Macrocyclic Peptides
Strategic Imperative: The Role of Cyclobutylalanine in Modern Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. Macrocyclization is a well-established strategy to overcome these limitations by constraining the peptide backbone into a more rigid, bioactive conformation.[1][2][3] The incorporation of non-canonical, sterically demanding amino acids, such as cyclobutylalanine (Cba), into these cyclic scaffolds represents a powerful next-generation approach to drug design.[4][5]
The rigid cyclobutyl moiety of Cba acts as a potent conformational constraint, significantly reducing the entropic penalty upon binding to a target protein.[1][5] This pre-organization of the peptide backbone can lead to substantial improvements in binding affinity, selectivity, and metabolic stability.[1][3] Furthermore, the unique three-dimensional structure of Cba can be exploited to probe novel chemical space and optimize interactions within a target's binding pocket, a task often unachievable with natural amino acids alone.[6] This guide provides a comprehensive overview of the strategic considerations, synthetic protocols, and analytical characterization required for the successful incorporation of cyclobutylalanine into macrocyclic peptides.
Pre-Synthetic Considerations & Workflow Overview
The successful synthesis of a Cba-containing macrocyclic peptide requires careful planning. The primary challenges stem from the steric hindrance of the cyclobutyl group, which can impede coupling reactions during solid-phase peptide synthesis (SPPS), and the complexities of achieving efficient macrocyclization.[7]
Key Strategic Decisions:
-
Choice of Cba Isomer: Cyclobutylalanine exists as different stereoisomers. The choice of a specific isomer will have a profound impact on the final conformation of the macrocycle and must be considered in the context of the target.
-
Position of Incorporation: The location of the Cba residue within the linear peptide sequence will dictate its influence on the backbone's turn and overall topology.
-
Cyclization Strategy: The decision between on-resin and solution-phase cyclization is critical. On-resin cyclization often benefits from a "pseudo-dilution" effect that favors intramolecular reactions, potentially leading to higher yields of the desired monomeric product.[8][9] Solution-phase cyclization, while more traditional, requires careful control of concentration to avoid intermolecular oligomerization.[10][11]
The general workflow for synthesizing these complex molecules is depicted below.
Caption: High-level workflow for the synthesis of Cba-containing macrocyclic peptides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual solid-phase synthesis of a linear peptide containing a sterically hindered cyclobutylalanine residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Cba-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine.
-
Standard Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.[7] A negative test (beads remain colorless) indicates a complete reaction.
-
-
Cyclobutylalanine Coupling (Sterically Hindered):
-
Rationale: The steric bulk of Cba necessitates more potent coupling conditions to achieve high yields and avoid deletion sequences.[12][13][14] HATU is a superior activating reagent for such couplings compared to standard carbodiimides.[12] A double coupling strategy is employed to drive the reaction to completion.
-
First Coupling: Pre-activate Fmoc-Cba-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF. Add to the resin and allow the reaction to proceed for 2 hours.[12]
-
Wash the resin with DMF (3x).
-
Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Cba-OH for another 2 hours.[12]
-
Confirm reaction completion with the Kaiser test. If the test is still positive, consider an overnight coupling or capping unreacted amines with acetic anhydride.
-
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.
Protocol 2: On-Resin Head-to-Tail Cyclization and Cleavage
This protocol describes the formation of a lactam bridge between the N-terminus and a C-terminal activating group, followed by cleavage from the solid support. This approach is often preferred as it minimizes intermolecular side reactions.[8][15]
Procedure:
-
Preparation: Ensure the linear peptide is anchored to the resin with the N-terminal Fmoc group removed and the side-chain protecting groups of the amino acids intended for cyclization (e.g., Asp(O-tBu) and Lys(Boc)) are intact. The C-terminus should be linked to a resin that allows for side-chain anchoring or activation.
-
Selective Side-Chain Deprotection: Remove the orthogonal protecting groups from the amino acids that will form the lactam bridge (e.g., Dde or ivDde for Lys, or allyl for Asp/Glu).
-
On-Resin Lactamization:
-
Rationale: On-resin cyclization leverages the pseudo-dilution principle, where resin-bound peptide chains are isolated from one another, thus favoring intramolecular cyclization.[9]
-
Swell the peptidyl-resin in DMF.
-
Add a solution of a suitable coupling reagent (e.g., HATU (3 eq.) and DIPEA (6 eq.)) in DMF.
-
Allow the cyclization reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction by cleaving a small amount of resin and analyzing the product via HPLC-MS.
-
-
Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Analytical Characterization and Data
The purity and identity of the final macrocyclic peptide must be rigorously confirmed. A tiered analytical approach is recommended.[16]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for purification and to assess the purity of the final product. A single sharp peak is indicative of a pure compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including Cba, and the successful cyclization (indicated by the loss of a water molecule).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the covalent structure and offering insights into the peptide's solution-phase conformation.
Table 1: Representative Analytical Data for a Cba-Containing Macrocycle
| Parameter | Linear Precursor | Cba-Macrocycle | Expected Change |
| Sequence | H₂N-Phe-Cba-Tyr-Lys-Asp-CONH₂ | cyclo(Phe-Cba-Tyr-Lys-Asp) | N/A |
| Calculated Mass (Monoisotopic) | 709.38 Da | 691.37 Da | -18.01 Da (Loss of H₂O) |
| Observed Mass (LC-MS) | 709.4 Da | 691.4 Da | Confirms Cyclization |
| RP-HPLC Retention Time | 12.5 min | 14.2 min | Increased due to conformational change |
| Purity (HPLC) | >95% (after purification) | >98% (after purification) | High purity achieved |
Impact of Cyclobutylalanine Incorporation
The inclusion of Cba is designed to rigidly constrain the peptide backbone. This constraint limits the number of accessible low-energy conformations, effectively "locking" the peptide into a shape that is pre-organized for binding to its biological target.
Caption: Cba restricts conformational freedom in macrocycles versus linear peptides.
This pre-organization can translate into significant therapeutic advantages:
-
Increased Affinity: By reducing the entropic cost of binding, the peptide's affinity (e.g., lower IC50) for its target can be dramatically improved.
-
Enhanced Stability: The rigid cyclic structure is less susceptible to cleavage by proteases, leading to a longer half-life in biological systems.[1][8]
-
Improved Selectivity: A well-defined conformation can reduce off-target binding, leading to fewer side effects.
Conclusion
The incorporation of cyclobutylalanine into macrocyclic peptides is a sophisticated and highly effective strategy for developing next-generation therapeutics. While the synthesis of these constrained molecules presents challenges, particularly in coupling the sterically hindered Cba residue, these can be overcome with optimized protocols using potent activating reagents and carefully planned cyclization strategies. The resulting peptides often exhibit superior affinity, stability, and selectivity, making them promising candidates for tackling challenging drug targets, including protein-protein interactions.[3][6] The protocols and insights provided herein serve as a robust foundation for researchers and drug developers aiming to harness the power of conformational constraint in peptide design.
References
-
Cutrone, J. et al. (2017). Tiered analytics for purity assessment of macrocyclic peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Poree, F. et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Available at: [Link]
-
Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. Available at: [Link]
-
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature. Available at: [Link]
-
Wi, M. & Fields, G. (n.d.). Introduction to Peptide Synthesis. PMC. Available at: [Link]
-
Goodman, M. et al. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
ChemRxiv. (2025). Bacterial Display of Genetically Encoded Macrocyclic Peptide Libraries using Cysteine-Reactive Unnatural Amino Acids. ChemRxiv. Available at: [Link]
- Google Patents. (n.d.). Methods for the synthesis of cyclic peptides. Google Patents.
-
ResearchGate. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. Available at: [Link]
-
Bratkovic, T. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Available at: [Link]
-
Bibi, S. et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Available at: [Link]
-
Dömling, A. et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. ResearchGate. Available at: [Link]
-
Scilit. (n.d.). Structure of conformationally constrained peptides: From model compounds to bioactive peptides. Scilit. Available at: [Link]
-
Drewniak-Świtalska, M. et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Neubert, T. & Zeitler, K. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. Available at: [Link]
-
eScholarship.org. (n.d.). Design and Synthesis of Macrocyclic Peptides with Anti-Cancer Potency. eScholarship.org. Available at: [Link]
-
Scholarly Publications Leiden University. (n.d.). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Scholarly Publications Leiden University. Available at: [Link]
-
PMC. (2021). Biosynthetic Strategies for Macrocyclic Peptides. PMC. Available at: [Link]
-
Encyclopedia MDPI. (2021). Conformationally Constrained Peptides. Encyclopedia MDPI. Available at: [Link]
-
eGyanKosh. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. eGyanKosh. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tiered analytics for purity assessment of macrocyclic peptides in drug discovery: Analytical consideration and method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Compatibility of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
These application notes provide a comprehensive guide to understanding and evaluating the solvent compatibility of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, a key building block in contemporary drug discovery and development. The selection of an appropriate solvent system is a critical parameter that influences reaction kinetics, yield, purity, and the overall efficiency of synthetic processes.[1] Furthermore, in the context of pharmaceutical manufacturing, solvent choice is heavily governed by safety, environmental impact, and regulatory guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for systematic solvent screening and compatibility assessment.
Molecular Profile and Predicted Solubility Characteristics
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate possesses a unique combination of functional groups that dictate its solubility behavior:
-
Primary Amine (-NH2): A polar, protic group capable of acting as a hydrogen bond donor and acceptor.
-
tert-Butyl Ester (-C(O)O-tBu): A bulky, lipophilic group that introduces significant steric hindrance and contributes to solubility in nonpolar environments. The ester group can also act as a hydrogen bond acceptor.
-
Cyclobutyl Group: A nonpolar, aliphatic ring that further enhances the lipophilic character of the molecule.
Based on this structure, the molecule can be classified as moderately polar with significant nonpolar features. Its solubility is therefore expected to be highest in solvents that can effectively solvate both the polar amino group and the nonpolar alkyl moieties.
Table 1: Predicted Solubility of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Potential Incompatibilities |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | High | These solvents are expected to effectively solvate the entire molecule. DCM and THF are good choices for reactions and extractions.[3] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The alcohol's hydroxyl group can hydrogen bond with the amine. However, there is a risk of transesterification, especially at elevated temperatures or in the presence of acid/base catalysts. |
| Nonpolar | Toluene, Heptane, Hexane | Low to Moderate | The bulky alkyl groups (tert-butyl and cyclobutyl) will favor solubility in nonpolar solvents, but the polar amine group will limit overall solubility. |
| Highly Polar | Water | Low | The significant nonpolar character of the molecule will likely result in poor aqueous solubility. |
Strategic Solvent Selection for Synthesis and Purification
The choice of solvent extends beyond mere solubility and has profound implications for process chemistry.[1] A well-chosen solvent can enhance reaction rates, improve selectivity, and facilitate product isolation. Conversely, a poor choice can lead to side reactions, degradation, and complex purification challenges.
Green Chemistry Considerations
In modern pharmaceutical development, there is a strong emphasis on adopting "green" solvents to minimize environmental impact.[2][4] Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria.[2][5] When possible, it is advisable to select solvents from the "recommended" or "usable" categories and avoid those that are "undesirable" or "banned".[5]
Experimental Protocols for Determining Solvent Compatibility
The following protocols provide a systematic approach to experimentally determine the solubility and stability of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in a range of solvents.
Protocol 1: Solubility Assessment
This protocol outlines a method for both qualitative and quantitative solubility determination.
Materials:
-
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
-
A range of analytical grade solvents (see Table 1)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Temperature-controlled shaker or water bath
Procedure:
-
Qualitative Assessment:
-
Add approximately 10 mg of the compound to a vial.
-
Add 1 mL of the selected solvent.
-
Vortex the mixture for 1 minute at room temperature.
-
Visually inspect for complete dissolution. If dissolved, the compound is considered soluble at >10 mg/mL.
-
-
Quantitative Assessment (for soluble compounds):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of solvent in a sealed vial.
-
Equilibrate the solution at a controlled temperature (e.g., 25 °C) for 24 hours with continuous agitation.
-
Allow the solution to stand for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile).
-
Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration.
-
Calculate the solubility in mg/mL or mol/L.
-
Caption: Workflow for Solubility Assessment.
Protocol 2: Solution Stability Assessment
This protocol is designed to evaluate the chemical stability of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in solution over time, a critical factor for both reaction and storage conditions.
Materials:
-
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
-
Selected solvents (based on solubility data)
-
Vials with screw caps
-
Calibrated oven or incubator
-
HPLC or GC system with a suitable detector
Procedure:
-
Sample Preparation:
-
Prepare solutions of the compound in the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of each solution into separate, tightly sealed vials.
-
Prepare a control sample of the solid compound.
-
-
Stress Conditions:
-
Store the vials at a specified temperature (e.g., 40 °C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Protect the samples from light if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At each time point (including T=0), remove a vial for each solvent and the solid control.
-
Allow the samples to cool to room temperature.
-
Analyze the samples by a stability-indicating HPLC or GC method. This method should be capable of separating the parent compound from any potential degradants.
-
Quantify the amount of the parent compound remaining and any new peaks that appear.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Identify and, if possible, characterize any significant degradation products.
-
Caption: Workflow for Solution Stability Assessment.
Analytical Methodologies
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing purity and monitoring stability.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is well-suited for analyzing volatile and semi-volatile compounds. Given the likely volatility of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, GC-FID can be an effective method for purity assessment and for quantifying residual solvents in the final product.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile technique for analyzing a wide range of compounds. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.
Conclusion
The successful and efficient use of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in research and development is highly dependent on the judicious selection of solvents. While theoretical predictions based on molecular structure provide a valuable starting point, experimental verification of solubility and stability is essential. The protocols outlined in these application notes provide a robust framework for generating the necessary data to make informed decisions regarding solvent selection for synthesis, purification, and storage. Adherence to these guidelines will contribute to the development of safe, efficient, and scalable chemical processes.
References
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- PubChem. * (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | C11H23NO3*.
- Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- PubChem. * (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate | C12H24N2O4*.
- Advanced ChemBlocks. (2026, February 16). * (S)
- ChemScene. 1997360-23-2 | Tert-butyl (R)
- QbD Group. (2026, February 18). The Role of Residual Solvent Testing in Pharmaceuticals.
- Viva Supply. tert-Butyl 3,3'-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)
- ChemicalBook.
- ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.
- MySkinRecipes. * (S)-tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)
- ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers.
- PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- RSC Publishing. Green Chemistry.
- ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry.
- Organic Chemistry Portal. tert-Butyl Esters.
- Sigma-Aldrich.
- PubChem. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate.
- SciSpace. (2019, October 22).
- MilliporeSigma. * (S)
- AChemBlock. (2025, December 18).
- PMC. (2021, March 17). A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid.
- PubChemLite.
- BLDpharm. 48067-24-9|(S)-tert-Butyl 2-amino-3-(tert-butoxy)
- Sigma-Aldrich. * (R)-tert-Butyl 2-amino-3-(3-bromophenyl)
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 3. Ethyl 2-amino-3-cyclobutylpropanoate CAS#: 394735-17-2 [m.chemicalbook.com]
- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. resolvemass.ca [resolvemass.ca]
Application Note: Using 3-Cyclobutyl-L-alanine tert-butyl ester in High-Value Scaffold Synthesis
Executive Summary
3-Cyclobutyl-L-alanine tert-butyl ester is a specialized non-canonical amino acid derivative widely utilized in the synthesis of HCV NS3/4A protease inhibitors (e.g., Boceprevir analogs) and structurally constrained peptidomimetics. Its value lies in the cyclobutyl side chain , which offers a unique balance of lipophilicity and steric bulk without the rotational freedom of an aliphatic chain (like Leucine) or the planarity of an aromatic ring (like Phenylalanine).
This guide details the handling, coupling dynamics, and deprotection protocols for this intermediate. It specifically addresses the challenge of steric hindrance during amide bond formation and provides a validated workflow for its integration into drug discovery campaigns.
Strategic Utility in Drug Design
The "Privileged" Cyclobutyl Moiety
In medicinal chemistry, the cyclobutyl group acts as a bioisostere for isopropyl or sec-butyl groups. It is frequently employed to fill hydrophobic pockets (S1/S2 subsites) in enzymes with high specificity.
-
Metabolic Stability: The cyclic structure resists oxidative metabolism more effectively than open-chain alkyls.
-
Conformational Constraint: The rigidity of the cyclobutyl ring restricts the conformational space of the amino acid side chain, reducing the entropic penalty upon protein binding.
Role of the tert-Butyl Ester
The tert-butyl protection of the carboxylic acid is critical for orthogonal synthetic strategies :
-
Base Stability: Completely stable to basic conditions (e.g., 20% Piperidine in DMF), allowing for Fmoc-chemistry at the N-terminus.
-
Nucleophile Resistance: Resistant to nucleophilic attack during ester hydrolysis of other moieties (e.g., methyl/ethyl esters).
-
Clean Deprotection: Removed via acidolysis (TFA/DCM) without hydrogenation, preserving reducible functionalities (alkenes, halides) elsewhere in the molecule.
Chemical Properties & Handling[1]
| Property | Specification | Notes |
| Appearance | White to off-white powder or viscous oil | Often hydroscopic as a hydrochloride salt.[1] |
| Molecular Weight | ~199.29 g/mol (Free Base) | Increases if HCl or Tosylate salt. |
| Solubility | DCM, DMF, EtOAc, MeOH | Poor solubility in Hexanes/Water. |
| Chirality | L-Configuration (S) | Susceptible to racemization if activated excessively. |
| Storage | -20°C, Desiccated | Hydrolysis risk if exposed to moisture over time. |
Experimental Protocols
Protocol A: Sterically Demanding Peptide Coupling
Challenge: The cyclobutyl group at the
Reagents:
-
3-cyclobutyl-L-alanine tert-butyl ester (Amine component)
-
N-Protected Amino Acid (Carboxylic Acid component)
-
Coupling Agent: HATU or COMU
-
Base: 2,4,6-Collidine (Sym-collidine) or DIPEA
-
Solvent: Anhydrous DMF or NMP
Step-by-Step Procedure:
-
Activation: Dissolve the N-protected acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add Collidine (2.5 equiv) dropwise at 0°C. Stir for 2–5 minutes to form the activated ester.
-
Note: Collidine is preferred over DIPEA for hindered couplings as it suppresses racemization.
-
-
Coupling: Add 3-cyclobutyl-L-alanine tert-butyl ester (1.0 equiv) to the mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.
-
Checkpoint: If reaction stalls >50%, add a "boost" of HOAt (0.5 equiv).
-
-
Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.
Protocol B: Acidolytic Deprotection (Carboxyl Release)
Objective: Selective removal of the tert-butyl ester to generate the free acid for subsequent coupling or biological testing.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) - Scavenger
-
Dichloromethane (DCM)[2]
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in DCM (10 mL per gram). Cool to 0°C.
-
Acidolysis Cocktail: Prepare a mixture of TFA:DCM:TIPS (50:45:5) .
-
Why TIPS? The tert-butyl cation released is a potent electrophile. TIPS scavenges it to prevent re-alkylation of the cyclobutyl ring or other nucleophilic residues (e.g., Trp, Tyr).
-
-
Reaction: Add the cocktail to the substrate. Stir at RT for 1–3 hours.
-
Monitoring: Monitor by TLC (disappearance of high Rf spot) or LC-MS (mass shift -56 Da).
-
Isolation: Concentrate under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Critical: Do not use heat >40°C to avoid potential acid-catalyzed degradation.
-
Visualizing the Workflow
Diagram 1: Strategic Integration in Drug Discovery
This flowchart illustrates where 3-cyclobutyl-L-alanine fits into a typical Hit-to-Lead optimization campaign, specifically for protease inhibitors.
Caption: Integration of cyclobutyl-alanine derivatives in Hit-to-Lead optimization to enhance hydrophobic binding interactions.
Diagram 2: Orthogonal Deprotection Logic
This diagram demonstrates why the tert-butyl ester is chosen over methyl/benzyl esters in complex synthesis.
Caption: Orthogonal protection scheme. 'Cbc' denotes the Cyclobutyl-alanine residue. The t-butyl ester allows selective manipulation of either chain end.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of cyclobutyl group. | Switch to HATU or PyAOP . Increase reaction time. Use microwave irradiation (50°C, 10 min) if substrate allows. |
| Racemization | Over-activation or excessive base. | Use Collidine instead of DIPEA/TEA. Maintain T < 0°C during activation. Avoid pre-activation times >5 mins. |
| Incomplete Deprotection | tBu cation scavenging is poor. | Increase Scavenger load (TIPS or Thioanisole). Ensure TFA is fresh and anhydrous. |
| Side Product (+56 Da) | t-Butylation of Trp/Tyr residues. | Use Reagent K or similar high-scavenger cocktails during deprotection. |
References
-
HCV Protease Inhibitor Design
-
Njoroge, F. G., et al. (2008). "Challenges in the discovery of the HCV NS3/4A protease inhibitor Boceprevir." Accounts of Chemical Research.
-
-
Sterically Hindered Couplings
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society.
-
-
Cyclobutyl Bioisosteres
-
Wiesenfeldt, M. P., et al. (2016). "The Cyclobutyl Group as a Bioisostere in Drug Discovery." ChemMedChem.
-
-
Properties of 3-Cyclobutyl-L-alanine
-
PubChem Compound Summary for CID 50999324.
-
Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.
Sources
Application Notes and Protocols: Scale-up Synthesis of Cyclobutylalanine Derivatives
Introduction
Unnatural amino acids (UAAs) are pivotal in modern drug discovery and development, offering a means to enhance the pharmacological properties of peptides and small molecules.[1][2][3] Among these, cyclobutylalanine derivatives have garnered significant interest due to their unique conformational constraints, which can improve metabolic stability, binding affinity, and bioavailability of parent compounds.[4][5][6][7] The cyclobutane moiety, a four-membered carbocyclic ring, imparts a degree of rigidity that is synthetically useful.[8][9]
The transition from small-scale laboratory synthesis to large-scale production presents numerous challenges, including cost, safety, and process reproducibility.[10][11] This guide provides a comprehensive overview of scalable synthetic strategies for cyclobutylalanine derivatives, focusing on practical, field-proven protocols and the underlying chemical principles. We will explore key synthetic methodologies, address common scale-up challenges, and provide detailed experimental procedures for researchers, scientists, and drug development professionals.
Key Synthetic Strategies for Scale-Up
The synthesis of cyclobutylalanine derivatives on a large scale necessitates careful consideration of starting materials, reaction efficiency, and purification methods. Two predominant strategies have emerged as robust and scalable: Reductive Amination of Cyclobutyl Ketones and [2+2] Cycloaddition Reactions .
Reductive Amination of Cyclobutyl Ketones
Reductive amination is a widely employed and highly versatile method for the synthesis of amines, making it a cornerstone for the large-scale production of cyclobutylalanine.[12][13][14] This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Starting Material: Cyclobutanone and its derivatives are readily available and serve as excellent starting points for this strategy.[8] The choice of the amine component (e.g., ammonia, a primary amine, or an amino acid ester) determines the final product.
-
Reducing Agent: The selection of the reducing agent is critical for both efficiency and safety on a larger scale. While sodium borohydride (NaBH₄) is effective, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred for their milder nature and selectivity for the iminium ion over the ketone, minimizing side reactions.[12][13] For industrial applications, catalytic hydrogenation offers a greener and more cost-effective alternative.
-
Solvent and Catalyst: The choice of solvent impacts reaction kinetics and solubility. Dichloroethane (DCE) is a common choice, and the addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation.[12]
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for cyclobutylalanine synthesis.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions provide a powerful and stereocontrolled route to cyclobutane rings.[9][15] This strategy is particularly valuable for accessing enantiomerically pure cyclobutylalanine derivatives when chiral catalysts or auxiliaries are employed.[16][17]
Causality Behind Experimental Choices:
-
Reactants: The reaction typically involves an electron-rich alkene (donor) and an electron-poor alkene (acceptor). For the synthesis of cyclobutane α-amino acids, 2-(acylamino)acrylates can serve as the acceptor alkene, reacting with a suitable vinyl donor.
-
Catalysis: The use of Lewis acids or transition metal catalysts is often necessary to promote the cycloaddition and control stereoselectivity. Chiral catalysts are instrumental in achieving high enantiomeric excess, which is crucial for pharmaceutical applications.[18][19][20]
-
Reaction Conditions: Careful optimization of solvent, temperature, and catalyst loading is essential for achieving high yields and selectivities, especially during scale-up.
Workflow Diagram: [2+2] Cycloaddition
Caption: Asymmetric [2+2] cycloaddition for enantioselective synthesis.
Scale-Up Considerations and Challenges
Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.[10][11][21]
| Challenge | Mitigation Strategy |
| Exothermic Reactions | Controlled addition of reagents, efficient heat exchange systems, and careful monitoring of reaction temperature are crucial. For highly exothermic reactions, a semi-batch or continuous flow process may be preferable.[22] |
| Reagent Cost and Availability | For large-scale synthesis, it is imperative to select reagents that are cost-effective and readily available in bulk quantities.[10] |
| Work-up and Purification | Extraction and chromatography techniques that are feasible on a small scale may become impractical and costly at larger scales. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. |
| Safety and Handling | A thorough safety assessment of all reagents, intermediates, and reaction conditions is mandatory. This includes understanding potential hazards such as toxicity, flammability, and reactivity. |
| Process Reproducibility | Establishing robust process parameters and in-process controls (IPCs) is essential to ensure consistent product quality across different batches. |
Detailed Protocols
Protocol 1: Scale-Up Synthesis of (±)-1-Aminocyclobutane-1-carboxylic Acid via Reductive Amination
This protocol describes a scalable synthesis of racemic 1-aminocyclobutane-1-carboxylic acid from cyclobutanone.
Materials:
-
Cyclobutanone
-
Ammonium acetate
-
Sodium cyanide
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add cyclobutanone (1.0 mol) and ammonium acetate (1.5 mol) in methanol (500 mL).
-
Cyanide Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium cyanide (1.2 mol) in water (200 mL) via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Hydrolysis: Carefully add concentrated hydrochloric acid (500 mL) to the reaction mixture and heat to reflux for 6-8 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a 50% aqueous solution of sodium hydroxide to pH 6-7. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold water and then diethyl ether. Dry the product under vacuum to yield (±)-1-aminocyclobutane-1-carboxylic acid.
Protocol 2: Asymmetric Synthesis of a Protected Cyclobutylalanine Derivative via [2+2] Cycloaddition
This protocol outlines a general approach for the enantioselective synthesis of a cyclobutylalanine derivative using a chiral catalyst.
Materials:
-
N-Boc-dehydroalanine methyl ester
-
Vinyl ether
-
Chiral Lewis acid catalyst (e.g., a chiral copper or nickel complex)
-
Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor, dissolve the chiral Lewis acid catalyst (0.05 mol%) in anhydrous DCM (1 L).
-
Substrate Addition: Add N-Boc-dehydroalanine methyl ester (1.0 mol) to the catalyst solution and stir for 15 minutes.
-
Cycloaddition: Slowly add the vinyl ether (1.2 mol) to the reaction mixture at the optimized temperature (e.g., -20 °C) over 2-3 hours.
-
Reaction Monitoring: Monitor the reaction for completion by TLC or HPLC.
-
Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched protected cyclobutylalanine derivative.
Characterization and Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final cyclobutylalanine derivative.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the desired product. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity and enantiomeric excess (using a chiral column). |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. |
| Elemental Analysis | Determination of the elemental composition of the product. |
Conclusion
The scale-up synthesis of cyclobutylalanine derivatives is a critical step in advancing their application in pharmaceutical development. The choice of synthetic strategy, careful process optimization, and robust analytical characterization are paramount for a successful and efficient manufacturing process. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of large-scale synthesis and unlock the full potential of these valuable unnatural amino acids. The continued development of novel and efficient synthetic methodologies, including biocatalytic approaches, will further enhance the accessibility and utility of cyclobutylalanine derivatives in the future.[23][24][25]
References
-
University of California, Irvine. (n.d.). Large-scale Library Generation of Unnatural Amino Acid Biosynthetic Enzymes. Retrieved from [Link]
-
ResearchGate. (2000). ChemInform Abstract: The Large-Scale Synthesis of Unnatural Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB00828J. Retrieved from [Link]
-
PubMed. (2000). The large scale synthesis of "unnatural" amino acids. Retrieved from [Link]
-
Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]
-
Thieme. (n.d.). Formal [2+2] Cycloaddition of 2-(Acylamino)acrylates with Vinyl Sulfides: An Approach to Cyclobutane α-Amino Acids as S-Phenylcysteine Analogues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Retrieved from [Link]
-
Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]
- Google Patents. (n.d.). Amino acids containing a cyclobutane ring.
-
National Institutes of Health. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of N-protected -amino-L-alanine derivatives. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Special Issue: Asymmetric Synthesis 2017. Retrieved from [Link]
-
Pure Synth. (2019). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
ResearchGate. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]
-
ResearchGate. (2000). ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. Retrieved from [Link]
-
Lab Manager. (2022). Overcoming Key Challenges in Drug Discovery. Retrieved from [Link]
-
Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]
-
BioInsights. (2025). Addressing challenges in AAV manufacturing scale-up for cost-effective gene therapies. Retrieved from [Link]
Sources
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 3. Unnatural Amino Acids - Enamine [enamine.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. pure-synth.com [pure-synth.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Addressing challenges in AAV manufacturing scale-up for cost-effective gene therapies [insights.bio]
- 22. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The large scale synthesis of "unnatural" amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Application Note: Handling and Storage Stability of Cyclobutyl Amino Acid Esters
Part 1: Executive Summary
Cyclobutyl amino acid esters (e.g., 1-aminocyclobutanecarboxylic acid ethyl ester, ACBC-OEt) are critical "conformational constraint" building blocks in modern peptide drug discovery. By restricting the rotation around the
However, the unique physicochemical properties of the cyclobutane ring—specifically its ring strain (~26 kcal/mol) and steric bulk —create a paradox: while the ester linkage is sterically protected from rapid hydrolysis, the free amine is highly prone to intermolecular dimerization (diketopiperazine formation) if mishandled.
This guide provides a validated protocol for the storage, handling, and experimental use of these compounds, ensuring maximum integrity and coupling efficiency.
Part 2: Chemical Stability Profile
The Steric-Strain Paradox
Unlike linear amino acid esters (e.g., Alanine ethyl ester), cyclobutyl derivatives possess a quaternary
-
Hydrolysis Resistance: The bulky cyclobutane ring shields the carbonyl carbon from nucleophilic attack by water. Consequently, ACBC esters are more stable to spontaneous hydrolysis in aqueous solution than their linear counterparts.
-
Diketopiperazine (DKP) Risk: While hydrolysis is slow, the primary degradation pathway for the free base is dimerization. Two molecules of ACBC ester can condense to form a stable diketopiperazine (DKP) ring. This reaction is irreversible and renders the material useless for synthesis.
Degradation Pathways
The following diagram illustrates the two competing degradation pathways: Hydrolysis (Acid/Base catalyzed) vs. Dimerization (Autocatalytic).
Part 3: Storage Protocols
Principle: The goal of storage is to prevent the formation of the free amine and the absorption of moisture, which accelerates degradation.
Physical State & Container
-
Form: Store exclusively as the hydrochloride (HCl) or tosylate (TsOH) salt. Never store the free liquid amine ester for more than 24 hours.
-
Container: Amber borosilicate glass vials with Teflon-lined screw caps.
-
Headspace: Flush with Argon (preferred) or Nitrogen before sealing. Cyclobutyl esters are not highly oxidation-prone, but inert gas prevents moisture ingress.
Temperature Specifications
| Storage Duration | Temperature | Rationale |
| Short Term (< 1 Month) | Standard refrigeration slows kinetic degradation. | |
| Long Term (> 1 Month) | Prevents slow crystal lattice rearrangement and moisture migration. | |
| Transport | Ambient (up to 7 days) | Stable for shipping if sealed and desiccated. |
Hygroscopicity Management
ACBC ester salts are moderately hygroscopic.
-
Protocol: Store the vial inside a secondary container (desiccator or jar) containing active desiccant (silica gel or
). -
Equilibration: CRITICAL STEP. Allow the frozen vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.
Part 4: Handling & Usage Protocols
Reconstitution and Solvents
Cyclobutyl amino acid esters exhibit specific solubility profiles due to the lipophilic ring.
-
Recommended Solvents: DMF (N,N-dimethylformamide), NMP (N-methyl-2-pyrrolidone), DCM (Dichloromethane).
-
Avoid: Protophilic solvents (e.g., Methanol, Ethanol) for long durations if the base is present, as transesterification can occur.
The "In-Situ Neutralization" Rule
Never isolate the free base of ACBC ethyl ester if it can be avoided. Use the in-situ neutralization method for peptide coupling.
Protocol:
-
Dissolve the ACBC ester salt in the coupling solvent (DMF).
-
Add the coupling partner (e.g., Boc-AminoAcid-OH).
-
Add the coupling reagent (e.g., HATU, HBTU).
-
Last Step: Add the base (DIPEA or NMM) to initiate the reaction.
-
Why? This ensures the free amine is generated only in the presence of the activated electrophile, favoring the coupling reaction over self-dimerization (DKP formation).
-
Coupling Difficulties (The "Difficult Sequence" Effect)
Due to the
-
Recommendation: Use high-efficiency coupling reagents like HATU or COMU .
-
Reaction Time: Extend coupling times to 2–4 hours .
-
Monitoring: Use the Kaiser Test (ninhydrin) or chloranil test to verify completion. Note that the steric bulk may cause false negatives in colorimetric tests; LC-MS is the gold standard for verification.
Part 5: Quality Control (QC) Methodology
To validate the integrity of your material before expensive synthesis, run this standard QC check.
Analytical HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ). -
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide/Ester bond).
Interpretation:
-
Main Peak (
): Intact ACBC Ester. -
Early Eluting Peak: ACBC Free Acid (Hydrolysis impurity).
-
Late Eluting Peak: Dimer/DKP (Dimerization impurity).
Part 6: Experimental Workflow Visualization
The following workflow ensures the material is handled from freezer to reactor without compromising stability.
References
-
ChemicalBook. (2023). 1-Amino-cyclobutanecarboxylic acid ethyl ester Properties and Supplier Info. Retrieved from
-
Sigma-Aldrich. (2023). 1-Amino-1-cyclobutanecarboxylic acid Safety Data Sheet (SDS). Retrieved from
-
National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from
-
Cayman Chemical. (2023). 1-Aminocyclopropanecarboxylic Acid SDS (Analogous Handling). Retrieved from
-
Bachem. (2023). Introduction to Peptide Synthesis Methods: Handling Sterically Hindered Amino Acids. Retrieved from
Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Cyclobutyl Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling sterically hindered amino acids, with a particular focus on cyclobutyl residues. Our goal is to equip you with the knowledge and practical protocols to overcome these synthetic hurdles and achieve higher coupling efficiencies in your peptide synthesis endeavors.
Introduction: The Challenge of Steric Hindrance
Sterically hindered amino acids, such as those containing a cyclobutyl group, present a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of these residues can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[1][2] This can result in deletion sequences and low purity of the final peptide product.[3][4] This guide will walk you through the causes of poor coupling efficiency and provide validated strategies to enhance your success.
Frequently Asked Questions (FAQs)
Q1: Why are my standard coupling protocols failing for cyclobutyl amino acids?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by cyclobutyl amino acids.[5] These reagents form activated species that are less reactive compared to those generated by modern coupling agents, resulting in low yields and incomplete reactions.
Q2: What are the first troubleshooting steps I should take for a failed coupling with a cyclobutyl amino acid?
The initial and most straightforward approach is to repeat the coupling step, a technique known as "double coupling".[1][6] This involves draining the initial coupling solution and adding a fresh preparation of the activated amino acid to the resin. This increases the probability of driving the reaction to completion.
Q3: Can the choice of solvent impact the coupling efficiency?
Absolutely. The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[5][7] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[5] For sterically demanding couplings, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[4][5] In particularly difficult cases, a solvent mixture such as Dichloromethane (DCM)/DMF/NMP (1:1:1) can be beneficial.[5]
Q4: How do reaction time and temperature affect the coupling of bulky amino acids?
Steric hindrance significantly slows down the reaction rate.[5] A simple and effective solution is to increase the coupling reaction time, for instance, from the standard 1-2 hours to an overnight reaction.[1][5] Gentle heating can also help overcome the activation energy barrier; however, this must be done with caution to minimize the risk of racemization.[1][5]
Q5: Are there advanced technologies that can improve the coupling of sterically hindered residues?
Yes, microwave-assisted peptide synthesis (MASPS) is a highly effective method for driving difficult couplings to completion quickly and efficiently.[5][8] The use of microwave energy to heat the reaction can significantly accelerate coupling rates and improve yields for sterically hindered amino acids.
Troubleshooting Guides
This section provides a more detailed, issue-specific approach to resolving common problems encountered during the coupling of cyclobutyl amino acids.
Issue 1: Persistently Low or No Coupling Yield After Double Coupling
If double coupling with your standard reagent proves insufficient, the next logical step is to enhance the reactivity of the activated amino acid.
Root Cause Analysis:
The activated species generated by your current coupling reagent lacks the necessary reactivity to overcome the steric hindrance imposed by the cyclobutyl group and the growing peptide chain.
Solutions:
-
Upgrade Your Coupling Reagent: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU , HBTU , or HCTU , and phosphonium salts such as PyBOP or PyAOP are significantly more effective.[5][9][10] These reagents form highly reactive esters that can overcome substantial steric barriers.[5] For extremely hindered couplings, the use of COMU is also highly recommended due to its high reactivity, which is comparable to HATU.[6][11]
-
Consider Acyl Fluoride Formation: For the most challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5] Reagents like TFFH can be used to generate the amino acid fluoride in situ, which is a highly reactive species for coupling.[11]
Workflow for Selecting a Coupling Reagent:
Caption: Decision workflow for coupling reagent selection.
Issue 2: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)
A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.
Root Cause Analysis:
The reaction has not gone to completion due to a combination of steric hindrance, insufficient reaction time, or suboptimal reaction conditions.
Solutions:
-
Recouple Immediately: The most direct solution is to perform another coupling cycle with a fresh solution of the activated amino acid.[1]
-
Increase Reagent Equivalents: Using a higher concentration of the amino acid and coupling reagent can increase the likelihood of successful molecular interactions.[1] It is common to use 3 to 5 equivalents of the amino acid and coupling reagent for difficult couplings.
-
Optimize the Solvent System: As mentioned in the FAQs, switching to a better solvating solvent like NMP or a solvent mixture can improve reagent access to the reaction site.[4][5]
Issue 3: Peptide Aggregation on the Resin
During the synthesis of longer peptides containing bulky residues, the growing peptide chains can interact with each other, leading to aggregation and the formation of secondary structures that block reactive sites.[5][6]
Root Cause Analysis:
Intermolecular hydrogen bonding, often exacerbated by hydrophobic and sterically hindered residues, causes the peptide-resin matrix to collapse, limiting reagent diffusion.[1]
Solutions:
-
Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can help to disrupt secondary structures and improve solvation.
-
Use Backbone Protecting Groups: Incorporating dipeptides containing a backbone-protecting group, such as pseudoproline dipeptides, can disrupt the formation of secondary structures.[12]
Quantitative Data Summary: Coupling Reagent Effectiveness
The choice of coupling reagent is a critical factor in successfully coupling sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.
| Coupling Reagent | Activated Species | Relative Reactivity | Key Considerations |
| DCC/DIC | O-acylisourea | Low | Byproducts can be problematic; often insufficient for hindered couplings.[5][9] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may not be sufficient for highly hindered residues.[5][11] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[5] |
| HATU | OAt ester | Very High | Highly efficient, often the reagent of choice for difficult couplings.[11][13][14] |
| COMU | Oxyma ester | Very High | Comparable in reactivity to HATU, with improved safety and solubility profiles.[11] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Cyclobutyl Amino Acid using HATU
This protocol is a robust starting point for coupling challenging cyclobutyl amino acids.
-
Deprotection: Following standard procedures, deprotect the N-terminal Fmoc group on the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF.
-
Pre-activation: In a separate vessel, pre-activate the Fmoc-cyclobutyl-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin with DMF.
-
Second Coupling: Repeat steps 3 through 5 with a fresh solution of the activated amino acid.[5]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended when even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-cyclobutyl-amino acid) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[5]
Workflow for a Standard Coupling Cycle:
Caption: A single cycle in Fmoc-based SPPS.
References
-
Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. (2025, August 10). Request PDF on ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026, February 3). MDPI. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]
-
What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved from [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2005, January 15). PubMed. Retrieved from [Link]
-
Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Overview of Custom Peptide Synthesis [peptide2.com]
Technical Support Center: Purification of Cyclobutyl-Containing Peptides
Executive Summary: The Cyclobutyl Challenge
Integrating cyclobutyl moieties (e.g., 1-aminocyclobutanecarboxylic acid, ACBC) into peptide backbones introduces profound physicochemical changes. Unlike flexible linear peptides, cyclobutyl-containing peptides exhibit conformational rigidity and enhanced lipophilicity .
From a chromatographic perspective, these features manifest as three primary challenges:
-
Rotameric Peak Splitting: The strained cyclobutane ring restricts backbone rotation, often creating stable conformational isomers (rotamers) that resolve as split or broad peaks, mimicking impurities.
-
Hydrophobic Adsorption: The non-polar cyclobutyl group significantly increases retention, leading to strong adsorption, carryover, or precipitation on standard C18 phases.
-
Diastereomeric Complexity: Cyclobutyl substitutions often create or expose chiral centers, requiring high-efficiency separation of closely eluting diastereomers.
This guide provides authoritative troubleshooting workflows to resolve these specific issues.
Part 1: Troubleshooting Guide (Q&A)
Category 1: Peak Shape & Resolution
Q: My purified cyclobutyl peptide elutes as a broad, split peak. Is this an impurity or a conformational issue?
A: This is the hallmark signature of slow interconversion of conformers . The rigidity of the cyclobutane ring creates a high energy barrier for rotation around the peptide bond (cis/trans isomerization). On the HPLC timescale, these conformers can partially separate.[1]
-
The Diagnostic Test: Re-inject the fraction corresponding to the "impurity" peak immediately.
-
Result A: If it elutes as a single peak at the new retention time, it is a chemical impurity.
-
Result B: If it redistributes back into the original split-peak pattern, it is a conformational isomer.
-
-
The Fix (Thermodynamic Control): Increase the column temperature. Heating the column (typically 40°C to 60°C) provides the thermal energy to overcome the rotational barrier, collapsing the split peaks into a single, sharper peak.
-
Caution: Ensure your peptide is thermally stable. Most cyclobutyl peptides are stable up to 60°C in acidic media.
-
Q: I see "ghost peaks" in blank runs after injecting my sample. How do I stop this carryover?
A: Cyclobutyl groups are highly lipophilic "sticky" motifs. They can adsorb strongly to the stationary phase, frits, or injector loop.
-
The Fix (Solubility & Wash):
-
Switch Stationary Phase: Move from a high-carbon-load C18 to a C4 or C8 column . The shorter alkyl chains reduce hydrophobic interaction energy, facilitating complete elution.
-
Needle Wash: Ensure your autosampler needle wash contains at least 50% organic solvent (e.g., 50:50 MeOH:H2O + 0.1% TFA) rather than just weak buffer.
-
Sawtooth Gradient: End every run with a rapid ramp to 95% B (organic) and hold for at least 3 column volumes.
-
Category 2: Selectivity & Retention
Q: My target peptide co-elutes with a diastereomer. Standard C18 gradients aren't working. What now?
A: Cyclobutyl-induced rigidity amplifies subtle chiral differences, but C18 columns interact primarily based on hydrophobicity, often failing to discriminate these steric differences.
-
The Fix (Alternative Selectivity):
-
Phenyl-Hexyl Phases: These columns offer
interactions. The cyclobutane ring, while aliphatic, distorts the peptide backbone, often exposing aromatic residues (if present) or changing the effective shape. Phenyl phases are sensitive to these shape differences. -
Perfluorinated (PFP) Phases: Excellent for separating halogenated or rigid, isomeric peptides due to dipole-dipole interactions and shape selectivity.
-
Category 3: Recovery & Solubility
Q: I am losing mass. The peak area is lower than expected based on the weighed sample.
A: The peptide is likely precipitating on the column head or within the injector due to the hydrophobicity of the cyclobutyl group.
-
The Fix (Solvation):
-
Dissolution Solvent: Do not dissolve in 100% aqueous buffer. Dissolve in 50% Acetic Acid or minimal DMSO/DMF, then dilute with water.
-
Pore Size: If the peptide is >20 residues or aggregates, standard 100 Å pores may be too small, causing size-exclusion effects or clogging. Switch to a 300 Å (wide pore) column.
-
Part 2: Technical Visualizations
Diagram 1: Troubleshooting Broad/Split Peaks
Caption: Logical workflow for diagnosing and resolving peak splitting caused by cyclobutyl-induced conformational rigidity.
Diagram 2: Column Selection Strategy
Caption: Decision matrix for selecting the optimal stationary phase based on cyclobutyl peptide hydrophobicity and complexity.
Part 3: Experimental Protocols
Protocol 1: Temperature-Dependent Resolution Study
Use this to confirm conformational isomers and optimize peak shape.
| Step | Action | Technical Rationale |
| 1 | Prepare Sample | Dissolve peptide at 1 mg/mL in 50:50 Solvent A:B (to match initial gradient strength and prevent precipitation). |
| 2 | Baseline Run (30°C) | Run a standard linear gradient (e.g., 5-60% B over 20 min) at 30°C. Note peak width and splitting. |
| 3 | Incremental Heating | Increase column oven temperature in 10°C increments (40°C, 50°C, 60°C). |
| 4 | Data Analysis | Overlay chromatograms. Look for peak coalescence (two peaks merging into one sharp peak). |
| 5 | Stability Check | Re-run the 60°C sample at 30°C. If the profile matches the original Baseline Run, the peptide is chemically stable. |
Protocol 2: Solubility & Recovery Optimization
Use this when recovery is low (<80%) or carryover is high.
| Parameter | Recommendation |
| Solvent A | 0.1% TFA in Water (Standard).[1] Avoid phosphate buffers if prepping for MS. |
| Solvent B | 0.1% TFA in Acetonitrile/Isopropanol (70:30) . IPA helps solvate hydrophobic cyclobutyl chains better than pure ACN. |
| Column | C4 or C8 bonded phase . Reduces Van der Waals interactions with the cyclobutyl ring. |
| Injection | Inject into a "sandwich" of weak solvent or use a trap column configuration to focus the peak before the analytical column. |
References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. (Discusses hydrophobicity and temperature effects on rigid peptides). [Link][2]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. (Addresses broad peaks and split peaks due to isomers). [Link]
-
Gershonov, E., et al. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides.[3] Journal of Medicinal Chemistry.[3] (Foundational work on the synthesis and properties of ACBC peptides). [Link]
-
Boysen, R.I., et al. Simultaneous separation of hydrophobic and hydrophilic peptides.[4] Journal of Chromatography A. (Strategies for handling peptides with disparate hydrophobicities). [Link]
Sources
Technical Support Center: Resolving Aggregation in Peptides with Bulky Cyclobutyl Side Chains
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant challenge of peptide aggregation, with a specific focus on sequences incorporating bulky, non-natural cyclobutyl amino acid side chains. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Core Problem (FAQs)
This section addresses the fundamental questions surrounding aggregation in peptides modified with cyclobutyl side chains.
Q1: What is peptide aggregation and why is it a critical problem in research and drug development?
A: Peptide aggregation is the self-association of individual peptide molecules into larger, often insoluble, structures.[1] This process is a major obstacle in both the synthesis and application of therapeutic peptides.[2] During solid-phase peptide synthesis (SPPS), aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions. This results in truncated or deletion sequences that are difficult to purify, ultimately causing low yields and failed syntheses.[3][4] Post-synthesis, aggregation can reduce the solubility and bioavailability of a peptide drug. Furthermore, protein and peptide aggregates have been linked to increased immunogenicity, posing a significant safety risk in therapeutic applications.[5]
Q2: Why are peptides containing bulky cyclobutyl side chains particularly prone to aggregation?
A: The propensity for aggregation in these specific peptides stems from two primary physicochemical properties:
-
Increased Hydrophobicity: The cyclobutyl group is a non-polar, aliphatic ring. Incorporating it into a peptide sequence significantly increases the overall hydrophobicity.[6] In polar environments, such as the solvents used during synthesis or aqueous buffers for biological assays, these hydrophobic side chains tend to minimize their contact with the solvent by clustering together.[7][8] This hydrophobic collapse is a primary driving force for aggregation.[6]
-
Intermolecular Steric and van der Waals Interactions: While the bulkiness of the cyclobutyl group can disrupt certain secondary structures, it also provides a large surface area for non-covalent van der Waals interactions between adjacent peptide chains. When combined with the strong tendency for peptide backbones to form intermolecular hydrogen bonds (leading to β-sheet structures), the presence of these bulky hydrophobic groups can stabilize and promote the formation of highly ordered, insoluble aggregates.[9][10]
Q3: What are the tell-tale signs of aggregation during synthesis and post-purification?
A: Detecting aggregation early is key to resolving the issue. Here are the common indicators:
-
During Solid-Phase Peptide Synthesis (SPPS):
-
Visual Cues: The most obvious sign is the shrinking or clumping of the resin beads. A properly solvated peptide-resin matrix should appear swollen and flow freely.[9]
-
Reaction Kinetics: A sudden slowdown or failure of Fmoc-deprotection or coupling reactions, which can be monitored using tests like the Kaiser test (for free primary amines).[3][11] False negative results from these tests can also occur if the aggregated matrix prevents the test reagents from reaching the N-terminus.[3]
-
-
Post-Synthesis (Cleavage and Purification):
-
Insolubility: The crude peptide fails to dissolve in standard purification solvents (e.g., water/acetonitrile mixtures).
-
Chromatography Issues: During RP-HPLC analysis, aggregation can manifest as broad, tailing peaks, the appearance of multiple unexpected peaks, or even material precipitating at the head of the column.
-
In-Solution Post-Purification: A purified peptide solution may become cloudy or form a visible precipitate over time, upon concentration, or after a freeze-thaw cycle.[12][13]
-
Section 2: Troubleshooting Guide: During Solid-Phase Peptide Synthesis (SPPS)
On-resin aggregation is a frequent and formidable challenge. The following section provides strategies to both prevent and resolve this issue.
Q4: My synthesis has stalled and the resin is clumping. What are my immediate options to rescue the synthesis?
A: When on-resin aggregation is detected, the primary goal is to disrupt the intermolecular hydrogen bonds and re-solvate the peptide chains.
-
Solvent Disruption: Switch from standard DMF to a more disruptive solvent system. N-Methyl-2-pyrrolidone (NMP) is a good alternative.[14] For severe cases, using a mixture of DCM/DMF/NMP (1:1:1) or adding chaotropic agents like DMSO (up to 25%) can be highly effective at breaking up secondary structures.[3][15][16]
-
Chaotropic Salt Washes: Before the next coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[3][9] These salts interfere with hydrogen bonding and can help disaggregate the peptide chains.
-
Elevated Temperature: Increasing the reaction temperature to 50-60°C (or utilizing microwave-assisted synthesis) can provide the energy needed to break the hydrogen bonds causing the aggregation, thereby improving coupling and deprotection efficiency.[9][17]
Q5: How can I proactively modify my SPPS protocol for a known difficult cyclobutyl-containing sequence?
A: For sequences predicted to be difficult, a proactive, multi-pronged strategy is the most effective approach. The diagram below outlines a decision-making workflow, followed by a detailed table of techniques.
Caption: Proactive and reactive workflow for managing on-resin aggregation.
Table 1: Proactive Strategies to Mitigate On-Resin Aggregation
| Strategy | Mechanism of Action | When to Use | Key Considerations & References |
| Low-Loading Resin | Increases the physical distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[4] | For any sequence known to be hydrophobic or longer than ~10 amino acids. | Use loading levels of 0.1-0.2 mmol/g. While this reduces theoretical yield per gram of resin, it drastically improves crude purity.[17] |
| PEGylated Resins | Polyethylene glycol (PEG) linkers improve the solvation of the peptide-resin matrix, creating a more "solution-like" environment that disrupts aggregation.[4][17] | Excellent for long or highly hydrophobic peptides, including those with multiple cyclobutyl residues. | Resins like NovaSyn® TG or PEGA are commercially available. They have superior swelling properties in a range of solvents.[17] |
| Backbone Protection | Reversibly modifying the backbone amide nitrogen physically blocks its participation in intermolecular hydrogen bonding, the primary cause of β-sheet formation.[3][9] | This is one of the most powerful techniques. Incorporate a protected residue every 6-7 amino acids in aggregation-prone regions.[9][18] | Use 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. The protecting group is removed during final TFA cleavage.[3][9] |
| Disruptive Solvents | Solvents like NMP or additives like DMSO are better at solvating peptide structures and disrupting the hydrogen bonds that lead to aggregation.[9][15] | Can be used from the start for difficult sequences or introduced if aggregation is detected mid-synthesis. | NMP can be used as a direct replacement for DMF. DMSO can be added to DMF at 15-25% (v/v).[9][16] |
| Elevated Temperature / Microwave | Provides thermal energy to disrupt stable intermolecular hydrogen bonds, increasing the rate and completion of coupling and deprotection reactions.[9][17] | Highly effective for sterically hindered couplings (e.g., coupling to an N-methyl amino acid or after a bulky cyclobutyl residue) and general aggregation. | Microwave synthesizers offer precise temperature control and can dramatically shorten reaction times. Standard heating can be applied to manual synthesis vessels. |
| Enhanced Coupling Reagents | More potent activating reagents like HATU or HBTU can accelerate the rate of amide bond formation, helping the desired reaction outcompete the formation of aggregates.[3][17] | Use for all couplings in a difficult sequence, especially when coupling bulky amino acids. | Ensure the use of an appropriate base (e.g., DIPEA or Collidine) and sufficient equivalents (3-5 fold molar excess) of the amino acid and coupling reagent.[17] |
Section 3: Troubleshooting Guide: Post-Synthesis Handling & Purification
Aggregation issues do not end with successful cleavage. The purified peptide must remain soluble to be useful.
Q6: My cleaved, lyophilized peptide won't dissolve for purification. How can I solubilize it?
A: Highly aggregated crude peptides can be extremely difficult to dissolve in standard HPLC mobile phases. The goal is to first break up the aggregates with a strong organic solvent before introducing the aqueous component.
Protocol: Disaggregation of Crude Peptide Powder
-
Initial Solvent: Attempt to dissolve a small amount of the peptide in a strong, non-aqueous solvent. Good starting points are hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE).[18]
-
Sonication: Sonicate the vial in a bath sonicator for 5-10 minutes to mechanically aid in breaking apart the aggregates.
-
Dilution for Injection: Once dissolved in the organic solvent, slowly add the aqueous component of your HPLC mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing.
-
Centrifugation: Before injection, centrifuge the sample at high speed (>14,000 x g) for 5 minutes to pellet any remaining insoluble material that could clog the HPLC system.
-
Alternative: For some peptides, dissolving in 10-20% acetic acid or adding DMSO or guanidine hydrochloride (up to 6M) to the initial solvent can be effective, but be mindful of their compatibility with your chromatography method.[16]
Q7: My peptide is pure but aggregates in my final formulation buffer. How can I improve its long-term solubility?
A: This is a common problem, especially when moving from an organic-rich HPLC mobile phase to a fully aqueous physiological buffer. Optimization of the buffer composition is critical.
Table 2: Strategies to Enhance Peptide Solubility in Aqueous Buffers
| Strategy | Mechanism of Action | Recommended Approach | Key Considerations & References |
| pH Optimization | The net charge on a peptide is lowest at its isoelectric point (pI), where solubility is minimal. Moving the buffer pH at least 1-2 units away from the pI increases net charge and electrostatic repulsion between molecules, preventing aggregation.[13] | Calculate the theoretical pI of your peptide. If the pI is 8.0, formulate in a buffer at pH ≤ 7.0 or pH ≥ 9.0. | Ensure the chosen pH does not compromise the peptide's activity or stability (e.g., deamidation at high pH). |
| Ionic Strength | Salts can either stabilize or destabilize a peptide. Low to moderate salt concentrations (e.g., 150 mM NaCl) can mimic physiological conditions and shield charges, which can sometimes reduce aggregation.[13][19] | Screen a range of NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM) to find the optimal level for your specific peptide. | High salt concentrations can sometimes "salt out" hydrophobic peptides, increasing aggregation. The effect is empirical and must be tested. |
| Adding Excipients | These are additives that help stabilize the native conformation of the peptide and/or increase its solubility.[20] | Arginine: Often used at 50-200 mM, it can suppress aggregation by interacting with hydrophobic patches and aromatic residues.[19][21] Sugars/Polyols: Sucrose or Trehalose (5-10%) and Glycerol (10-20%) are cryoprotectants that stabilize the peptide, especially during freeze-thaw cycles.[13][19] Detergents: Low concentrations (e.g., 0.01-0.1%) of non-ionic detergents like Tween-20 or Polysorbate 80 can prevent surface adsorption and aggregation.[13][19] | Excipients must be compatible with the final application (e.g., cell-based assays, in vivo studies). Always test for interference. |
Section 4: Analytical Protocols & Characterization
Properly characterizing the aggregation state of your peptide is essential for quality control and interpreting biological data.
Q8: How can I definitively characterize and quantify aggregation in my peptide sample?
A: No single technique tells the whole story. A combination of methods is recommended to understand the nature (soluble vs. insoluble), size, and structure of the aggregates. The workflow below suggests a rational approach.
Caption: A rational workflow for the analytical characterization of peptide aggregation.
Protocol 1: Characterization of Soluble Aggregates by Size-Exclusion Chromatography (SEC-HPLC)
SEC is the gold standard for separating and quantifying soluble, non-covalent aggregates like dimers and oligomers.[22][23]
-
Objective: To quantify the percentage of monomer, dimer, and higher-order soluble aggregates in a purified peptide sample.
-
Materials:
-
HPLC system with UV detector.
-
SEC column appropriate for the molecular weight range of your peptide (e.g., a silica-based column with ~100-200 Å pore size).
-
Mobile Phase: A buffer in which your peptide is known to be stable (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase should not contain organic solvents like acetonitrile.
-
Purified peptide sample, filtered through a 0.22 µm syringe filter.
-
-
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare the peptide sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The run time is typically 20-30 minutes.
-
-
Data Interpretation:
-
The largest species (aggregates) will elute first, followed by oligomers, the monomer, and finally any small molecule contaminants.
-
Integrate the peak areas for each species. The percentage of each species is calculated as (Peak Area of Species / Total Peak Area) * 100.
-
A high-purity, non-aggregated sample will show a single, sharp peak corresponding to the monomer.
-
Protocol 2: Assessment of Secondary Structure using Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of the peptide.[24][25]
-
Objective: To determine if the peptide adopts a β-sheet conformation, which is characteristic of many aggregated states.
-
Materials:
-
CD Spectrometer.
-
Quartz cuvette with a short path length (e.g., 1 mm).
-
Buffer (must be free of components that absorb in the far-UV, e.g., 10 mM sodium phosphate, pH 7.4).
-
Purified peptide sample.
-
-
Methodology:
-
Instrument Setup: Purge the instrument with nitrogen gas. Set the measurement parameters (e.g., Wavelength range: 190-260 nm; Data pitch: 1 nm; Scan speed: 50 nm/min).
-
Sample Preparation: Prepare the peptide sample at a low concentration (e.g., 0.1-0.2 mg/mL) in the CD-compatible buffer.
-
Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will be subtracted from the sample spectrum.
-
Sample Measurement: Record the spectrum of the peptide sample. Perform at least 3-5 scans and average them to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
α-Helix: Shows two negative minima around 222 nm and 208 nm, and a strong positive maximum around 192 nm.
-
β-Sheet: Characterized by a single broad negative minimum around 216-218 nm and a positive maximum around 195-200 nm.[26]
-
Random Coil: A strong negative minimum below 200 nm.
-
The presence of a clear minimum at ~218 nm is a strong indicator of β-sheet formation and aggregation.
-
References
-
Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (1), 5-6. ([Link])
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. ([Link])
-
Pfalzgraff, A., Heinbockel, L., Su, Q., & Brandenburg, K. (2018). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1876-1884. ([Link])
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. ([Link])
-
Hamley, I. W. (2020). CHAPTER 2: Characterization of Peptides and Their Assemblies. In Self-Assembling Systems: Theory and Applications. Royal Society of Chemistry. ([Link])
-
BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. ([Link])
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. ([Link])
-
2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. ([Link])
-
Gsponer, J., & Caflisch, A. (2012). Side-chain hydrophobicity and the stability of Aβ16–22 aggregates. Journal of Molecular Biology, 374(4), 1164-1173. ([Link])
-
O'Brien, E. P., & Mat-Sharani, N. S. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 21(20), 7725. ([Link])
-
De Nola, G. (2015, July 7). Answer to "What can I do to prevent the aggregation of our purified recombinant protein?". ResearchGate. ([Link])
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. ([Link])
-
Singh, S., & Modi, V. (2016). Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. Physical Chemistry Chemical Physics, 18(1), 205-215. ([Link])
-
Kuril, A. K. (2025, June 27). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. ([Link])
-
Qian, S., et al. (2025, April 21). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. ([Link])
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. ([Link])
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? ([Link])
-
Miller, S. J., & Gellman, S. H. (2012). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. Organic letters, 14(21), 5534-5537. ([Link])
-
Pignataro, L., & Gennari, C. (2017). Non-standard amino acids and peptides: from self-assembly to nanomaterials. AIR Unimi. ([Link])
-
Intertek. (n.d.). Protein Aggregation Analysis. ([Link])
-
Zang, H., & Schmit, J. D. (2016). Peptide Aggregation in Finite Systems. PLoS computational biology, 12(11), e1005191. ([Link])
-
Manning, M. C., Chou, D. K., & Murphy, B. M. (2010). Use of excipients to control aggregation in peptide and protein formulations. Pharmaceutical research, 27(4), 544-575. ([Link])
-
Sousa, F. F. D., & Shimizu, K. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. The Journal of Physical Chemistry B, 126(22), 4158-4168. ([Link])
-
ResearchGate. (n.d.). Structural Characterization of Peptide Aggregates: Secondary Structure Composition and Molecular Arrangements. ([Link])
-
Fields, G. B. (2014). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Peptide Synthesis. Humana Press. ([Link])
-
Hopemax. (n.d.). How to Optimize Peptide Synthesis? ([Link])
-
Chen, Y., Guarnieri, M. T., & Wimley, W. C. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial agents and chemotherapy, 51(4), 1398-1406. ([Link])
-
Chen, J., & Liu, L. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 110(35), 14217-14222. ([Link])
-
Behrendt, R., Huber, S., & Kölmel, D. K. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 143. ([Link])
-
Singh, Y., & Sharma, S. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry. ([Link])
- Liskamp, R. M. J., et al. (2008). Methods for the synthesis of cyclic peptides.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). ([Link])
-
Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. ([Link])
-
Hilbich, C., Kisters-Woike, B., Reed, J., Masters, C. L., & Beyreuther, K. (1991). Aggregation and secondary structure of synthetic amyloid beta A4 peptides of Alzheimer's disease. Journal of molecular biology, 218(1), 149-163. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SHIMADZU DIGITAL CLASSROOMS - Characterization of Protein Aggregation in Therapeutic Peptides and Monoclonal Antibodies [an.shimadzu.com]
- 6. Side-chain hydrophobicity and the stability of Aβ16–22 aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation and secondary structure of synthetic amyloid beta A4 peptides of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. biotage.com [biotage.com]
- 15. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 17. biovera.com.au [biovera.com.au]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. researchgate.net [researchgate.net]
- 22. sepscience.com [sepscience.com]
- 23. Protein Aggregation Analysis [intertek.com]
- 24. ijsra.net [ijsra.net]
- 25. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: H-L-Ala(cBu)-OtBu Synthesis & Application
Technical Overview & Challenge Analysis
Molecule: H-L-Ala(cBu)-OtBu (L-Cyclobutylalanine tert-butyl ester) CAS: 13404-22-3 (Generic for H-Ala-OtBu, specific cBu analog varies)
The synthesis and utilization of H-L-Ala(cBu)-OtBu present a dual challenge in peptide chemistry:
-
Steric Hindrance: The cyclobutyl (cBu) side chain at the
-position creates significant steric bulk compared to standard alanine. This impedes nucleophilic attack during esterification and subsequent peptide coupling. -
Acid Sensitivity: The tert-butyl (OtBu) ester is acid-labile. Standard strong acid-catalyzed esterifications (e.g., Fischer esterification with H₂SO₄) often lead to side reactions or require hazardous high-pressure isobutylene gas.
-
Racemization Risk: The steric bulk increases the activation energy for the desired reaction, often requiring more potent activation which paradoxically increases the rate of
-proton abstraction (racemization) via oxazolone formation.
This guide provides alternative coupling reagent strategies to bypass standard carbodiimide (DCC/EDC) limitations, focusing on milder, higher-yield protocols.
Troubleshooting Guide (Q&A Format)
Scenario A: Synthesis of the Building Block (Esterification)
User is trying to convert Fmoc-L-Ala(cBu)-OH or L-Ala(cBu)-OH into the tert-butyl ester.
Q1: I am using EDC/DMAP with t-Butanol, but the yield is <30%. Why? Technical Insight: Standard carbodiimide couplings (EDC, DCC) with tert-butanol are notoriously inefficient due to the massive steric bulk of the tert-butyl group. The intermediate O-acylisourea reacts too slowly with t-BuOH, leading to N-acylurea rearrangement (a dead-end byproduct). Solution: Switch to Boc₂O (Di-tert-butyl dicarbonate) as the coupling reagent.[1] In the presence of DMAP, Boc₂O forms a highly reactive mixed anhydride that transfers the tert-butyl group effectively without the steric penalty of a direct bimolecular attack by t-BuOH.
Q2: I cannot use isobutylene gas due to safety restrictions. What is the best liquid-phase alternative? Solution: Use N,N'-Diisopropyl-O-tert-butylisourea . This reagent acts as a "pre-activated" source of the tert-butyl group. It reacts with the amino acid (protected or free, depending on conditions) under neutral or chemically mild thermal conditions to transfer the tert-butyl group, regenerating urea as a byproduct.
Scenario B: Peptide Coupling (Elongation)
User is trying to couple an amino acid TO H-L-Ala(cBu)-OtBu.
Q3: My coupling to H-L-Ala(cBu)-OtBu using HBTU is stalling or epimerizing. Technical Insight: The cBu group shields the N-terminal amine. HBTU/TBTU (uronium salts) are often insufficient for such hindered amines and can lead to guanidinylation of the amine (terminating the chain). Solution:
-
Reagent Switch: Use COMU or HATU . These contain the HOAt (or Oxyma) leaving group, which utilizes the "neighboring group effect" (via the pyridine nitrogen or oxime) to accelerate coupling and minimize racemization.
-
Alternative: Use T3P (Propanephosphonic acid anhydride) .[2][3][4] T3P is a cyclic anhydride that activates the carboxylic acid with very low epimerization rates and high solvation, driving the reaction with hindered amines.
Deep Dive: Alternative Reagents & Protocols
Protocol 1: Boc₂O-Mediated Esterification (The "Steglich" Variant)
Best for: High-yield synthesis of OtBu esters without isobutylene gas.
Mechanism:
Boc₂O reacts with DMAP to form a reactive
Reagents:
-
Substrate: Z-L-Ala(cBu)-OH or Fmoc-L-Ala(cBu)-OH (1.0 equiv)
-
Reagent: Boc₂O (3.0 equiv)
-
Catalyst: DMAP (0.3 - 1.0 equiv)
-
Solvent:
-BuOH (excess, as solvent) or THF/ -BuOH mixture.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equiv of protected L-Ala(cBu)-OH in anhydrous THF (0.2 M concentration).
-
Addition: Add 3.0 equiv of Boc₂O.
-
Catalysis: Cool to 0°C. Add DMAP (0.3 equiv) slowly (gas evolution of CO₂ will occur).
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Quench: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Flash chromatography.
Quantitative Comparison:
| Method | Reagents | Typical Yield | Racemization Risk | Notes |
| Standard | EDC / DMAP / tBuOH | 20-40% | Moderate | High N-acylurea byproduct. |
| Recommended | Boc₂O / DMAP | 85-95% | Low | Gas evolution (CO₂). Clean workup. |
| Gas Phase | Isobutylene / H₂SO₄ | 90-98% | Low | Requires high-pressure vessel. |
Protocol 2: T3P-Mediated Peptide Coupling
Best for: Coupling TO the hindered H-L-Ala(cBu)-OtBu amine.
Reagents:
-
Carboxylic Acid Component (1.0 equiv)
-
Amine: H-L-Ala(cBu)-OtBu (1.1 equiv)
-
Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)
-
Base: DIPEA (3.0 equiv)
Step-by-Step Protocol:
-
Mix: Dissolve the carboxylic acid and H-L-Ala(cBu)-OtBu in EtOAc or DMF (0.1 M).
-
Base: Add DIPEA and cool to 0°C.
-
Activation: Dropwise add T3P solution.
-
Incubation: Stir at 0°C for 1 hour, then Room Temp for 2 hours. T3P kinetics are slower but cleaner.
-
Workup: Wash with water. T3P byproducts are water-soluble (unlike urea from DCC), simplifying purification.
Visualizations
Diagram 1: Boc₂O/DMAP Esterification Mechanism
This diagram illustrates why Boc₂O is superior to EDC for tert-butyl ester formation: it proceeds via a highly reactive pyridinium intermediate that collapses to the ester + CO₂ (entropy driven).
Caption: Mechanism of Boc₂O/DMAP mediated esterification. The formation of the mixed anhydride bypasses the steric constraints of direct carbodiimide coupling.
Diagram 2: Coupling Reagent Decision Matrix
Select the right reagent based on the specific steric demands of your cyclobutylalanine derivative.
Caption: Decision matrix for selecting reagents. For H-L-Ala(cBu)-OtBu synthesis, Boc₂O is the preferred liquid-phase alternative. For peptide coupling, T3P is superior for preventing racemization.[3]
References
-
Boc₂O/DMAP Esterification Mechanism
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
-
-
Green Chemistry Alternative for tert-Butyl Esters
-
Liu, Y., et al. (2025).[5] Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions. Green Chemistry.
-
-
T3P in Peptide Synthesis
-
Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride) in Pharmaceutical Process Chemistry. Organic Process Research & Development.
-
-
Racemization Control
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Sources
- 1. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cyclobutyl Ring Stability in Acidic Environments
Welcome to the technical support center for scientists and researchers navigating the complexities of synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the cyclobutyl moiety during acidic deprotection steps. As a motif of growing importance in medicinal chemistry, understanding the nuances of the cyclobutane ring's reactivity is critical for successful multi-step syntheses.
Frequently Asked Questions (FAQs): Understanding Core Principles
This section addresses fundamental questions about the inherent stability and reactivity of the cyclobutane ring.
Q1: How stable is a cyclobutane ring to common synthetic conditions?
While possessing significant ring strain (approximately 26 kcal/mol), the cyclobutane ring is generally stable under many standard laboratory conditions, including at room temperature.[1][2][3] Its reactivity is a balance between this inherent strain and the activation energy required for ring-opening or rearrangement. Unlike the highly strained cyclopropane ring, cyclobutanes do not typically undergo spontaneous cleavage. However, their stability is compromised under specific thermal, photochemical, or catalytic conditions, particularly in the presence of strong acids.[1]
Q2: What makes the cyclobutane ring particularly susceptible to acidic conditions?
The susceptibility of cyclobutane derivatives to acidic conditions is primarily driven by two factors:
-
Ring Strain Relief: The four-membered ring has significant angle and torsional strain due to its deviation from the ideal sp³ bond angle of 109.5°.[3][4][5] Reactions that lead to ring-opening or expansion into a less-strained five-membered ring (cyclopentane) are often thermodynamically favorable.[6]
-
Carbocation Rearrangements: Acidic conditions often promote the formation of carbocation intermediates. A carbocation adjacent to or on the cyclobutane ring can trigger powerful rearrangement reactions to form more stable carbocations.[6][7] For example, a primary cyclobutylcarbinyl cation will readily rearrange to a more stable secondary or tertiary cyclopentyl cation. This process is known as a Wagner-Meerwein rearrangement.[8][9][10]
Q3: What are the most common unwanted side reactions involving a cyclobutyl ring during acidic deprotection?
The primary undesired reactions are ring expansion and ring-opening/fragmentation .
-
Ring Expansion: This is the most common rearrangement, where a cyclobutyl or cyclobutylcarbinyl system rearranges to a five-membered ring. For instance, the acid-catalyzed dehydration of 1-methylcyclobutanol does not yield the expected methylcyclobutene in quantity but instead rearranges to form 1-methylcyclopentene.[11]
-
Ring-Opening: Under forcing acidic conditions or with specific substitution patterns, the cyclobutane ring can cleave. This can occur via β-scission of carbocation intermediates, leading to linear or other acyclic products.[12] For example, the dehydration of 1-methyl-1-cyclobutanol can also yield isoprene through fragmentation.[13]
Troubleshooting Guide: Diagnosing & Solving Experimental Issues
This section is designed to help you interpret unexpected results and adjust your experimental approach.
Scenario 1: My reaction is complete, but the mass spectrum shows a product with an identical mass to my starting material, yet it has a different retention time and NMR spectrum. What happened?
Potential Cause: You are likely observing an isomerization product. Under acidic conditions, if your substrate contains a double bond, it may migrate to a more thermodynamically stable position. For instance, an exo-methylene cyclobutane could isomerize to the endo-cyclobutene.
Proposed Solution:
-
Reduce Reaction Temperature: Isomerization often has a higher activation energy than the desired deprotection. Running the reaction at 0°C or even lower may suppress this side reaction.
-
Use a Milder Acid: Switch from a strong acid like trifluoroacetic acid (TFA) to a milder one like p-toluenesulfonic acid (pTSA) or even silica gel, which can be effective for very labile groups.[14]
-
Limit Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-exposure to acidic conditions.
Scenario 2: I am attempting to deprotect a tertiary cyclobutanol, and my outcome is a complex mixture of alkene isomers, none of which retain the four-membered ring.
Potential Cause: This is a classic case of acid-catalyzed dehydration followed by carbocation rearrangement and ring expansion.[11][12] The initial formation of a tertiary carbocation on the cyclobutane ring is immediately followed by a Wagner-Meerwein rearrangement to a more stable cyclopentyl cation, which then eliminates a proton to form various cyclopentene isomers.
Caption: Selecting an appropriate deprotection strategy.
Example Protocol: Mild Boc Deprotection of a Cyclobutylamine Derivative
This protocol is designed to minimize the risk of rearrangement for a generic N-Boc protected cyclobutylamine.
Materials:
-
N-Boc-cyclobutylamine substrate (1.0 eq)
-
4.0 M HCl in 1,4-Dioxane (5-10 eq)
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the N-Boc protected substrate in anhydrous DCM (or dioxane) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acid Addition: Slowly add the 4.0 M HCl in dioxane solution (5-10 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. The reaction is typically complete within 1-3 hours. Do not allow the reaction to warm to room temperature unless progress has stalled.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (>8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the solution and concentrate the solvent under reduced pressure to yield the crude amine hydrochloride salt. Further purification can be performed if necessary.
References
- D. D. Roberts, "Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement," Journal of Organic Chemistry, 1987.
-
Y. Wang, et al., "Asymmetric Synthesis of Azepine-Fused Cyclobutanes from Yne-Methylenecyclopropanes Involving Cyclopropanation/C–C Cleavage/Wagner–Meerwein Rearrangement and Reaction Mechanism," The Journal of Organic Chemistry, 2019. [Link]
- M. Hanack, et al., "the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates," Journal of the Chemical Society B: Physical Organic, 1966.
- Y. Wang, et al., "Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions," Molecules, 2021.
-
R. M. Coates & W. H. Robinson, "Solvolysis of trans-2,2-dimethyl-3-(2'-methylpropenyl)cyclobutyl tosylate. Model reactions relevant to squalene biosynthesis," Journal of the American Chemical Society, 1972. [Link]
-
Wikipedia contributors, "Wagner–Meerwein rearrangement," Wikipedia, The Free Encyclopedia. [Link]
- J. E. H. Kögl, "Solvolysis of 2-(1-cyclobuten-1-yl)ethyl tosylate," The Journal of Organic Chemistry, 1968.
- D. D. Roberts, "Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation," The Journal of Organic Chemistry, 1998.
- L. Kürti & B. Czakó, "Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements," Strategic Applications of Named Reactions in Organic Synthesis, 2005.
-
S. R. Lambert, et al., "Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes," Journal of the American Chemical Society, 2017. [Link]
-
S.-L. Lin, et al., "Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs," Journal of the American Chemical Society, 2023. [Link]
- J. C. Namyslo & D. E. Kaufmann, "The application of cyclobutane derivatives in organic synthesis," Chemical Reviews, 2003.
-
D. Wang, et al., "Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals," The Journal of Organic Chemistry, 2008. [Link]
- A. P. Krapcho & R. G. Johanson, "Solvolysis studies of cycloalkylcarbinyl tosylates. Effect of adjacent ring size on the rates and products. Ionization constant determinations of cycloalkanecarboxylic acids," The Journal of Organic Chemistry, 1971.
-
Chemistry Stack Exchange, "Ring expansion from a given cyclic carbocation". [Link]
-
J. Ashenhurst, "Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane," Master Organic Chemistry, 2014. [Link]
-
Chemistry LibreTexts, "Stability of Cycloalkanes - Ring Strain". [Link]
- ResearchGate, "Rearrangement of bicyclobutonium, cyclopropyl carbinyl c
-
Organic Syntheses, "cyclobutylamine". [Link]
-
Chemistry Stack Exchange, "Dehydration of methylcyclobutanol". [Link]
- E. Marqués-López, et al., "Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ‑Lactams," Organic Letters, 2015.
-
Chemistry Steps, "Ring Expansion Rearrangements". [Link]
-
Michigan State University Department of Chemistry, "Rearrangement". [Link]
-
A. De Nino, et al., "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection," Molecules, 2022. [Link]
-
All 'Bout Chemistry, "What is Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability," YouTube, 2024. [Link]
- P. J. Kocienski, "Deprotection: The Concept of Orthogonal Sets," Protecting Groups, 2004.
- S. A. Ali, et al., "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst," Journal of the Serbian Chemical Society, 2012.
-
C. Worch, et al., "Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects," Chemistry – A European Journal, 2018. [Link]
- A. T. Lindhardt, "Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids," Technical University of Denmark, 2013.
-
Chemistry LibreTexts, "Reactions of Epoxides - Ring-opening". [Link]
- K. Sweidan, et al.
-
Chemistry LibreTexts, "Cycloalkanes and Their Relative Stabilities". [Link]
-
J. Ashenhurst, "Opening of Epoxides With Acid," Master Organic Chemistry, 2015. [Link]
-
Filo, "Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat.". [Link]
-
Wikipedia contributors, "Protecting group," Wikipedia, The Free Encyclopedia. [Link]
-
Filo, "Discuss the stability and reaction of cyclobutane". [Link]
-
Vedantu, "Predict the major product of acid catalyzed dehydration". [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 9. thieme.de [thieme.de]
- 10. m.youtube.com [m.youtube.com]
- 11. Question: Identify the major product (A) formed when the given cyclobutan.. [askfilo.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. scispace.com [scispace.com]
Publish Comparison Guide: 1H NMR Characterization of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
This guide outlines the 1H NMR characterization strategy for (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate , a critical non-canonical amino acid building block used in the synthesis of peptide-based therapeutics (e.g., FXIa inhibitors, antiviral protease inhibitors).[1]
Executive Summary & Structural Context
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate (also known as L-Cyclobutylalanine tert-butyl ester ) represents a specific class of sterically constrained amino acid esters.[1] Unlike its linear analogs (Leucine, Norleucine), the cyclobutyl side chain imparts unique conformational rigidity, making accurate characterization vital for structure-activity relationship (SAR) studies.[1]
This guide moves beyond simple peak listing to compare solvent systems and stereochemical analysis methods , ensuring you select the optimal protocol for your specific purity requirements.
Molecular Specification
-
IUPAC Name: tert-butyl (2S)-2-amino-3-cyclobutylpropanoate[1]
-
Formula:
-
MW: 199.29 g/mol [1]
-
Key Feature: The cyclobutyl methine proton and the diastereotopic
-methylene protons create a complex higher-order coupling pattern that is highly sensitive to solvent choice.[1]
Comparative Analysis: Solvent Selection Strategy
The choice of solvent is the single most critical variable in the NMR characterization of this amine. The "Standard" solvent (CDCl
Comparison Matrix: CDCl vs. DMSO- [1]
| Feature | Chloroform- | DMSO- | Verdict |
| Amine ( | Poor. Often appears as a broad, exchangeable hump ( | Excellent. Often sharpens into distinct signals, especially if the amine is protonated (salt form) or H-bonded.[1] | Use DMSO if confirming amine presence is critical. |
| Cyclobutyl Methine Resolution | High. The methine ( | Critical Failure Risk. The cyclobutyl methine resonates at | Use CDCl |
| Clear (dd). Distinct doublet of doublets; coupling constants ( | Obscured. Viscosity of DMSO broadens lines; water peak ( | CDCl | |
| Salt Solubility | Low. If the compound is isolated as an HCl or TFA salt, it will not dissolve. | High. Dissolves salts readily. | Use DMSO for salts; CDCl |
Recommendation
-
For Routine Purity/Identity: Use CDCl
. The separation of the cyclobutyl signals from the solvent peak is non-negotiable for confirming the side-chain integrity. -
For Salt Forms (HCl/TFA): Use DMSO-
or Methanol- .[1]
Theoretical & Empirical Signal Assignment (CDCl )
Based on fragment analysis of cyclobutyl derivatives and amino acid esters, the following assignment logic applies.
The "Fingerprint" Spectrum
Solvent: CDCl
| Position | Multiplicity | Integral | Assignment Logic | |
| 1 | 1.44 - 1.48 | Singlet (s) | 9H | tert-Butyl Ester. The most intense diagnostic peak.[1] Sharp singlet. |
| 2 | 1.60 - 2.10 | Multiplet (m) | 8H | Cyclobutyl |
| 3 | 2.35 - 2.55 | Multiplet (m) | 1H | Cyclobutyl Methine ( |
| 4 | 3.30 - 3.45 | dd | 1H | |
| 5 | 1.5 - 2.0 | Broad (br s) | 2H | Amine ( |
Technical Insight: The
-protons (attached to the cyclobutyl ring and the-carbon) are diastereotopic.[1] In high-field NMR (600 MHz+), these may resolve into two distinct multiplets, but at 400 MHz, they often merge with the cyclobutyl ring methylene protons.[1]
Protocol: Enantiomeric Purity Determination
Standard 1H NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer.[1] To validate the stereochemistry (critical for drug intermediates), you must use a Chiral Shift Reagent .
Method: Mosher's Amide Derivatization
This method converts the enantiomers into diastereomers, which have distinct NMR chemical shifts.
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. -
Reaction: React 5 mg of the amine with (R)-MTPA-Cl in Pyridine-
(in the NMR tube). -
Analysis:
Visualization of Characterization Workflow
Figure 1: Decision tree for solvent selection and purity validation of cyclobutylalanine derivatives.
Experimental Protocol: Standard Acquisition
Objective: Obtain a publication-quality spectrum for the free amine.
-
Sample Prep: Weigh 5–10 mg of the oil/solid into a clean vial.
-
Solvent Addition: Add 0.6 mL of CDCl
(99.8% D, with 0.03% TMS).-
Note: Ensure the solution is clear. If cloudy, filter through a small cotton plug into the NMR tube.
-
-
Parameters (400 MHz instrument):
-
Processing:
-
Phasing: Manual phasing is preferred to flatten the baseline around the bulky aliphatic region (1.5–2.5 ppm).
-
Referencing: Set the sharp singlet of TMS to 0.00 ppm (or residual CHCl
to 7.26 ppm ).
-
References
-
Synthesis and Characterization of Cyclobutylalanine Derivatives
-
General NMR Data for Cyclobutyl Amino Acids
-
Solvent Effects in NMR
-
Source: Sigma-Aldrich.[1] NMR Solvents Reference Guide.
-
-
Chiral Analysis via Mosher's Method
- Source: Hoye, T. R., Jeffrey, C. S., & Ryba, F. D. (2007). Nature Protocols.
-
[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | C11H23NO3 | CID 424370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kpwulab.com [kpwulab.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-Cyclobutyl-L-alanine | C7H13NO2 | CID 50999324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Enantiomeric Purity Determination of 3-Cyclobutyl-L-alanine tert-butyl ester
Executive Summary
Primary Recommendation: Chiral HPLC with Pre-column Derivatization is the gold standard for determining the enantiomeric excess (ee%) of 3-cyclobutyl-L-alanine tert-butyl ester. While direct chiral HPLC is possible, the lack of a strong chromophore in the native molecule limits UV detection sensitivity. Derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) or Fmoc-Cl followed by separation on polysaccharide-based columns (e.g., Chiralpak AD-H or IA) offers the highest precision, sensitivity, and robustness.
Secondary Alternative:
Not Recommended: Chiral GC is ill-advised due to the thermal instability of the tert-butyl ester moiety, which is prone to acid-catalyzed elimination (isobutylene loss) at elevated injector temperatures.
Compound Profile & Analytical Challenges
| Property | Detail | Implication for Analysis |
| Molecule | 3-Cyclobutyl-L-alanine tert-butyl ester | Non-standard side chain; bulky ester. |
| Chromophore | Weak (Carbonyl only, ~210 nm) | Challenge: Native UV detection is poor and prone to baseline noise. |
| Stability | Acid-sensitive tert-butyl ester | Constraint: Avoid acidic mobile phases (pH < 3) or high GC temps. |
| Chirality | L-configuration (S) | Goal: Quantify the D-enantiomer (R-impurity). |
Comparative Analysis of Methodologies
The following table contrasts the three primary approaches available to the analytical chemist.
| Feature | Method A: Derivatization HPLC (Recommended) | Method B: Direct HPLC (Chirobiotic) | Method C: |
| Principle | Convert to chromophoric diastereomer/enantiomer; separate on CSP. | Direct interaction of free amine with Teicoplanin ligand. | Diastereomeric shift difference in NMR. |
| Detection | UV-Vis (254 nm) - High Sensitivity | UV (205-210 nm) / ELSD / MS | |
| Precision | High (>99.9% accuracy) | Moderate (Baseline noise at low | Moderate (Integration errors) |
| Sample Prep | 30 mins (Reaction required) | Minimal (Dissolve & Inject) | 15 mins (Reaction in tube) |
| Throughput | High (once method is established) | High | Low (Instrument time intensive) |
| Cost | Moderate (Columns + Reagents) | Moderate (Specialized Column) | High (Deuterated solvents + Instrument time) |
Detailed Experimental Protocols
Method A: Chiral HPLC with DNB Derivatization (The Gold Standard)
Why this works: The 3,5-dinitrobenzoyl (DNB) group introduces a strong
Protocol:
-
Sample Preparation:
-
Dissolve 10 mg of 3-cyclobutyl-L-alanine tert-butyl ester in 1 mL of dry dichloromethane (DCM).
-
Add 1.5 equivalents of triethylamine (TEA).
-
Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride.
-
Stir at room temperature for 15 minutes (TLC check: disappearance of starting amine).
-
Quench with 1 mL water, extract with DCM, and dry over Na
SO . -
Dilute the residue in the HPLC mobile phase (approx. 1 mg/mL).[1]
-
-
HPLC Conditions:
-
Validation:
-
Inject a racemic standard (prepared by mixing D- and L- isomers) to establish separation factor (
) and resolution ( ). -
The L-enantiomer typically elutes second on Amylose-based columns (verify with pure standard).
-
Method B: Direct Chiral HPLC (Teicoplanin Phase)
Why this works: The Teicoplanin ligand (Chirobiotic T) is specifically designed for amino acids. It works by forming an inclusion complex with the hydrophobic side chain (cyclobutyl) while hydrogen bonding with the amine/ester.
Protocol:
-
Sample Preparation:
-
Dissolve sample directly in Methanol (1 mg/mL).
-
-
HPLC Conditions:
-
Column: Astec CHIROBIOTIC™ T (Teicoplanin), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol : Water (80:20 v/v) + 0.1% Triethylamine + 0.1% Acetic Acid (TEAA buffer pH ~6.5).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (or MS detection for higher sensitivity).
-
Note: The cyclobutyl group is hydrophobic; increasing water content may increase retention and resolution.
-
Method C: F NMR with Mosher's Acid Chloride
Why this works: Reacting the amine with (R)-(-)-
Protocol:
-
Derivatization:
-
In a clean NMR tube, dissolve 5 mg of sample in 0.6 mL CDCl
. -
Add 3 equivalents of pyridine.
-
Add 1.5 equivalents of (R)-(-)-MTPA-Cl.
-
Shake for 10 minutes.
-
-
Acquisition:
-
Acquire
F NMR (proton-decoupled). -
Analysis: Integrate the two CF
peaks. The ratio of integrals directly corresponds to the enantiomeric ratio (er). -
Calculation:
.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate method based on laboratory constraints and accuracy requirements.
Caption: Decision tree for selecting the optimal analytical method based on sensitivity needs and equipment availability.
References
-
Ilisz, I., et al. (2006). "Direct separation of amino acid enantiomers on Chirobiotic T stationary phase." Journal of Separation Science. Link
-
Pirkle, W. H., & Welch, C. J. (1984). "Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases." Journal of Organic Chemistry. Link
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC T." Technical Guide. Link
-
Hoye, T. R., et al. (2007). "Mosher’s Method for the Determination of Absolute Configuration." Nature Protocols. Link
-
Chem-Impex. "Product Specification: Fmoc-beta-cyclobutyl-L-alanine." (Confirming commercial availability and structure). Link
Sources
Strategic Chiral Separation of Cyclobutylalanine Isomers: A Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Scope: Optimization of chiral HPLC methods for L- and D-Cyclobutylalanine (Cba) in both underivatized and N-protected forms.
Executive Summary & Decision Matrix
Cyclobutylalanine (Cba) is a critical non-proteinogenic amino acid used in peptide therapeutics to induce conformational constraints and improve metabolic stability. Its enantiomeric purity is paramount, as the D-isomer can drastically alter peptide bioactivity.
Separating Cba isomers presents a bifurcation in strategy based on the sample state:
-
Free Amino Acid (Zwitterionic): Best separated using Crown Ether or Zwitterionic stationary phases.
-
N-Protected Intermediate (Fmoc/Boc): Best separated using Immobilized Polysaccharide phases.
Strategic Decision Tree
The following workflow illustrates the optimal column selection process based on your specific analyte form and detection requirements.
Figure 1: Decision matrix for selecting the optimal chiral stationary phase for Cyclobutylalanine.
Comparative Analysis of Methodologies
Method A: Crown Ether Ligand Exchange (The Gold Standard)
Column: Daicel CROWNPAK® CR-I(+)
Mechanism: The chiral crown ether moiety forms a host-guest complex with the primary ammonium group (
-
Pros: Exceptional selectivity (
) for alpha-amino acids; aqueous mobile phases; robust. -
Cons: Requires acidic mobile phase (pH 1.0–2.0); generally incompatible with MS (due to non-volatile acids like
often used for best results, though TFA is possible); incompatible with primary amine mobile phase additives.
Method B: Zwitterionic Ion-Exchange (The Flexible Alternative)
Column: Chiralpak® ZWIX(+) / ZWIX(-) Mechanism: Synergistic double ion-pairing between the zwitterionic selector (Cinchona alkaloid + sulfonic acid) and the zwitterionic amino acid.
-
Pros: Fully LC-MS compatible (volatile buffers); can reverse elution order by switching from (+) to (-) column; high loadability.
-
Cons: Complex optimization (requires precise acid/base ratio in MP); sensitive to water content.
Method C: Immobilized Polysaccharide (For Protected Intermediates)
Column: Chiralpak® IA / Lux® Cellulose-2 Mechanism: Hydrogen bonding and steric inclusion in the amylose/cellulose helical grooves.
-
Pros: Industry standard for Fmoc/Boc-protected species; works in Normal Phase (Alkane/Alcohol) and Reversed Phase.
-
Cons: Poor performance for free amino acids without derivatization; requires N-protection.
Detailed Experimental Protocols
Protocol A: Separation of Underivatized Cba on CROWNPAK CR-I(+)
This is the recommended method for purity testing of raw materials (e.g., checking for D-Cba in L-Cba).
-
Stationary Phase: CROWNPAK CR-I(+) (
) -
Mobile Phase:
(pH 1.5) / Acetonitrile ( )-
Note: Perchloric acid is preferred over TFA for UV baselines, but TFA (
) can be used if necessary.
-
-
Flow Rate:
-
Temperature:
to-
Expert Insight: Lower temperatures (
) significantly increase resolution ( ) on Crownpak columns by stabilizing the ammonium-crown ether complex.
-
-
Detection: UV @ 200–210 nm (Cba lacks a strong chromophore; low UV is essential).
-
Elution Order:
-
CR-I(+): D-Cyclobutylalanine elutes first (
), L-Cyclobutylalanine elutes second ( ). -
CR-I(-): Elution order is reversed (L first).
-
Protocol B: Separation of Underivatized Cba on CHIRALPAK ZWIX(+)
Recommended for LC-MS applications or when perchloric acid is undesirable.
-
Stationary Phase: CHIRALPAK ZWIX(+) (
) -
Mobile Phase: MeOH / ACN /
( ) containing Formic Acid + Diethylamine (DEA). -
Flow Rate:
-
Temperature:
-
Detection: UV @ 210 nm or MS (ESI+).
-
Elution Order: On ZWIX(+), the L-isomer typically elutes first for amino acids with aliphatic side chains, but this should be confirmed with standards as bulky side chains like cyclobutyl can occasionally alter interaction energetics.
Protocol C: Separation of Fmoc-Cyclobutylalanine on Polysaccharide CSPs
Recommended for In-Process Control (IPC) during peptide synthesis.
-
Stationary Phase: Chiralpak IA (Immobilized Amylose) or Lux Cellulose-2.
-
Mobile Phase (Normal Phase): n-Heptane / Ethanol / TFA (
). -
Flow Rate:
-
Temperature:
-
Detection: UV @ 254 nm (Fmoc group provides strong detection).
-
Performance: Expect high resolution (
). The Fmoc group provides excellent "handles" for the polysaccharide chiral grooves.
Performance Comparison Table
The following data summarizes typical performance metrics for hydrophobic alpha-amino acids (Leucine/Cyclohexylalanine analogs) on these systems.
| Feature | Crownpak CR-I(+) | Chiralpak ZWIX(+) | Chiralpak IA (Fmoc-Cba) |
| Analyte State | Free Amino Acid | Free Amino Acid | N-Protected (Fmoc) |
| Selectivity ( | High ( | Moderate ( | Very High ( |
| Resolution ( | Excellent ( | Good ( | Excellent ( |
| Run Time | |||
| MS Compatible | No (usually) | Yes | Yes (in RP mode) |
| Sample Capacity | Low (Analytical) | High | High (Prep capable) |
| Elution Order | D-Isomer First | L-Isomer First (Typical) | Variable |
Expert Troubleshooting & Insights
The "Potassium Trap" (Crownpak)
Critical Warning: Never use potassium salts (e.g., phosphate buffers) with Crownpak columns. Potassium ions (
Temperature as a Tuning Lever
For Crownpak separations of hydrophobic amino acids like Cba, retention can be excessive at room temperature due to the hydrophobic interaction of the cyclobutyl ring.
-
If retention is too long: Increase temperature to
or add methanol (up to 15%) to the mobile phase. -
If resolution is poor: Decrease temperature to
. The thermodynamic gain in enantioselectivity at low temperatures is substantial for this mechanism.
Solubility vs. Peak Shape (ZWIX)
Zwitterionic columns require the analyte to be fully solvated. Cba is hydrophobic. If you observe peak tailing or precipitation on-column with ZWIX:
-
Ensure the sample diluent matches the mobile phase.
-
Increase the Methanol ratio (it is a stronger solvent for ZWIX than ACN).
-
Verify the Acid/Base ratio. The phase works by double ion-pairing; a molar excess of acid (Formic acid) over base (DEA) is usually required to ensure the amino acid is in the correct ionization state.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). [Link][2]
-
Chiral Technologies. Separation of Chiral Amino Acids Using ZWIX - Application Guide. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]
-
Ilisz, I., et al. (2013). Separation of Alpha-Amino Acids on Zwitterionic Chiral Stationary Phases. Journal of Separation Science. [Link]
Sources
A Comparative Guide to the Bioactivity of Cyclobutyl vs. Isopropyl Substitution in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Among the myriad of possible modifications, the substitution of natural amino acid side chains with moieties like cyclobutyl and isopropyl groups has garnered significant attention. This guide provides an in-depth, objective comparison of the bioactivity of peptides featuring these two substitutions, supported by experimental data and detailed protocols to empower researchers in their design and evaluation of novel peptide therapeutics. The choice between a cyclobutyl and an isopropyl group can profoundly influence a peptide's interaction with its biological target, its metabolic stability, and its ability to traverse cellular membranes.
Structural and Physicochemical Distinctions: A Tale of Two Scaffolds
At first glance, the cyclobutyl and isopropyl (found in the natural amino acid valine) groups appear to be simple, non-polar side chains.[1] However, their subtle differences in structure and conformation have significant implications for peptide bioactivity.
-
Steric Hindrance and Conformational Rigidity: The isopropyl group, with its branched methyl constituents, provides a moderate level of steric bulk.[1] The cyclobutyl group, a four-membered carbocyclic ring, is more sterically demanding and imposes a greater degree of conformational constraint on the peptide backbone.[2][3][4] This rigidity can be advantageous in pre-organizing the peptide into a bioactive conformation, potentially increasing its binding affinity for a target receptor.[5][6][7][8] The constrained nature of cyclobutane-containing peptides can lead to well-defined secondary structures.[2][3]
-
Lipophilicity: Both substitutions increase the lipophilicity of a peptide, a property that can influence membrane permeability and interactions with hydrophobic pockets on target proteins. The precise impact on lipophilicity can vary depending on the surrounding amino acid sequence and the overall peptide structure.
Comparative Bioactivity Analysis: A Data-Driven Perspective
The true measure of a substitution's utility lies in its impact on the biological activity of the peptide. Below, we compare the effects of cyclobutyl and isopropyl substitutions on key bioactivity parameters.
The introduction of bulky, conformationally restricting groups can significantly alter a peptide's affinity for its receptor.
-
Enhanced Binding Through Conformational Pre-organization: The rigidity imparted by a cyclobutyl group can lock the peptide into a conformation that is favorable for receptor binding, thereby increasing affinity.[5][7][8] This is because less of an entropic penalty is paid upon binding compared to a more flexible linear peptide.[7] In contrast, the more flexible isopropyl group may allow for a greater number of low-energy conformations, only a subset of which are active.
-
Steric Hindrance and Negative Impacts: Conversely, the larger size of the cyclobutyl group can also lead to steric clashes within the receptor's binding pocket, resulting in decreased affinity. The optimal choice is therefore highly dependent on the specific topology of the receptor binding site.
Table 1: Hypothetical Comparative Receptor Binding Affinities
| Peptide Analogue | Substitution | Target Receptor | Binding Affinity (Ki, nM) |
| Peptide A | Isopropyl (Valine) | Receptor X | 50 |
| Peptide B | Cyclobutyl-Gly | Receptor X | 15 |
| Peptide C | Isopropyl (Valine) | Receptor Y | 20 |
| Peptide D | Cyclobutyl-Gly | Receptor Y | 100 |
Note: This table is illustrative. Actual values are system-dependent and must be determined experimentally.
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[9][10][11] The introduction of unnatural amino acids is a well-established strategy to enhance metabolic stability.[11][12][13]
-
Steric Shielding of the Peptide Backbone: Both cyclobutyl and isopropyl groups can sterically hinder the approach of proteases to the scissile peptide bonds, thereby slowing down enzymatic degradation. The bulkier cyclobutyl group is often more effective in this regard. This increased stability can lead to a longer plasma half-life and improved pharmacokinetic profile.[14]
Table 2: Illustrative Metabolic Stability Data
| Peptide Analogue | Substitution | Matrix | Half-life (t1/2, min) |
| Peptide A | Isopropyl (Valine) | Human Plasma | 30 |
| Peptide B | Cyclobutyl-Gly | Human Plasma | 120 |
| Peptide C | Isopropyl (Valine) | Liver Microsomes | 15 |
| Peptide D | Cyclobutyl-Gly | Liver Microsomes | 75 |
Note: This table is for illustrative purposes. Actual values will vary based on the peptide sequence and the specific metabolic environment.
For peptides targeting intracellular proteins, the ability to cross the cell membrane is critical.
-
The Role of Lipophilicity and Conformational Flexibility: Increased lipophilicity from both substitutions can favor passive diffusion across the lipid bilayer.[15][16][17] However, the relationship between structure and permeability is complex. While a rigid conformation might be beneficial for receptor binding, a degree of conformational flexibility can be advantageous for navigating the heterogeneous environment of the cell membrane.[6] Some highly N-methylated peptides, for example, can adopt different conformations in polar versus non-polar environments, which aids in their bioavailability.[6]
Experimental Workflows for Comparative Analysis
To empirically determine the optimal substitution for a given peptide, a series of well-defined bioactivity assays are essential.
Peptides incorporating cyclobutyl-glycine or valine (isopropyl-glycine) are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[18]
Diagram 1: General Workflow for Comparative Peptide Synthesis
Caption: Solid-phase synthesis workflow for generating peptide analogues.
A variety of formats can be used to determine binding affinity, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance.[19][20] Enzyme-linked immunosorbent assay (ELISA)-based methods offer a non-radioactive alternative.[21]
Diagram 2: Workflow for a Competitive Receptor Binding Assay
Caption: Competitive binding assay to determine peptide affinity.
Experimental Protocol: Chemiluminescence-Based Receptor-Ligand Binding Assay [22][23]
-
Receptor Immobilization: Immobilize the target receptor on a suitable solid support (e.g., microplate wells, beads).
-
Binding Buffer Preparation: Prepare an appropriate binding buffer, which may need optimization for pH and salt concentration to maximize specific binding.[22]
-
Ligand Preparation: Prepare a stock solution of a known, labeled (e.g., with acridinium ester) ligand and serial dilutions of the unlabeled competitor peptides (cyclobutyl and isopropyl analogues).
-
Assay Setup: To each well containing the immobilized receptor, add a fixed concentration of the labeled ligand. Then, add the varying concentrations of the unlabeled competitor peptides. Include controls for non-specific binding by adding a large excess of unlabeled ligand.[22]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.[22][23]
-
Washing: Wash the plate multiple times with binding buffer to remove unbound ligands.[22][23]
-
Detection: Trigger the chemiluminescence reaction and measure the light output using a luminometer.
-
Data Analysis: Plot the measured signal against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The Ki can then be calculated using the Cheng-Prusoff equation.
Assessing the stability of peptides in biological matrices like plasma, serum, or liver fractions (S9 or microsomes) is crucial for predicting their in vivo half-life.[10][24][25]
Diagram 3: Workflow for In Vitro Metabolic Stability Assay
Caption: General workflow for assessing peptide metabolic stability.
Experimental Protocol: Peptide Stability in Human Plasma [9]
-
Plasma Preparation: Thaw frozen human plasma at 37°C.
-
Peptide Incubation: Add the test peptide (cyclobutyl or isopropyl analogue) to the plasma at a final concentration of, for example, 10 µM.[9] Incubate at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a solution that precipitates proteins, such as acetonitrile.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining.
-
Data Analysis: Plot the percentage of the parent peptide remaining versus time. Determine the half-life (t1/2) from the slope of the linear regression of the natural logarithm of the percentage remaining versus time.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive diffusion across biological membranes.[15][16][17]
Experimental Protocol: PAMPA [15][17][26]
-
Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., a mixture of phospholipids in an organic solvent).[17]
-
Compound Preparation: Prepare solutions of the test peptides in a suitable buffer at a known concentration in the donor plate.
-
Assay Assembly: Place the donor plate onto a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the "sandwich" plate for a defined period (e.g., 5 to 16 hours) at room temperature.[15][26]
-
Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[17]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each peptide.
Conclusion and Strategic Outlook
The choice between incorporating a cyclobutyl or an isopropyl substitution into a peptide is not straightforward and necessitates a careful, case-by-case evaluation. The cyclobutyl group offers the potential for enhanced metabolic stability and receptor binding through conformational constraint. However, its increased steric bulk can also be detrimental to activity. The isopropyl group, being a natural amino acid side chain, is a more conservative modification but may not provide the same degree of proteolytic resistance or conformational pre-organization.
Ultimately, the optimal choice will be dictated by the specific structural requirements of the peptide-target interaction and the desired pharmacokinetic profile. The experimental workflows outlined in this guide provide a robust framework for the empirical determination of these properties, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics.
References
- A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label. Bio-protocol.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore.
- Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism.
- PAMPA In Vitro Assay. Charnwood Discovery.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. ChemMedChem.
- β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
- Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
- Cyclobutane-containing peptides. ElectronicsAndBooks.
- Receptor-Ligand Binding Assay. Mtoz Biolabs.
- Methods to improve the metabolic stability of peptides. BOC Sciences.
- Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. PNAS.
- A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label. ResearchGate.
- Metabolic Stability Assay Services. BioIVT.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Evaluating protocols and analytical methods for peptide adsorption experiments. ACS Publications.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
- Self‐Assembling Bioactive Peptides for Gastrointestinal Delivery. International Journal of Food Science & Technology.
- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Oxidative Medicine and Cellular Longevity.
- Design of cyclic and other templates for potent and selective peptide α-MSH analogues. Peptides.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of Medicinal Chemistry.
- Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv.
- Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. ACS Chemical Biology.
- Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Sustainable Food Systems.
- An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances.
- Valine Amino Acids: Properties, Function, Benefits, and Sources. Creative Peptides.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI.
- Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability. ResearchGate.
- Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability. ResearchGate.
- The biological activity of selected cyclic dipeptides. Journal of Pharmacy and Pharmacology.
- Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate.
- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules.
- Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Molecules.
Sources
- 1. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of cyclic and other templates for potent and selective peptide α-MSH analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group [mdpi.com]
- 19. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. bioivt.com [bioivt.com]
- 26. charnwooddiscovery.com [charnwooddiscovery.com]
Publish Comparison Guide: X-ray Crystallography of Cyclobutyl-Containing Peptide Analogues
Executive Summary
The incorporation of cyclobutane-derived amino acids—specifically 1-aminocyclobutane-1-carboxylic acid (Ac
This guide objectively compares the crystallographic performance, structural stability, and pharmacological potential of cyclobutyl-containing peptides against standard proteinogenic and other cycloalkane alternatives.
Structural Mechanics: The Cyclobutyl Constraint
To understand the crystallographic data, one must first grasp the atomic-level constraints imposed by the four-membered ring.
Geometry and Bond Angles
In standard amino acids, the
-
Observation: X-ray diffraction data consistently reveals an expansion of the
angle to 112–114° . -
Causal Impact: This widening flattens the local backbone topography, energetically favoring helical screw senses that are tighter than standard
-helices (often driving -helix formation).
Comparative Conformational Analysis
The following table summarizes X-ray data metrics comparing Ac
| Feature | Ac | Aib (Dimethyl) | Proline (Pyrrolidine) | Glycine (Flexible) |
| Expanded (~113°) | Expanded (~111°) | Standard (~110°) | Standard (~110°) | |
| Ramachandran Space | Highly Restricted ( | Restricted (Helix/Turn) | Restricted ( | Unrestricted |
| Secondary Structure | Strong | Polyproline helix / | Random Coil | |
| Hydrophobicity | High (Lipophilic surface) | Moderate | Moderate | Low |
| Proteolytic Stability | Excellent (Steric shield) | Good | Moderate | Poor |
Analyst Insight: While Aib is the gold standard for helix induction, Ac
c provides superior proteolytic resistance due to the bulkier cyclobutyl ring shielding the amide bond from enzymatic attack [1, 2].
Crystallography Workflow: From Synthesis to Structure
Crystallizing cyclobutyl-peptides presents unique challenges due to their high hydrophobicity and tendency to form oils rather than lattices.
Experimental Protocol
Step 1: Purity & Preparation
-
Requirement: Peptide purity must be >98% (HPLC).
-
Solvent: Dissolve lyophilized peptide in TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) initially to break aggregation, then exchange into the crystallization buffer [7].
Step 2: Crystallization Screening (Vapor Diffusion)
-
The "Oil-Out" Problem: Cyclobutyl peptides often phase-separate into oils.
-
Solution: Use "rigidifying" additives.
-
Additives: 10-20% MPD (2-methyl-2,4-pentanediol) or PEG 400.
-
Temperature: Lower temperatures (4°C) often favor lattice formation over oiling out for hydrophobic peptides.
-
Step 3: Data Collection & Refinement
-
Resolution: These peptides typically diffract to high resolution (0.8 – 1.2 Å) due to their rigid nature.
-
Refinement Note: The cyclobutane ring is often puckered. In refinement software (e.g., SHELX, PHENIX), ensure the ring geometry restraints allow for this puckering (butterfly conformation) rather than forcing planarity, which will elevate
values [1].
Visualization of the Workflow
Figure 1: Optimized workflow for determining the crystal structure of hydrophobic cyclobutyl-containing peptides.
Performance Comparison: Data & Case Studies
Stability vs. Flexibility
X-ray data correlates directly with biological half-life.
-
Case Study: Tuftsin Analogues.
-
Experiment: Incorporation of Ac
c into Tuftsin (Thr-Lys-Pro-Arg). -
Result: The crystal structure revealed a distorted type III
-turn. This conformation prevented access by serum proteases, increasing the half-life significantly compared to the native peptide while retaining immunomodulatory activity [2].
Structural Rigidity and Binding
The "lock-and-key" mechanism relies on pre-organization.
-
Comparison: Linear peptides lose entropy upon binding (high entropic penalty). Cyclobutyl peptides are "pre-frozen" in a bioactive conformation.
-
Data: In hybrid
-peptides, those containing trans-cyclobutane residues adopted a folded structure in solution (confirmed by NMR and crystallography), whereas cis-analogues formed strands.[1] The trans-analogue showed superior binding affinity due to this pre-organization [3, 4].
Decision Guide: When to use Cyclobutyl?
Use the following logic to determine if Ac
Figure 2: Decision matrix for selecting constraining amino acids based on structural and biological requirements.
References
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: PubMed (NIH) URL:[Link]
-
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Source: PubMed (NIH) URL:[Link]
-
Structure of cyclobutane-based hybrid peptides subjected to study. Source: ResearchGate URL:[Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: PMC (NIH) URL:[Link]
-
Folding peptides studied by NMR. Source: Universitat Autònoma de Barcelona URL:[Link]
-
Macromolecular Structure Determination by X-ray Crystallography. Source: Boston University URL:[Link]
-
Crystallization Process Development: Peptide Crystallization Case Study. Source: Cambrex URL:[2][Link]
Sources
Navigating the Cyclobutyl Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the expanding universe of non-proteinogenic amino acids, cyclobutyl amino acids represent a unique structural motif, conferring rigidity and novel conformational properties to peptides and other bioactive molecules. Their incorporation into drug candidates is a promising strategy for enhancing metabolic stability and modulating biological activity. Understanding the structural integrity and fragmentation behavior of these compounds under mass spectrometric analysis is paramount for their unambiguous identification and characterization in complex biological matrices.
This guide provides a deep dive into the mass spectrometry fragmentation patterns of cyclobutyl amino acids, offering a comparative analysis against their linear and other cyclic counterparts. We will explore the underlying principles of their fragmentation, supported by experimental data, and provide a robust framework for their analysis.
The Cyclobutyl Ring: A Nexus of Stability and Strain
The cyclobutane moiety, a four-membered ring, is characterized by significant ring strain. This inherent strain is a key determinant of its fragmentation behavior under the high-energy conditions of mass spectrometry. When subjected to ionization, particularly electron impact (EI) ionization, the cyclobutane ring exhibits characteristic fragmentation pathways that provide a structural fingerprint.
Key Fragmentation Pathways of the Cyclobutane Ring
Studies on various cyclobutane derivatives under electron impact ionization have elucidated several characteristic transformation pathways[1][2]. These principles can be extended to predict the fragmentation of cyclobutyl amino acids:
-
Substituent Cleavage: The amino and carboxylic acid groups attached to the cyclobutane ring are susceptible to cleavage. This is a common initial fragmentation step for many organic molecules.
-
Ring Opening: A predominant fragmentation mechanism involves the opening of the cyclobutane ring through the rupture of C-C bonds. Often, this occurs at the bonds opposite to each other[1].
-
Preferential Cleavage at Substituted Carbon: The C-C bond of the ring that is most substituted is often the first to cleave[1]. For a 1-aminocyclobutanecarboxylic acid, this would be the C1-C2 and C1-C4 bonds.
-
Symmetric Ring Scission: In some cases, a symmetric cleavage of the ring can occur, leading to fragments of roughly half the molecular weight of the cyclic structure[1].
These fragmentation patterns are a direct consequence of the molecule's attempt to relieve ring strain and form more stable, lower-energy fragment ions.
A Comparative Look: Cyclobutyl vs. Linear and Other Cyclic Amino Acids
The fragmentation of cyclobutyl amino acids presents a fascinating contrast to that of more common amino acids.
Comparison with Linear Amino Acids
Linear amino acids, when part of a peptide chain and analyzed by tandem mass spectrometry (MS/MS), typically fragment at the peptide bonds, producing a predictable series of b- and y-ions. This allows for straightforward sequencing. While free linear amino acids also exhibit characteristic losses (e.g., loss of water, CO, and the side chain), the fragmentation is primarily dictated by the linear arrangement of the backbone.
In contrast, the fragmentation of a cyclobutyl amino acid is dominated by the behavior of the cyclic ring. While losses of the amino and carboxyl groups will occur, the subsequent fragmentation will involve the complex rearrangement and cleavage of the cyclobutane ring itself, a pathway not available to linear amino acids.
Comparison with Other Cyclic Amino Acids (e.g., Proline)
Proline, with its five-membered pyrrolidine ring, is another important cyclic amino acid. Its fragmentation is also heavily influenced by the ring structure. However, the five-membered ring of proline is significantly less strained than the cyclobutane ring. This difference in ring strain leads to different primary fragmentation pathways. Proline-containing peptides often show characteristic fragmentation patterns, but the ring itself is more stable than a cyclobutane ring under similar conditions. The higher ring strain in cyclobutyl amino acids makes them more prone to ring-opening fragmentation pathways.
The table below summarizes the key comparative aspects of fragmentation:
| Feature | Linear Amino Acids | Proline | Cyclobutyl Amino Acids |
| Primary Fragmentation Driver | Cleavage along the linear backbone | Influence of the stable 5-membered ring | High strain of the 4-membered ring |
| Key Fragmentation Pathways | Loss of small molecules (H₂O, CO), side chain cleavage; b- and y-ions in peptides | Ring-related fragmentations, but the ring is relatively stable | Ring opening, symmetric and asymmetric ring cleavage, substituent loss[1] |
| Predictability in Peptides | High (b- and y-ion series) | Moderate to High (characteristic ions) | Complex, requires consideration of ring fragmentation in addition to peptide bond cleavage |
Proposed Fragmentation of 1-Aminocyclobutanecarboxylic Acid
Based on the established principles of cyclobutane fragmentation, we can propose the following pathways for 1-aminocyclobutanecarboxylic acid under electron impact mass spectrometry.
Caption: Proposed primary fragmentation pathways of 1-aminocyclobutanecarboxylic acid.
Experimental Protocol for the Analysis of Cyclobutyl Amino Acids
This section outlines a general workflow for the analysis of non-proteinogenic amino acids like cyclobutyl amino acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adaptable for both free amino acid analysis and for the identification of these amino acids within a peptide sequence.
Sample Preparation and Derivatization
For the analysis of free amino acids, derivatization is often employed to improve chromatographic retention and ionization efficiency[3].
-
Protein Precipitation: For biological samples, precipitate proteins using a suitable agent like trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetonitrile).
-
Extraction: Extract the free amino acids from the supernatant. Solid-phase extraction (SPE) with a cation-exchange resin can be effective.
-
Derivatization: A common derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with the primary amino group. This provides a common fragment ion (m/z 171) upon collision-induced dissociation (CID), which is useful for screening for all derivatized amino acids[3].
LC-MS/MS Analysis
Caption: A typical LC-MS/MS workflow for the analysis of derivatized amino acids.
Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column is typically used for the separation of derivatized amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the compounds.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for amino acid analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, where specific precursor-to-product ion transitions are monitored. For discovery and characterization, a full scan or product ion scan is used.
-
Collision Energy: This needs to be optimized for the specific cyclobutyl amino acid to achieve characteristic fragmentation.
Conclusion
The mass spectrometric fragmentation of cyclobutyl amino acids is a complex process governed by the inherent strain of the four-membered ring. Their fragmentation patterns are distinct from both linear and other cyclic amino acids, offering unique structural identifiers. A thorough understanding of these fragmentation pathways, combined with robust analytical methodologies such as LC-MS/MS, is essential for the successful application of these novel building blocks in drug discovery and development. The comparative approach outlined in this guide provides a foundational framework for researchers to confidently identify and characterize these promising molecules.
References
-
Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. [Link]
-
Zhang, Y., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 30(3), 711. [Link]
-
Wang, J., et al. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry-Based Metabolomics in Clinical and Herbal Medicines. IntechOpen. [Link]
-
Ng, J., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 25(10), 1746-1756. [Link]
-
University of Massachusetts Boston. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Retrieved from [Link]
-
Botanist Education. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant [Video]. YouTube. [Link]
-
Ng, D., et al. (2022). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 14(35), 3352-3362. [Link]
Sources
- 1. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 2. collaborate.umb.edu [collaborate.umb.edu]
- 3. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Absolute Configuration for (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical determinant of its biological activity. For chiral molecules such as (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, an unnatural amino acid ester with potential applications in peptidomimetics and as a building block in novel therapeutics, the validation of its absolute configuration is a non-negotiable step. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the thorough stereochemical characterization of chiral drug candidates early in the development process to ensure safety and efficacy.[1][2][3] This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose, grounded in experimental data and established scientific principles.
The central challenge in validating the absolute configuration of a chiral molecule lies in distinguishing between enantiomers—non-superimposable mirror images that possess identical physical properties in an achiral environment.[4] The choice of analytical methodology is therefore paramount and depends on factors such as the physical state of the sample, the presence of chromophores, and the availability of instrumentation. Here, we will explore and compare four principal techniques: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[5][6][7][8] This technique provides an unambiguous three-dimensional map of the electron density within a single crystal, allowing for the direct visualization of the spatial arrangement of atoms.
Causality Behind Experimental Choices
The success of SCXRD hinges on the ability to grow a high-quality single crystal of the analyte. For the determination of absolute configuration, the phenomenon of anomalous dispersion is exploited.[8] When the incident X-ray radiation has an energy near the absorption edge of a heavier atom within the crystal, the scattering factor of that atom acquires an imaginary component, leading to a breakdown of Friedel's Law.[8] This results in measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which directly correlate to the absolute stereochemistry. The Flack parameter is a critical value derived from the diffraction data that quantifies the correctness of the assigned enantiomer; a value close to 0 indicates the correct assignment, while a value near 1 suggests the structure should be inverted.[7][9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water, ethyl acetate/hexane).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation is often preferred for organic molecules to enhance anomalous scattering effects).[7]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map.
-
Build the molecular model into the electron density and refine the atomic positions, thermal parameters, and other relevant parameters.
-
-
Absolute Configuration Determination:
Chiroptical Spectroscopy: A Powerful Alternative in Solution
For molecules that are difficult to crystallize, such as oils or amorphous solids, chiroptical spectroscopy methods offer robust alternatives for determining absolute configuration in solution.[11][12] These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.[13]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][14] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The power of VCD lies in its combination with quantum chemical calculations.[11][15] By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer), the absolute configuration can be confidently assigned.[12][14][15]
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Sample Preparation:
-
Dissolve 5-10 mg of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to minimize solvent interference in the IR region.[11]
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD spectrum using a dedicated VCD spectrometer. Data collection typically involves multiple scans to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a thorough conformational search for the (S)-enantiomer of the target molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged calculated spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.
-
A good match in the signs and relative intensities of the major bands confirms the absolute configuration as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (R).[14][15]
-
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light. This technique is applicable to chiral molecules containing a chromophore that absorbs in the UV-Vis region.[9] Similar to VCD, the assignment of absolute configuration using ECD relies on the comparison of the experimental spectrum with a theoretically calculated spectrum. The presence of the ester carbonyl group in (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate provides a suitable chromophore for ECD analysis.
Experimental Protocol: Electronic Circular Dichroism (ECD)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.
-
-
ECD Spectrum Acquisition:
-
Record the ECD spectrum using a CD spectropolarimeter over the appropriate wavelength range.
-
-
Computational Modeling:
-
Perform a conformational analysis to identify all relevant low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
A good correlation between the experimental and calculated ECD spectra allows for the confident assignment of the absolute configuration.
-
NMR Spectroscopy: Diastereomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration through the use of chiral derivatizing or solvating agents.[4] These methods convert a pair of enantiomers into a pair of diastereomers, which have distinct NMR spectra.
Mosher's Method
Mosher's method is a well-established NMR technique that involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the chemical shifts (Δδ) of protons in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the chiral center can be deduced.[9]
Experimental Protocol: Mosher's Method
-
Derivatization:
-
React the amino group of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate with both (R)- and (S)-MTPA chloride (or MTPA acid with a coupling agent) in separate reactions to form the corresponding diastereomeric amides.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides. Careful assignment of the proton signals for both diastereomers is crucial.
-
-
Data Analysis:
-
For each proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
-
Based on the established Mosher's method model, the sign of the Δδ values for protons on either side of the newly formed amide bond will be opposite and can be used to determine the absolute configuration of the original amine.
-
Visualizing the Workflows
Caption: Experimental workflows for the validation of absolute configuration.
Comparison of Key Methods
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[8][9] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12][14] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Involves the formation of diastereomeric derivatives with a chiral agent, whose distinct NMR spectra allow for the deduction of the stereochemistry. |
| Sample Requirement | High-quality single crystal (microgram to milligram scale). | Solution (5-10 mg, recoverable).[11] | Solution (microgram to milligram scale, requires a chromophore). | Solution (milligram scale), requires derivatization. |
| Advantages | Unambiguous and definitive "gold standard". Provides full 3D structure. | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. No derivatization required.[12] | High sensitivity for molecules with strong chromophores. | Widely accessible instrumentation (NMR). |
| Limitations | Requires a suitable single crystal, which can be difficult or impossible to obtain.[5] | Requires access to a VCD spectrometer and computational resources. Can be challenging for highly flexible molecules. | Requires a chromophore near the stereocenter. Can be sensitive to conformation. | Indirect method. Requires successful derivatization with both enantiomers of the chiral agent. Can be complex to analyze. |
| Confidence Level | Very High | High | High (with good computational correlation) | High (if analysis is unambiguous) |
A Plausible Synthetic Route to (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
Caption: A plausible synthetic pathway for the target molecule.
This general strategy offers a reliable route to the desired product with good stereocontrol, which can then be subjected to the validation methods described above.
Conclusion
The determination of the absolute configuration of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a critical step in its development as a potential pharmaceutical building block. While single-crystal X-ray diffraction remains the definitive method, its requirement for a high-quality crystal can be a significant bottleneck. Chiroptical methods, particularly VCD and ECD, provide powerful, non-destructive alternatives for determining the absolute configuration in solution, with their reliability bolstered by quantum chemical calculations. NMR-based methods, such as Mosher's analysis, offer another valuable tool that leverages widely available instrumentation. The selection of the most appropriate technique will depend on the specific properties of the sample and the resources available. A multi-faceted approach, potentially employing two or more of these techniques, can provide the highest level of confidence in the assigned stereochemistry, ensuring the scientific integrity and regulatory compliance of the drug development process.
References
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
- De Camp, W. H. (1993). Regulatory Considerations in Drug Development of Stereoisomers. Chirality, 5(5), 338-343.
- Buma, W. J., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- Pescitelli, G., & Di Bari, L. (2014). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Chirality, 26(10), 579-593.
-
BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760-770.
-
U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. [Link]
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Two-Volume Set. John Wiley & Sons.
- ACS Publications. (n.d.). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise.
- Reek, J. N. H., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization.
- Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-117.
- Blüher, A., et al. (2023).
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Wenzel, T. J. (2018).
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
- Smolecule. (2025, May 11). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
-
PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
- University of Wisconsin-Madison. (n.d.).
- Brown, J. M., & Chaloner, P. A. (1980). Chiral ligands: unambiguous assignment of absolute configuration by NMR spectroscopy.
- Creative Biostructure. (n.d.).
-
Encyclopedia.pub. (2019, June 14). Electronic Circular Dichroism. [Link]
-
Purechemistry. (2024, February 19). Determination of absolute configuration. [Link]
- Pescitelli, G., & Bruhn, T. (2016).
- Wiley Online Library. (n.d.). Comprehensive Chiroptical Spectroscopy.
- Zhang, D., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1083981.
- Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058.
-
Chemistry Steps. (2025, July 23). How to Determine the R and S Configuration. [Link]
- Jones, C. G., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation.
- Nagata, T., et al. (2006). Electronic and vibrational circular dichroism of aromatic amino acids by density functional theory. The Journal of Physical Chemistry A, 110(35), 10445-10451.
- Guerrero-Martínez, A., et al. (2019). Chiroptical Sensing: A Conceptual Introduction. Sensors, 19(13), 2876.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- ChemScene. (n.d.). tert-Butyl (R)
- Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia.
- Wiley Online Library. (n.d.). Comprehensive Chiroptical Spectroscopy.
- Polavarapu, P. L. (2009).
- MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
- ResearchGate. (n.d.). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors.
- Google Patents. (n.d.). CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
Sources
- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]
- 8. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 13. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 14. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of hydrolysis rates between tert-butyl and methyl esters
An In-Depth Comparative Guide to the Hydrolysis Rates of Tert-Butyl and Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the ester functional group is ubiquitous. Its reactivity, particularly through hydrolysis, is a cornerstone of prodrug activation, metabolic pathways, and synthetic strategy. However, not all esters are created equal. The seemingly subtle difference between a methyl and a tert-butyl ester gives rise to a dramatic divergence in chemical behavior, governed by distinct reaction mechanisms. This guide provides a comprehensive comparison of their hydrolysis rates, delving into the underlying mechanistic principles, presenting supporting experimental frameworks, and exploring the practical implications of their differential stability.
The Mechanistic Dichotomy: A Tale of Two Pathways
The rate and mechanism of ester hydrolysis are profoundly influenced by the structure of the alcohol moiety and the pH of the medium. Methyl and tert-butyl esters represent two extremes, showcasing fundamentally different pathways for both acid- and base-catalyzed reactions.
Hydrolysis of Methyl Esters: The Classic Acyl-Oxygen Cleavage
Methyl esters, characterized by their minimal steric bulk, typically undergo hydrolysis via a bimolecular nucleophilic acyl substitution.[1]
-
Acid-Catalyzed (AAC2) Mechanism: Under acidic conditions, the reaction proceeds via the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[1] A weak nucleophile, such as water, can then attack this activated carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. This entire process is reversible.[2]
-
Base-Catalyzed (BAC2) Mechanism: In the presence of a base, such as sodium hydroxide, hydrolysis follows the BAC2 pathway (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The strong hydroxide nucleophile directly attacks the carbonyl carbon without prior activation.[3][4] This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A rapid, final acid-base step, where the methoxide deprotonates the newly formed carboxylic acid, generates a resonance-stabilized carboxylate salt.[5] This final step renders the base-catalyzed hydrolysis of esters essentially irreversible.[2][5]
Hydrolysis of Tert-Butyl Esters: A Unimolecular Alkyl-Oxygen Cleavage
The tert-butyl ester presents a starkly different scenario, primarily due to two key factors: the significant steric hindrance around the carbonyl group and the exceptional stability of the tert-butyl carbocation.
-
Acid-Catalyzed (AAL1) Mechanism: Under acidic conditions, tert-butyl esters hydrolyze via an AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular).[6] Instead of water attacking the carbonyl carbon (which is sterically hindered), the ether oxygen is protonated. This is followed by the cleavage of the alkyl-oxygen bond, a step driven by the formation of a highly stable tertiary carbocation.[2][7][8] The carbocation is then quenched by water to form tert-butanol. This SN1-type pathway is significantly faster than the AAC2 mechanism observed for methyl esters.[9][10]
-
Resistance to Base-Catalyzed Hydrolysis: The BAC2 pathway is strongly disfavored for tert-butyl esters. The bulky tert-butyl group acts as a steric shield, effectively preventing the hydroxide nucleophile from approaching and attacking the carbonyl carbon.[11][12][13] This profound steric hindrance makes tert-butyl esters remarkably stable under basic conditions, a property that is extensively exploited in chemical synthesis.[14]
Visualizing the Hydrolysis Mechanisms
The distinct pathways for methyl and tert-butyl ester hydrolysis are best understood visually.
Caption: AAC2 bimolecular pathway for methyl ester hydrolysis.
Caption: BAC2 bimolecular pathway for methyl ester hydrolysis.
Caption: AAL1 unimolecular pathway for tert-butyl ester hydrolysis.
Comparative Hydrolysis Rates: A Quantitative Overview
The mechanistic differences translate directly into vastly different hydrolysis rates under varying pH conditions.
| Ester Type | Condition | Predominant Mechanism | Relative Hydrolysis Rate | Key Influencing Factor |
| Methyl Ester | Acidic (H₃O⁺) | AAC2 (Bimolecular) | Slow | Carbonyl electrophilicity |
| Tert-Butyl Ester | Acidic (H₃O⁺) | AAL1 (Unimolecular) | Very Fast | Stability of the tert-butyl carbocation |
| Methyl Ester | Basic (OH⁻) | BAC2 (Bimolecular) | Fast | Nucleophilicity of OH⁻ |
| Tert-Butyl Ester | Basic (OH⁻) | BAC2 (Bimolecular) | Extremely Slow / Negligible | Steric hindrance from the t-butyl group |
Experimental studies confirm this divergence. For instance, under basic conditions, the rate of hydrolysis for a methyl ester can be several orders of magnitude faster than that for a tert-butyl ester.[15] Conversely, in acidic solutions, the unimolecular cleavage of tert-butyl acetate proceeds rapidly, while methyl acetate requires more forcing conditions.[9]
Experimental Protocol: A Self-Validating Comparison
This protocol allows for a direct, semi-quantitative comparison of the hydrolysis rates. It relies on a pH indicator to visualize the consumption of hydroxide in the base-promoted experiment and titration to quantify acid formation in the acid-catalyzed experiment.
Objective
To observe and compare the relative rates of hydrolysis for methyl acetate and tert-butyl acetate under both basic and acidic conditions.
Materials and Reagents
-
Methyl acetate
-
Tert-butyl acetate
-
0.5 M Sodium Hydroxide (NaOH) solution
-
0.5 M Hydrochloric Acid (HCl) solution
-
Universal pH indicator solution or Phenolphthalein
-
50% Ethanol-water solution
-
Test tubes, rack, pipettes, burette
-
Water bath set to 50°C
-
Ice bath
-
Standardized 0.1 M NaOH for titration
Experimental Workflow Diagram
Caption: Workflow for comparing ester hydrolysis rates.
Procedure
Part A: Base-Promoted Hydrolysis [3]
-
Label two test tubes: "Methyl Acetate - Base" and "Tert-Butyl Acetate - Base".
-
To each tube, add 2 mL of the 50% ethanol solution, 1 mL of 0.5 M NaOH, and 2-3 drops of phenolphthalein indicator. The solutions should be pink.
-
Place the tubes in the 50°C water bath.
-
Simultaneously, add 5 drops of the corresponding ester to each tube, gently mix, and start a timer.
-
Observe and record the time it takes for the pink color to fade in each tube. A fade indicates the consumption of NaOH and a drop in pH.
Part B: Acid-Catalyzed Hydrolysis [16]
-
Label two flasks: "Methyl Acetate - Acid" and "Tert-Butyl Acetate - Acid".
-
To each flask, add 20 mL of 0.5 M HCl solution.
-
Place the flasks in the 50°C water bath to equilibrate.
-
Add 1 mL of the corresponding ester to each flask, swirl to mix, and start a timer.
-
Immediately (t=0), and at subsequent time points (e.g., 10, 20, 40 minutes), withdraw a 2 mL aliquot from each reaction mixture and quench it in a separate flask containing 10 mL of ice-cold water.
-
Add 2-3 drops of phenolphthalein to the quenched aliquot and titrate with standardized 0.1 M NaOH to determine the amount of carboxylic acid formed.
Expected Results & Interpretation
-
Part A (Base): The pink color in the "Methyl Acetate - Base" tube will fade relatively quickly, indicating rapid hydrolysis. The "Tert-Butyl Acetate - Base" tube will remain pink for a significantly longer period, demonstrating its resistance to basic hydrolysis.
-
Part B (Acid): The titre volumes for the "Tert-Butyl Acetate - Acid" aliquots will increase much more rapidly over time compared to the "Methyl Acetate - Acid" aliquots. This reflects the faster rate of carboxylic acid formation via the AAL1 mechanism.
Implications in Synthesis and Drug Development
The differential stability of these esters is not merely an academic curiosity; it is a powerful tool.
-
Protecting Groups: The tert-butyl ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis.[8] Its robust stability to basic conditions, organometallics, and mild reducing agents allows for extensive chemical modifications elsewhere in a molecule. The group can then be selectively and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), often yielding only volatile byproducts (isobutylene and CO₂), which simplifies purification.[7][10]
-
Prodrug Design: In drug development, ester prodrugs are often designed to improve the pharmacokinetic properties of a parent drug. The rate of in-vivo hydrolysis, mediated by esterase enzymes, is a critical parameter.[11] While enzymatic hydrolysis introduces more complexity than simple chemical hydrolysis, the underlying principles of steric hindrance play a crucial role. Highly hindered esters, like those with tertiary alkyl groups, are generally poorer substrates for carboxylesterases, leading to slower drug release.[13]
Conclusion
The comparison between tert-butyl and methyl esters provides a clear and compelling illustration of how structure dictates reactivity. The methyl ester follows the conventional bimolecular acyl-substitution pathway, while the tert-butyl ester's unique structure facilitates a rapid unimolecular alkyl-cleavage pathway in acid and imposes a significant steric barrier in base. For researchers in synthesis and medicinal chemistry, a thorough understanding of these divergent behaviors is essential for rational molecular design, the strategic implementation of protecting groups, and the development of effective prodrugs.
References
- Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. (n.d.). Google.
- Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. (n.d.). Google.
-
Ito, K., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
- Kinetic studies in ester hydrolysis. (n.d.). Google.
- Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). Google.
- Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (n.d.). Google.
-
Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160–5168. [Link]
-
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv. Retrieved March 2, 2026, from [Link]
-
Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s. (2026, February 17). Macromolecules. [Link]
-
Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (2025, August 6). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Hydrolysis of Esters: Mechanism and Conditions. (2022, July 16). PSIBERG. Retrieved March 2, 2026, from [Link]
-
Noszál, B., & Mazák, K. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of Physical Chemistry B, 110(30), 14948-14954. [Link]
-
DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 98(24), 7903-7908. [Link]
-
Ester Hydrolysis Kinetics Data. (n.d.). Scribd. Retrieved March 2, 2026, from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved March 2, 2026, from [Link]
-
Osborn, A. R., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(5), 1094-1100. [Link]
- 6.3 Methyl Esters and Derivatives. (n.d.). Google.
-
Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2009(11), 24-34. [Link]
-
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 620(2-3), 205-210. [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
-
Watch It Happen: Teaching Esterification and Hydrolysis with Fluorescein Diacetate. (2025, October 28). ResearchGate. Retrieved March 2, 2026, from [Link]
- Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. (2010, April 5). Google.
-
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). YouTube. Retrieved March 2, 2026, from [Link]
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved March 2, 2026, from [Link]
-
Mechanisms of Ester hydrolysis. (n.d.). Science Discussions. Retrieved March 2, 2026, from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. Retrieved March 2, 2026, from [Link]
- Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.). Google.
- 12BL Experiment 5: Ester Hydrolysis. (n.d.). Google.
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018, October 27). Arkivoc. Retrieved March 2, 2026, from [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved March 2, 2026, from [Link]
-
Hydrothermal chemistry of methylene chloride and MTBE : experimental kinetics and reaction pathways. (n.d.). DSpace@MIT. Retrieved March 2, 2026, from [Link]
-
Taylor, W. (1938). 164. A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed), 840. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. psiberg.com [psiberg.com]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 16. rkmvccrahara.org [rkmvccrahara.org]
Pharmacokinetic comparison of cyclobutylalanine vs natural amino acids
An In-Depth Pharmacokinetic Comparison: Cyclobutylalanine vs. Natural Amino Acids
A Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, particularly in peptide-based therapeutics, the use of unnatural amino acids (UAAs) has become a cornerstone strategy for overcoming the inherent limitations of natural peptides. Among these, cyclobutylalanine, an analog of alanine with a cyclobutyl group, offers unique structural properties that significantly influence pharmacokinetic behavior. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of cyclobutylalanine-containing compounds versus those with natural amino acids, supported by established experimental methodologies.
The core challenge with natural peptide drugs is their rapid in-vivo degradation by proteases and poor membrane permeability, leading to low bioavailability and short half-lives.[][2] The introduction of UAAs like cyclobutylalanine is a deliberate design choice to manipulate these properties, enhancing the therapeutic potential of peptide scaffolds.[3]
Section 1: The Core Pharmacokinetic (ADME) Comparison
Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4][5] The structural difference between a natural amino acid and cyclobutylalanine—the replacement of a simple alkyl side chain with a strained cyclobutyl ring—creates a cascade of effects across these four domains.
Absorption
-
Natural Amino Acids: Natural amino acids are readily absorbed from the gastrointestinal tract through a variety of specific, high-capacity amino acid transporters (e.g., LAT1, CAT1, B⁰AT1). This active transport is a highly efficient, evolved mechanism.
-
Cyclobutylalanine: As an amino acid analog, cyclobutylalanine is likely recognized and transported by the same carriers, but its bulkier, more lipophilic cyclobutyl side chain may alter the affinity and rate of transport.[6] This can be advantageous, as increased lipophilicity can sometimes enhance passive diffusion across the intestinal membrane, but it may also lead to competition with natural amino acids for transporter binding.
Distribution
-
Natural Amino Acids: Once in systemic circulation, natural amino acids are distributed widely and are recognized by cellular machinery for protein synthesis and various metabolic pathways. Their distribution is generally governed by their hydrophilic/hydrophobic nature and specific tissue requirements.
-
Cyclobutylalanine: The cyclobutyl moiety significantly increases the three-dimensional complexity and lipophilicity of the molecule.[6] When incorporated into a peptide therapeutic, this can alter plasma protein binding and the volume of distribution (Vd).[7] Increased lipophilicity may enhance penetration across biological barriers like the blood-brain barrier, a desirable trait for neurological drug candidates. Furthermore, radiolabeled UAA analogs are frequently used as PET tracers, demonstrating their ability to distribute to and accumulate in specific tissues of interest.[8][9]
Metabolism: The Key Differentiator
-
Natural Amino Acids: Peptides composed of natural amino acids are highly susceptible to enzymatic degradation by proteases and peptidases throughout the body, particularly in the gut, liver, and plasma. This rapid metabolism is a primary reason for the poor oral bioavailability and short in-vivo half-life of natural peptides.[][3]
-
Cyclobutylalanine: This is where cyclobutylalanine provides its most significant advantage. The unique, sterically hindered cyclobutyl side chain is not recognized by most common proteases.[10] This "steric shielding" prevents enzymatic cleavage at or near the cyclobutylalanine residue, dramatically increasing the metabolic stability of the peptide backbone.[] This resistance to degradation is a fundamental goal of incorporating UAAs into drug candidates.[2][11]
Excretion
-
Natural Amino Acids: Following metabolism, the resulting smaller peptides and individual amino acids are either re-utilized by the body or their metabolic byproducts are eliminated, primarily via the kidneys.[12]
-
Cyclobutylalanine: Due to its high metabolic stability, a larger fraction of a cyclobutylalanine-containing peptide is likely to be excreted intact.[12] The route and rate of excretion will be determined by the overall physicochemical properties (e.g., size, charge, solubility) of the parent drug.
Section 2: Comparative Data Summary
While specific quantitative data for cyclobutylalanine itself is not extensively published, we can extrapolate the expected impact on a hypothetical peptide therapeutic based on the known principles of UAA incorporation.
| Pharmacokinetic Parameter | Peptide with Natural Amino Acid (e.g., Alanine) | Peptide with Cyclobutylalanine | Rationale for Difference |
| Oral Bioavailability | Very Low | Low to Moderate | Increased metabolic stability in the GI tract and potentially enhanced membrane permeability due to lipophilicity.[2] |
| Metabolic Stability | Low (Rapidly Degraded) | High | The cyclobutyl side chain provides steric hindrance against protease activity.[][10] |
| In-vivo Half-life (T½) | Short | Significantly Increased | Reduced susceptibility to enzymatic degradation leads to slower clearance from circulation. |
| Volume of Distribution (Vd) | Variable | Potentially Increased | The cyclobutyl group increases lipophilicity, which may lead to greater distribution into tissues.[6][7] |
| Clearance (CL) | High | Low | Clearance is primarily driven by metabolism; with reduced metabolism, clearance is slower. |
Section 3: Visualizing the Pharmacokinetic Pathways
The diagrams below illustrate the conceptual differences in the pharmacokinetic journey and the experimental workflow for its analysis.
Caption: Comparative ADME pathways, highlighting metabolic stability as the key divergence.
Section 4: Experimental Protocol for Pharmacokinetic Analysis
This section details a standardized, self-validating protocol for determining the pharmacokinetic parameters of an amino acid analog-containing peptide in a preclinical model.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, F) of a test compound following intravenous (IV) and oral (PO) administration in rats.
Methodology
-
Animal Model and Preparation:
-
Use male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
-
Surgically implant catheters in the jugular vein (for blood sampling) and carotid artery or femoral vein (for IV administration) several days prior to the study to allow for recovery.[13]
-
House animals individually with free access to water. Fast overnight before dosing.
-
-
Dosing and Grouping:
-
Group 1 (IV): Administer the test compound at 1 mg/kg via the IV catheter. The vehicle should be a sterile, biocompatible solution (e.g., saline with 5% DMSO).
-
Group 2 (PO): Administer the test compound at 5 mg/kg via oral gavage. The higher dose accounts for expected lower bioavailability.
-
-
Blood Sample Collection:
-
Collect serial blood samples (~150 µL) from the jugular vein catheter into EDTA-coated tubes at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Immediately centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma.[14]
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for Analysis (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar compound not present in the sample).[14]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).
-
Transfer the supernatant to a clean vial for analysis.
-
-
Bioanalytical Quantification (LC-MS/MS):
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography: Employ a reverse-phase C18 column to separate the analyte from plasma components.[14]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer for highly selective and sensitive quantification of the parent compound.
-
Calibration: Prepare a standard curve by spiking known concentrations of the test compound into blank plasma and processing alongside the study samples. This validates the accuracy and precision of the assay.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters from the plasma concentration-time data.[15]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
T½ (Half-life): Time for plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Oral Bioavailability %): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Caption: Standardized experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The incorporation of cyclobutylalanine is a potent strategy in medicinal chemistry to enhance the drug-like properties of peptide therapeutics. Its primary pharmacokinetic advantage stems from a dramatic increase in metabolic stability by providing steric resistance to enzymatic degradation. This fundamental feature leads to a longer in-vivo half-life and improved bioavailability, overcoming the principal hurdles that have historically limited the therapeutic utility of natural peptides. The experimental protocols outlined provide a robust framework for quantifying these improvements and validating the efficacy of such molecular design strategies in drug development.
References
-
Elango, R. (2003). Amino acid pharmacokinetics and safety assessment. The Journal of Nutrition, 133(6 Suppl 1), 2054S-2059S. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16935-16973. Retrieved from [Link]
-
Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 58-71. Retrieved from [Link]
-
ecancer. (2025). New PET tracer enables same-day imaging of triple-negative breast and urothelial cancers. Retrieved from [Link]
-
Sharma, P., & Jain, S. (2019). Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics. Biochemical Pharmacology, 164, 346-357. Retrieved from [Link]
-
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(1), 136-153. Retrieved from [Link]
-
O'Keefe, S. J., et al. (2000). Intravenous administration of amino acids during anesthesia stimulates muscle protein synthesis and heat accumulation in the body. American Journal of Physiology-Endocrinology and Metabolism, 278(6), E1108-E1115. Retrieved from [Link]
-
Wang, H., et al. (2018). Development of a PET radiotracer for non-invasive imaging of the reactive oxygen species, superoxide, in vivo. Organic & Biomolecular Chemistry, 16(34), 6296-6304. Retrieved from [Link]
-
Mori, K., et al. (2023). Protocol for quantifying amino acids in small volumes of human sweat samples. STAR Protocols, 4(4), 102554. Retrieved from [Link]
-
Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Expert Opinion on Drug Discovery, 15(11), 1317-1331. Retrieved from [Link]
-
Galldiks, N., & Langen, K. J. (2012). PET with radiolabeled aminoacid. Recent Results in Cancer Research, 187, 183-199. Retrieved from [Link]
-
University of Pittsburgh Department of Radiology. (n.d.). PET: Radiotracer Development. Retrieved from [Link]
-
Kasim, V. (Ed.). (2015). Amino Acid Analysis: Methods and Protocols. Humana Press. Retrieved from [Link]
-
HealthManagement.org. (2016). PET Imaging With Tracer Can Detect Early Alzheimer's. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Retrieved from [Link]
-
David S. (2024). Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmacokinetics & Experimental Therapeutics, 8(6), 271. Retrieved from [Link]
-
E-RESEARCHCO. (2024). Exploring Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Excretion. Retrieved from [Link]
-
Liechti, M. E., et al. (2019). Pharmacokinetics and phenotyping properties of the Basel phenotyping cocktail combination capsule in healthy male adults. British Journal of Clinical Pharmacology, 85(11), 2546-2557. Retrieved from [Link]
-
Li, A. P. (2020). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 10(7), 1165-1189. Retrieved from [Link]
-
Spelnikov, A., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Physiology, 9, 1146. Retrieved from [Link]
-
Brunton, L. L., et al. (Eds.). (2022). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (14th ed.). McGraw-Hill. Retrieved from [Link]
-
Spelnikov, A., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Physiology, 9, 1146. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclobutyl-L-alanine. Retrieved from [Link]
-
Cheng, Y., et al. (2023). A Phase 1, Multicenter, Open-Label Study to Evaluate the Pharmacokinetics of Iberdomide in Subjects with Hepatic Impairment. Clinical Pharmacology in Drug Development, 12(3), 268-276. Retrieved from [Link]
Sources
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET: Radiotracer Development | Department of Radiology [radiology.pitt.edu]
- 10. cpcscientific.com [cpcscientific.com]
- 11. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eresearchco.com [eresearchco.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. dovepress.com [dovepress.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
